molecular formula C10H7ClFN B2510133 2-Chloro-3-(fluoromethyl)quinoline CAS No. 1557657-39-2

2-Chloro-3-(fluoromethyl)quinoline

Cat. No.: B2510133
CAS No.: 1557657-39-2
M. Wt: 195.62
InChI Key: URYBHXKPIKLPPI-UHFFFAOYSA-N
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Description

2-Chloro-3-(fluoromethyl)quinoline (CAS 1557657-39-2) is a versatile chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a quinoline scaffold, a privileged structure in drug discovery known for its wide spectrum of biological activities . The molecule possesses two key reactive sites: the chlorine at the 2-position and the fluoromethyl group at the 3-position, which allow for sequential functionalization to create diverse chemical libraries for biological screening. Quinoline derivatives are extensively investigated for developing new therapeutic agents. They exhibit significant antimicrobial properties , with recent research showing that structurally similar pyrazolylquinoline derivatives demonstrate excellent activity against Gram-positive bacteria and potent efficacy against strains like P. aeruginosa and C. albicans . Furthermore, the quinoline core is a fundamental building block in anticancer research . Notable quinoline-based drugs include Camptothecin and its analogs (Topotecan, Irinotecan), which function as topoisomerase I inhibitors, as well as agents that target tyrosine kinases, tubulin polymerization, and act as DNA intercalators . The 2-chloro-3-formylquinoline analogs, readily accessible from this intermediate, serve as key precursors for synthesizing various fused and binary heterocyclic systems with enhanced pharmacological potential . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-3-(fluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYBHXKPIKLPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure Analysis & Synthesis Guide: 2-Chloro-3-(fluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026


H

ClFN

Part 1: Executive Technical Summary

2-Chloro-3-(fluoromethyl)quinoline is a high-value heterocyclic building block used primarily in medicinal chemistry for the development of kinase inhibitors and antimalarial agents. It serves as a strategic bioisostere, where the fluoromethyl group (-CH


F) replaces a methyl (-CH

) or hydroxymethyl (-CH

OH) group.

The introduction of the fluorine atom at the benzylic (C3) position modulates the physicochemical profile by:

  • Lowering pKa: The electron-withdrawing effect of fluorine reduces the basicity of the quinoline nitrogen.

  • Blocking Metabolism: The C-F bond prevents rapid benzylic oxidation (a common metabolic soft spot in methyl-quinolines).

  • Enhancing Lipophilicity: The -CH

    
    F group increases logP relative to -CH
    
    
    
    OH, improving membrane permeability while maintaining hydrogen bond acceptor capability via the fluorine atom.
Core Physicochemical Data
PropertyValue / Description
Molecular Weight 195.62 g/mol
Physical State White to off-white solid
Melting Point 98–102 °C (Predicted based on analogs)
Solubility Soluble in DCM, CHCl

, DMSO; Low solubility in water
Key Functional Groups 2-Chloro (S

Ar active), 3-Fluoromethyl (Metabolically stable)

Part 2: Structural Analysis & Electronic Properties

Electronic Environment

The quinoline ring system is electron-deficient, particularly at the C2 and C4 positions.

  • C2-Chloro Substituent: The chlorine atom at C2 activates the position for Nucleophilic Aromatic Substitution (S

    
    Ar). The nitrogen atom acts as an electron sink, making the C2-Cl bond highly susceptible to displacement by amines, alkoxides, or thiols.
    
  • C3-Fluoromethyl Group: The -CH

    
    F group exerts a strong inductive electron-withdrawing effect (-I). This deactivates the ring slightly more than a methyl group would, but less than a trifluoromethyl group.
    
    • Impact on Reactivity: The -I effect of the CH

      
      F group increases the electrophilicity of the adjacent C2 and C4 carbons, potentially accelerating S
      
      
      
      Ar reactions at C2 compared to 2-chloro-3-methylquinoline.
Steric Considerations

The Van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å). Therefore, the -CH


F group is isosteric with a methyl group . This allows the molecule to fit into binding pockets designed for methyl-substituted quinolines, but with altered electronic properties.

Part 3: Synthesis Protocols

The synthesis of 2-Chloro-3-(fluoromethyl)quinoline is rarely performed de novo from anilines. Instead, it is most efficiently synthesized from the commercially available precursor 2-chloro-3-quinolinecarboxaldehyde (CAS 73568-25-9).

Method A: Deoxyfluorination (Laboratory Scale - High Purity)

This method is preferred for research scales (1g – 10g) due to mild conditions and high functional group tolerance.

Step 1: Reduction to Alcohol

  • Reagents: 2-Chloro-3-quinolinecarboxaldehyde, NaBH

    
    , Methanol.
    
  • Protocol:

    • Dissolve 2-chloro-3-quinolinecarboxaldehyde (1.0 eq) in MeOH (0.5 M) at 0°C.

    • Add NaBH

      
       (1.1 eq) portion-wise over 15 minutes.
      
    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Quench with sat. NH

      
      Cl, extract with DCM, and concentrate.
      
    • Intermediate: (2-Chloroquinolin-3-yl)methanol.[1]

Step 2: Deoxyfluorination

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, DCM.

  • Protocol:

    • Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM under N

      
       atmosphere. Cool to -78°C.
      
    • Add DAST (1.2 eq) dropwise. Caution: Exothermic.

    • Stir at -78°C for 1 hour, then allow to warm to RT overnight.

    • Quench: Pour slowly into sat. NaHCO

      
       (vigorous bubbling).
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Method B: Halogen Exchange (Industrial Scale)

This method avoids expensive fluorinating agents but requires harsher conditions.

  • Precursor: 2-Chloro-3-(chloromethyl)quinoline (CAS 90097-52-2).

  • Reagents: KF (Spray-dried), 18-Crown-6 (Catalytic), Acetonitrile.

  • Protocol:

    • Suspend precursor and KF (3.0 eq) in dry Acetonitrile.

    • Add 18-Crown-6 (0.1 eq) to solubilize the fluoride ion.

    • Reflux (80°C) for 12–24 hours. Monitor by TLC/LCMS.

    • Filter off KCl salts and concentrate.

Synthesis Workflow Visualization

Synthesis Aldehyde 2-Chloro-3-quinoline- carboxaldehyde (CAS 73568-25-9) Alcohol (2-Chloroquinolin-3-yl) methanol Aldehyde->Alcohol NaBH4, MeOH (Reduction) Chloromethyl 2-Chloro-3-(chloromethyl) quinoline (CAS 90097-52-2) Aldehyde->Chloromethyl Alternative Route: NaBH4 then SOCl2 Target 2-Chloro-3-(fluoromethyl) quinoline (CAS 1557657-39-2) Alcohol->Target DAST or Deoxo-Fluor (Deoxyfluorination) Chloromethyl->Target KF, 18-Crown-6 (Halex Reaction)

Figure 1: Synthetic pathways to 2-Chloro-3-(fluoromethyl)quinoline emphasizing the two primary routes: Deoxyfluorination (Red) and Halogen Exchange (Yellow).

Part 4: Spectroscopic Characterization Guide

Accurate identification of this molecule relies heavily on NMR, specifically the coupling between the fluorine atom and the benzylic protons.

Nuclear Magnetic Resonance (NMR) Expectations
NucleusShift (

ppm)
MultiplicityCoupling Constants (

)
Assignment

H NMR
5.60 – 5.80Doublet (d)

Hz
-CH

F (Benzylic)

H NMR
8.20 – 8.30Singlet (s)N/AC4-H (Aromatic)

F NMR
-200 to -220Triplet (t)

Hz
-CH

F

C NMR
80.0 – 85.0Doublet (d)

Hz
-C H

F

Critical QC Check:

  • The benzylic protons (-CH

    
    F) must  appear as a doublet with a large coupling constant (~47 Hz). If it appears as a singlet, you have likely hydrolyzed the product back to the alcohol or failed to fluorinate.
    
  • The

    
    F signal for a monofluoromethyl group is distinctively upfield (-200 ppm range) compared to a trifluoromethyl group (-60 ppm range).
    

Part 5: Reactivity & Applications[3]

Reactivity Profile

The molecule possesses two distinct reactivity centers:

  • C2-Position (Electrophilic): The chlorine atom is a good leaving group.

    • Reaction: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or S

      
      Ar with amines.
      
  • C3-Position (Benzylic Fluoride):

    • Stability: Generally stable under acidic and neutral conditions.

    • Risk: Under strongly basic conditions (e.g., NaH, t-BuOK) and high heat, elimination of HF can occur, generating a reactive quinone methide-like intermediate or polymer.

Functionalization Workflow

Reactivity Target 2-Chloro-3-(fluoromethyl) quinoline Suzuki 2-Aryl-3-(fluoromethyl) quinoline Target->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling) Amination 2-Amino-3-(fluoromethyl) quinoline Target->Amination R-NH2, Heat or Pd cat. (SnAr / Buchwald) Elimination Decomposition (Quinone Methide) Target->Elimination Strong Base (tBuOK) >100°C

Figure 2: Functionalization map. Blue paths indicate productive drug discovery modifications; the red dashed path indicates a stability risk.

Part 6: References

  • 2-chloro quinoline derivative | Sigma-Aldrich . (n.d.). Retrieved October 26, 2025, from (Source for CAS 1557657-39-2 verification).

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . (2018). RSC Advances. Retrieved from (Source for synthesis of the aldehyde precursor).

  • Synthesis of 2-chloromethyl-4(3H)-quinazolinones . (2010). MDPI. Retrieved from (Source for chloromethylation protocols).

  • Fluorine-19 nuclear magnetic resonance spectroscopy . (n.d.). Wikipedia. Retrieved from (Source for 19F NMR shift ranges of -CH2F groups).

  • 2-Chloro-3-(chloromethyl)quinoline | PubChem . (n.d.). National Institutes of Health. Retrieved from (Source for properties of the chloromethyl analog).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoromethyl Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Quinoline-Based Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with applications ranging from anticancer to antimicrobial and antimalarial drugs.[1][2] The strategic incorporation of fluorine-containing substituents is a powerful and widely adopted strategy to fine-tune the molecular properties of drug candidates, often leading to enhanced efficacy, selectivity, and pharmacokinetic profiles.[3] Specifically, the introduction of a fluoromethyl group (-CH₂F) or a trifluoromethyl group (-CF₃) at the 3-position of the quinoline ring system can profoundly influence its physicochemical characteristics.[4]

This technical guide provides a comprehensive overview of the key physicochemical properties of 3-fluoromethyl substituted quinolines, offering insights into the underlying principles and providing detailed experimental protocols for their determination. Understanding these properties is critical for rational drug design and the optimization of lead compounds.[5][6]

The Impact of 3-Fluoromethyl Substitution on Key Physicochemical Properties

The introduction of a fluoromethyl or trifluoromethyl group at the 3-position of the quinoline ring imparts unique electronic and steric effects that modulate its fundamental physicochemical properties. The high electronegativity of fluorine atoms creates a strong dipole moment in the C-F bond, which can influence the electron distribution throughout the aromatic system.[7] This, in turn, affects the acidity/basicity, lipophilicity, solubility, and metabolic stability of the molecule.

Acidity and Basicity (pKa)

Significance in Drug Discovery: The pKa of a compound dictates its ionization state at physiological pH, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[8] The ability of a molecule to cross biological membranes and interact with its target is heavily influenced by its charge state. For quinolines, the basicity of the ring nitrogen is a key parameter.

Influence of the 3-Fluoromethyl Group: The fluorine atoms in the fluoromethyl group are highly electron-withdrawing. Through an inductive effect, they pull electron density away from the quinoline ring system. This reduction in electron density on the heterocyclic nitrogen atom makes it less likely to accept a proton, thereby decreasing its basicity and lowering its pKa value compared to the unsubstituted quinoline.[7]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a reliable and widely used method for determining the pKa of ionizable compounds.[9][10] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.[8]

Workflow for pKa Determination by Potentiometric Titration

prep Sample Preparation (1 mM solution in co-solvent if needed) acidify Acidify Sample (to pH 1.8-2.0 with 0.1 M HCl) prep->acidify Ensure full protonation titrate Titration (Add 0.1 M NaOH incrementally) acidify->titrate monitor Monitor & Record pH (vs. volume of titrant added) titrate->monitor plot Plot Titration Curve (pH vs. Volume of NaOH) monitor->plot analyze Analyze Curve (Identify inflection point) plot->analyze calculate Calculate pKa (pH at half-equivalence point) analyze->calculate

Caption: Workflow for pKa determination using potentiometric titration.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the 3-fluoromethyl substituted quinoline. If the compound has poor aqueous solubility, a co-solvent such as methanol or DMSO may be used, although the pKa value will be an apparent pKa (pKaapp).[10]

    • Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[9]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.[9]

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[9]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel with a magnetic stirrer.[8]

    • Add KCl to achieve a final concentration of 0.15 M.

    • Acidify the solution to a pH of 1.8-2.0 with 0.1 M HCl.[8]

    • Begin the titration by adding small, precise increments of 0.1 M NaOH.

    • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the volume of NaOH added.[9]

    • Continue the titration until the pH reaches approximately 12.[8]

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve.

    • The pKa is the pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added.

    • Perform the titration in triplicate to ensure accuracy and reproducibility.[8]

Lipophilicity (logP/logD)

Significance in Drug Discovery: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor influencing membrane permeability, solubility, plasma protein binding, and volume of distribution.[11] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is more relevant.

Influence of the 3-Fluoromethyl Group: While fluorine is the most electronegative element, its substitution for hydrogen often increases lipophilicity.[12] The trifluoromethyl group (-CF₃) is considered one of the most lipophilic substituents.[13] The fluoromethyl group (-CH₂F) will also increase lipophilicity, though to a lesser extent than a -CF₃ group. This is because the C-F bond is poorly polarizable, contributing to increased hydrophobicity. Therefore, 3-fluoromethyl substituted quinolines are expected to have a higher logP than their non-fluorinated counterparts.

Experimental Determination of logP/logD: Shake-Flask Method

The shake-flask method is the "gold standard" for determining logP and logD values.[11][14] It involves directly measuring the concentration of the compound in two immiscible phases (n-octanol and a buffered aqueous solution) after they have reached equilibrium.[15]

Workflow for logD₇.₄ Determination by Shake-Flask Method

prep Prepare Phases (Buffer-saturated octanol & octanol-saturated buffer pH 7.4) dissolve Dissolve Compound (in one phase, typically octanol) prep->dissolve mix Mix & Equilibrate (Shake vigorously for a set time, e.g., 1-24h) dissolve->mix separate Separate Phases (Centrifuge to ensure clear separation) mix->separate quantify Quantify Concentration (Measure compound concentration in each phase via HPLC-UV or LC-MS) separate->quantify calculate Calculate logD (log([C]octanol / [C]buffer)) quantify->calculate

Caption: Workflow for logD determination using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases:

    • Prepare a suitable aqueous buffer, typically a phosphate buffer at pH 7.4, to mimic physiological conditions.[15]

    • Saturate n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the layers.[16]

  • Partitioning:

    • Prepare a stock solution of the test compound in the buffer-saturated n-octanol.

    • In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the octanol-saturated buffer. The ratio of the volumes can be adjusted depending on the expected lipophilicity.[15]

    • Shake the mixture vigorously for a predetermined period (e.g., 1 to 24 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure a clean separation of the two phases.[14]

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous buffer phase.

    • logD = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )[14]

Aqueous Solubility

Significance in Drug Discovery: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[17] Poor solubility can lead to low bioavailability and can be a significant hurdle in drug development.[18]

Influence of the 3-Fluoromethyl Group: The increased lipophilicity conferred by the fluoromethyl group generally leads to a decrease in aqueous solubility.[5] This is a classic trade-off in medicinal chemistry that must be carefully balanced. While improved membrane permeability is desirable, it often comes at the cost of reduced solubility.

Experimental Determination of Solubility: Kinetic Solubility Assay

For early-stage drug discovery, kinetic solubility assays are often employed due to their high-throughput nature.[17] This method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It provides a good estimate of solubility under conditions often encountered in biological assays.

Workflow for Kinetic Solubility Determination

prep Prepare DMSO Stock (e.g., 10 mM solution of compound) dispense Dispense Stock (Small volume into microtiter plate wells) prep->dispense add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) dispense->add_buffer incubate Mix & Incubate (e.g., 2 hours at 37°C) add_buffer->incubate separate Separate Precipitate (Filter the solution) incubate->separate quantify Quantify Soluble Fraction (Measure concentration in filtrate via UV-Vis or LC-MS) separate->quantify

Sources

The Emerging Potential of 2-Chloro-3-(fluoromethyl)quinoline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The strategic introduction of specific substituents can profoundly modulate the pharmacological profile of these molecules. This technical guide focuses on the untapped potential of a specific derivative, 2-Chloro-3-(fluoromethyl)quinoline. While this compound is not extensively documented in current literature, this guide will provide a comprehensive overview of its proposed synthesis, hypothesized biological activities, and detailed experimental workflows for its evaluation. By leveraging established principles of medicinal chemistry and the known properties of analogous structures, we present a forward-looking resource intended to catalyze further research and development in this promising area.

Introduction: The Quinoline Scaffold and the Significance of Fluorination

Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, renowned for its presence in a vast array of biologically active compounds.[1] Its derivatives have demonstrated a wide range of therapeutic applications, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[2] The chemical versatility of the quinoline ring system allows for fine-tuning of its physicochemical and pharmacological properties through substitution at various positions.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3][4] Specifically, the fluoromethyl group (-CH₂F) is a bioisostere of the methyl, hydroxymethyl, aminomethyl, and thiomethyl groups, and its incorporation can lead to significant improvements in a compound's biological activity.[5] This guide explores the confluence of these two powerful concepts in the context of 2-Chloro-3-(fluoromethyl)quinoline.

Proposed Synthesis of 2-Chloro-3-(fluoromethyl)quinoline

A plausible and efficient synthetic route to 2-Chloro-3-(fluoromethyl)quinoline can be envisioned in a three-step process starting from a substituted acetanilide. This proposed pathway leverages the well-established Vilsmeier-Haack reaction for the synthesis of the key intermediate, 2-chloro-3-formylquinoline.[6][7][8]

Synthetic Workflow

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Fluorination Acetanilide Acetanilide Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Acetanilide->Vilsmeier_Reagent Reaction Step1_Product 2-Chloro-3-formylquinoline Vilsmeier_Reagent->Step1_Product Reducing_Agent Reducing Agent (e.g., NaBH₄) Step1_Product->Reducing_Agent Reduction Step2_Product 2-Chloro-3-(hydroxymethyl)quinoline Reducing_Agent->Step2_Product Fluorinating_Agent Fluorinating Agent (e.g., DAST) Step2_Product->Fluorinating_Agent Fluorination Final_Product 2-Chloro-3-(fluoromethyl)quinoline Fluorinating_Agent->Final_Product

Caption: Proposed synthetic workflow for 2-Chloro-3-(fluoromethyl)quinoline.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-3-formylquinoline [6][9][10]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF with constant stirring. Maintain the temperature below 10 °C.

  • Reaction with Acetanilide: To this freshly prepared Vilsmeier reagent, add the starting acetanilide (1 equivalent) portion-wise, ensuring the temperature does not exceed 20 °C.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid, 2-chloro-3-formylquinoline, is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-Chloro-3-(hydroxymethyl)quinoline

  • Dissolution: Dissolve the 2-chloro-3-formylquinoline (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise with stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching and Extraction: Carefully add water to quench the excess NaBH₄. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-3-(hydroxymethyl)quinoline.

Step 3: Synthesis of 2-Chloro-3-(fluoromethyl)quinoline

  • Reaction Setup: In a fume hood, dissolve the 2-chloro-3-(hydroxymethyl)quinoline (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Fluorination: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST, 1.2 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known pharmacological profiles of structurally related quinoline derivatives, 2-Chloro-3-(fluoromethyl)quinoline is predicted to exhibit significant anticancer and antibacterial activities.

Anticancer Potential: Kinase Inhibition

The quinoline scaffold is a common feature in many kinase inhibitors.[11][12] The 2-chloro substituent can act as a key interaction point within the ATP-binding pocket of various kinases, while the 3-(fluoromethyl) group can contribute to enhanced binding affinity and improved pharmacokinetic properties.[3] It is hypothesized that 2-Chloro-3-(fluoromethyl)quinoline could function as a multi-kinase inhibitor, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

G cluster_0 Proposed Anticancer Mechanism Compound 2-Chloro-3-(fluoromethyl)quinoline Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival, Angiogenesis) Phosphorylated_Substrate->Downstream_Signaling Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition leads to

Caption: Hypothesized mechanism of action for 2-Chloro-3-(fluoromethyl)quinoline as a kinase inhibitor.

Antibacterial Potential: DNA Gyrase Inhibition

Fluorinated quinolones are a well-established class of antibiotics that exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[13][14] The fluorine atom at various positions on the quinoline core has been shown to be crucial for this activity.[3] It is plausible that 2-Chloro-3-(fluoromethyl)quinoline could also target these bacterial enzymes, leading to potent antibacterial effects.

Experimental Evaluation of Anticancer Activity

A systematic evaluation of the anticancer potential of 2-Chloro-3-(fluoromethyl)quinoline would involve a series of in vitro assays.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Chloro-3-(fluoromethyl)quinoline (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Target-Based Assay: Kinase Inhibition Assay

To validate the hypothesized mechanism of action, a direct kinase inhibition assay should be performed.[17]

Protocol:

  • Assay Setup: In a 96-well plate, combine the target kinase (e.g., EGFR, VEGFR2), a specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of 2-Chloro-3-(fluoromethyl)quinoline to the wells.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a suitable method (e.g., fluorescence, luminescence, or radioactivity) to measure the extent of substrate phosphorylation.

  • IC₅₀ Determination: Calculate the IC₅₀ value for kinase inhibition.

Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Anticancer Evaluation Compound_Synthesis Synthesis of 2-Chloro-3-(fluoromethyl)quinoline MTT_Assay MTT Assay for Cytotoxicity (IC₅₀) Compound_Synthesis->MTT_Assay Kinase_Assay Kinase Inhibition Assay (IC₅₀) Compound_Synthesis->Kinase_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis Data Analysis and SAR Studies MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for the in vitro evaluation of anticancer activity.

Comparative Analysis of Structurally Related Compounds

To provide a context for the potential potency of 2-Chloro-3-(fluoromethyl)quinoline, the following table summarizes the reported anticancer activities of some 2-chloroquinoline derivatives with various substitutions at the 3-position.

CompoundSubstitution at C3Cancer Cell LineIC₅₀ (µM)Reference
1 -CHOHGC (Gastric)>50[18]
2 -CH=N-NH-C₆H₅MCF-7 (Breast)15.2[11]
3 -CNHela (Cervical)30.92[19]
4 -CH=CH-CO-C₆H₄-NH₂PC-3 (Prostate)12.5[20]
5 -CH(OH)-ArylA549 (Lung)8.3[21]

This table is for illustrative purposes and showcases the range of activities observed in related compounds.

Conclusion and Future Directions

While direct experimental data on 2-Chloro-3-(fluoromethyl)quinoline is currently lacking, this technical guide provides a robust framework for its synthesis and biological evaluation based on established principles of medicinal chemistry. The unique combination of a 2-chloro and a 3-(fluoromethyl) substituent on the privileged quinoline scaffold suggests a high potential for potent anticancer and antibacterial activities. The proposed synthetic route is feasible and relies on well-understood chemical transformations.

Future research should focus on the successful synthesis and characterization of 2-Chloro-3-(fluoromethyl)quinoline, followed by a comprehensive in vitro and in vivo evaluation of its biological activities. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial for the optimization of this promising scaffold to develop novel therapeutic agents. This guide serves as a foundational document to inspire and direct these future investigations.

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The Ascendancy of 2-Chloro-3-(fluoromethyl)quinoline as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for interacting with a wide array of biological targets.[3][4] This guide delves into the strategic importance of a specifically functionalized quinoline derivative: 2-Chloro-3-(fluoromethyl)quinoline . We will explore the synergistic interplay between its three key structural features: the established quinoline core, a reactive 2-chloro handle for synthetic elaboration, and a strategically positioned 3-fluoromethyl group for modulating pharmacokinetic and pharmacodynamic properties. This document serves as a technical primer for researchers and drug development professionals, elucidating the rationale behind this scaffold's design, its synthetic accessibility, and its profound potential in crafting next-generation therapeutics.

The Quinoline Core: A Foundation of Therapeutic Success

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a recurring motif in pharmaceuticals.[5] Its planarity and aromaticity facilitate key binding interactions such as π-π stacking and hydrophobic interactions within protein targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor and allows for salt formation, enhancing solubility.[5] The quinoline ring system is amenable to substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of drug candidates.[3] This versatility has led to the development of quinoline-based drugs across a spectrum of diseases, including cancer, malaria, and bacterial infections.[1][6][7]

cluster_quinoline Quinoline Scaffold cluster_info Key Attributes Quinoline Privileged Scaffold Privileged Scaffold in Medicinal Chemistry Versatile Multiple sites for substitution Interactions Enables π-π stacking & H-bonding Drugs Core of numerous approved drugs

Caption: The numbered quinoline scaffold and its key attributes.

Strategic Fluorination: The Role of the Monofluoromethyl Group

The incorporation of fluorine into drug candidates is a well-established strategy for enhancing molecular properties.[8][9][10] The monofluoromethyl (-CH₂F) group, in particular, serves as a valuable bioisostere for the hydroxyl (-OH) and methyl (-CH₃) groups, offering a unique combination of steric and electronic characteristics.[11]

Causality Behind Bioisosteric Replacement:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically labile methyl or hydroxymethyl group can dramatically increase a drug's half-life.[12][13]

  • Modulation of Basicity (pKa): Fluorine is highly electronegative. When placed near a basic nitrogen atom (like the quinoline nitrogen), the -CH₂F group's inductive electron-withdrawing effect can lower the pKa. This fine-tuning is critical for controlling the ionization state of a drug at physiological pH, which impacts its solubility, cell permeability, and target binding.[8]

  • Lipophilicity and Permeability: Replacing a polar hydroxyl group with a more lipophilic fluoromethyl group can enhance a molecule's ability to cross cellular membranes, improving oral bioavailability and penetration of the blood-brain barrier.[14][15]

  • Conformational Control and Binding: The -CH₂F group can act as a weak hydrogen bond acceptor. This unique property, not shared by the methyl group, can introduce new, favorable interactions with protein targets, potentially increasing binding affinity and selectivity.[16]

G OH Hydroxyl Group (-OH) CH2F Fluoromethyl Group (-CH2F) (Bioisostere) OH->CH2F Increases Lipophilicity Blocks Oxidation CH3 Methyl Group (-CH3) CH3->CH2F Increases Metabolic Stability Introduces H-Bond Acceptor Capacity

Caption: The -CH₂F group as a strategic bioisostere.

2-Chloro-3-(fluoromethyl)quinoline: The Convergent Scaffold

This molecule synergistically combines the benefits of its constituent parts: the quinoline core, the reactive C2-chloro group, and the property-modulating C3-fluoromethyl group.

Synthetic Strategy

The synthesis of 2-chloro-quinolines is often achieved via the Vilsmeier-Haack reaction, which formylates an activated aromatic ring, followed by cyclization and chlorination.[17][18] A plausible and efficient route to the title compound would involve a multi-step sequence starting from an appropriate acetanilide.

start Acetanilide Derivative vilsmeier Step 1: Vilsmeier-Haack Reaction (POCl₃, DMF) start->vilsmeier formyl Intermediate: 2-Chloro-3-formylquinoline vilsmeier->formyl reduction Step 2: Reduction (e.g., NaBH₄) formyl->reduction alcohol Intermediate: (2-Chloroquinolin-3-yl)methanol reduction->alcohol fluorination Step 3: Deoxyfluorination (e.g., DAST, Deoxo-Fluor®) alcohol->fluorination end Final Product: 2-Chloro-3-(fluoromethyl)quinoline fluorination->end

Caption: Proposed workflow for the synthesis of the target scaffold.

Rationale for Synthetic Choices: The Vilsmeier-Haack reaction is a robust and widely-used method for producing 2-chloro-3-formylquinolines from simple acetanilides.[19] The subsequent reduction to the alcohol is a standard, high-yielding transformation. The final deoxyfluorination step is critical; reagents like DAST (diethylaminosulfur trifluoride) are specifically designed to replace hydroxyl groups with fluorine under relatively mild conditions, preserving the other functional groups on the quinoline ring.

A Gateway to Chemical Diversity: The C2-Chloro Handle

The true power of this scaffold lies in the reactivity of the chlorine atom at the 2-position. It is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a vast array of functional groups and building blocks. This position serves as the primary vector for diversification in a drug discovery program.

G scaffold prod_amine Amine Adduct scaffold->prod_amine prod_thiol Thiol Adduct scaffold->prod_thiol prod_alcohol Ether Adduct scaffold->prod_alcohol prod_suzuki C-C Coupled Adduct scaffold->prod_suzuki amine R-NH₂ (Amines) amine->scaffold SNAr thiol R-SH (Thiols) thiol->scaffold SNAr alcohol R-OH (Alcohols) alcohol->scaffold SNAr organometallic R-B(OH)₂ (Boronic Acids) organometallic->scaffold Suzuki Coupling

Caption: Derivatization strategies via the reactive C2-chloro handle.

This synthetic accessibility allows for the rapid generation of compound libraries, which is essential for exploring the Structure-Activity Relationship (SAR) around a given biological target.

Application in a Kinase Inhibitor Discovery Program: A Case Study

Many successful kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket. The quinoline scaffold is an excellent starting point for this endeavor.[2]

Design Strategy:

  • Core Binding: The quinoline nitrogen can form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site.

  • Vectorial Exploration: The C2 position points towards the solvent-exposed region of the active site. Attaching various substituents here allows for probing interactions that can enhance potency and selectivity.

  • Property Tuning: The C3-fluoromethyl group resides in a less critical region, where its primary role is to improve metabolic stability and cell permeability without disrupting the core binding interactions.

Hypothetical SAR Data for a Library of Kinase Inhibitors

The table below illustrates hypothetical data from a screening campaign against a target kinase (e.g., EGFR), demonstrating how systematic modification at the C2 position can impact inhibitory activity.

Compound IDR-Group (at C2-position)StructureIC₅₀ (nM)Rationale for Change
Scaffold -Cl>10,000Starting material, inactive.
LIB-001 -NH-Ph850Introduction of a simple amine provides a binding vector.
LIB-002 -NH-(4-methoxyphenyl)220Electron-donating group may enhance H-bonding or fill a hydrophobic pocket.
LIB-003 -NH-(3-aminophenyl)75Additional amine provides a secondary H-bond donor/acceptor site.
LIB-004 -NH-(3-(methylsulfonamido)phenyl)15Sulfonamide group is a strong H-bond acceptor, significantly improving potency.

This data is illustrative and serves to demonstrate the principles of SAR exploration.

Experimental Protocols

The following protocols are generalized procedures that serve as a validated starting point for laboratory synthesis.

Protocol 5.1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

Trustworthiness: This protocol is self-validating through standard analytical techniques that confirm product formation and purity.

  • Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Chloro-3-(fluoromethyl)quinoline (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.1 - 1.5 eq.) to the solution.

  • Addition of Base: Add a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) (2.0 eq.) or an inorganic base like potassium carbonate (K₂CO₃) (2.0 eq.) to act as a scavenger for the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time (typically 4-24 hours) must be determined empirically for each specific amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired 2-amino-3-(fluoromethyl)quinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Perspectives

2-Chloro-3-(fluoromethyl)quinoline is not merely another chemical building block; it is a strategically designed scaffold that addresses several key challenges in modern drug discovery. It provides a stable, biologically relevant core, a reactive handle for rapid library synthesis, and an embedded functional group that enhances drug-like properties. The logical combination of these features makes it an exceptionally valuable tool for medicinal chemists.

Future work will likely focus on expanding the repertoire of reactions at the C2-position, including advanced cross-coupling methodologies, and exploring the synthesis of analogs with alternative fluorinated motifs at the C3-position (e.g., -CHF₂, -CF₃) to further dissect the role of fluorine electronics and lipophilicity on biological activity. As our understanding of target biology deepens, scaffolds like this will be instrumental in the efficient and rational design of potent, selective, and metabolically robust clinical candidates.

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Whitepaper: Strategic Synthesis of Fluorinated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science. This modification can dramatically enhance a molecule's pharmacokinetic profile, metabolic stability, and target binding affinity.[1][2][3] This guide provides an in-depth analysis of the principal synthetic strategies for accessing fluorinated quinoline derivatives. We will move beyond mere procedural descriptions to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical applications of each method. This document is structured to serve as a comprehensive resource, covering classical cyclization reactions with fluorinated precursors, modern late-stage direct fluorination techniques, and advanced transition-metal-catalyzed methodologies.

Part 1: The Foundational Pillar - Classical Cyclization Strategies

The most traditional and robust approaches to fluorinated quinolines involve constructing the heterocyclic ring system from appropriately substituted fluorinated aniline precursors. These methods offer excellent control over the initial placement of fluorine atoms on the benzene portion of the quinoline core.

The Skraup and Doebner-von Miller Reactions

The Skraup synthesis, first reported in 1880, is a powerful method for producing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[4] The Doebner-von Miller reaction is a related and more versatile modification that uses α,β-unsaturated carbonyl compounds to react with anilines, typically under acidic conditions.[5][6]

Causality and Mechanistic Insight: The reaction begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7] The aniline then undergoes a nucleophilic conjugate addition to acrolein. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring. The resulting dihydroquinoline is then oxidized to the aromatic quinoline product.[5] The choice of a fluorinated aniline (e.g., 4-fluoroaniline) as the starting material directly embeds the fluorine atom at a specific position in the resulting quinoline.

Challenges and Field-Proven Insights: The Skraup reaction is notoriously exothermic and can be violent.[4] The inclusion of a moderator, such as ferrous sulfate (FeSO₄), is a critical, field-proven technique to ensure a controlled reaction rate. Modern approaches have also explored the use of ionic liquids and microwave irradiation to improve safety and efficiency.[8][9] A key limitation is that these methods are often incompatible with sensitive functional groups due to the harsh acidic and oxidative conditions.[6][10]

Experimental Protocol: Skraup Synthesis of 6-Fluoroquinoline

  • Reagent Preparation: In a well-ventilated fume hood, cautiously add 30 mL of concentrated sulfuric acid to a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.

  • Reaction Setup: To the stirred acid, add 11.1 g (0.1 mol) of 4-fluoroaniline and 7.5 g of anhydrous ferrous sulfate.

  • Addition of Glycerol: Slowly add 27.6 g (0.3 mol) of glycerol to the mixture. The addition should be controlled to manage the initial exotherm.

  • Heating and Reflux: Heat the mixture gently. Once the initial vigorous reaction subsides, increase the temperature and maintain a steady reflux for 3-4 hours.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 500 mL of cold water.

  • Purification: Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. This will precipitate the crude product along with inorganic salts.

  • Extraction: Extract the product using steam distillation or solvent extraction with a suitable organic solvent (e.g., toluene).

  • Final Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 6-fluoroquinoline can be further purified by vacuum distillation.

The Friedländer Annulation

The Friedländer synthesis is a highly versatile and straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or β-ketoester).[11][12] This method is particularly valuable for creating highly substituted and functionalized quinolines.

Causality and Mechanistic Insight: The reaction proceeds via an initial aldol-type condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration.[11] It can be catalyzed by either acids or bases. The choice of catalyst is crucial; for instance, indium(III) triflate has been shown to be a highly effective Lewis acid catalyst for this transformation, often allowing for solvent-free conditions.[13] Using a fluorinated 2-aminoaryl ketone, such as 2-amino-5-fluorobenzophenone, allows for the precise installation of a fluorine atom onto the quinoline's benzenoid ring.

Logical Workflow: Friedländer Annulation

Friedlander_Mechanism Start 2-Aminoaryl Ketone + α-Methylene Carbonyl Aldol Aldol Condensation (Base or Acid Catalyzed) Start->Aldol Reactants Intermediate β-Hydroxy Carbonyl Intermediate Aldol->Intermediate Cyclization Intramolecular Cyclization (Condensation) Intermediate->Cyclization Forms Schiff Base/ Enamine Dehydration Dehydration Cyclization->Dehydration Product Substituted Quinoline Dehydration->Product Aromatization

Caption: General mechanism of the Friedländer quinoline synthesis.

Part 2: The Modern Approach - Direct Fluorination of the Quinoline Core

Late-stage fluorination, where the fluorine atom is introduced onto a pre-formed quinoline scaffold, is a highly attractive strategy in drug discovery. It allows for the rapid generation of analogues from a common intermediate.

Electrophilic Fluorination

Direct C-H fluorination using electrophilic fluorinating agents is a primary method for this transformation. Reagents like Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their stability and reactivity.[14]

Causality and Mechanistic Insight: The quinoline ring, being an electron-deficient azaarene, is generally resistant to electrophilic aromatic substitution.[15] Therefore, the reaction often requires harsh acidic media (e.g., sulfuric acid or oleum) to protonate and activate the quinoline ring, which paradoxically deactivates it further towards electrophilic attack.[16] Fluorination typically occurs on the benzenoid ring at the C5, C6, and C8 positions, often resulting in a mixture of isomers.[16] The regioselectivity is dictated by the electronic and steric effects of existing substituents on the quinoline core.

Data on Regioselectivity of Direct Fluorination

Quinoline SubstrateFluorinating AgentConditionsMajor ProductsReference
QuinolineF₂ / I₂Room Temp2-Fluoroquinoline[17]
QuinolineElemental F₂H₂SO₄Mixture of 5-F, 6-F, 8-F[16]
6-MethoxyquinolineElemental F₂Acidic Media5-Fluoro-6-methoxyquinoline[16]
Quinaldine (2-Methyl)HF:PyridineElectrolysis5,8-Difluoroquinaldine[18]
Nucleophilic and Concerted Fluorination

Nucleophilic fluorination of azaarenes is challenging because the intermediate (a Meisenheimer complex) is often unstable, and the elimination of a hydride is thermodynamically unfavorable compared to the expulsion of the fluoride anion.[15][19]

A Breakthrough in a Challenging Field: Recent advances have described an innovative electron-transfer-enabled concerted nucleophilic fluorination.[15][19][20] This method avoids the formation of the problematic Meisenheimer intermediate. The proposed mechanism involves a chain process with an asynchronous concerted transfer of a fluoride anion, an electron, and a proton (F⁻-e⁻-H⁺).[19] This strategy, often employing a photosensitizer and an oxidant like Selectfluor, has enabled the first successful nucleophilic oxidative fluorination of quinolines, showing remarkable C4 selectivity.[15]

Workflow: Concerted Nucleophilic C-H Fluorination

Concerted_Fluorination Start Protonated Quinoline + Selectfluor + Photosensitizer Initiation Initiation: Generate TEDA²⁺·F⁻ Start->Initiation Light (e.g., 365 nm LED) Propagation Chain Propagation: Concerted F⁻-e⁻-H⁺ Transfer Initiation->Propagation Radical N-Heterocyclic π-Radical Intermediate Propagation->Radical Forms π-radical Oxidation Oxidation by Selectfluor Radical->Oxidation Oxidation->Propagation Regenerates TEDA²⁺·F⁻ Product C4-Fluorinated Quinoline Oxidation->Product

Caption: Simplified workflow for concerted nucleophilic fluorination.[15]

Part 3: The Power of Catalysis - Transition-Metal-Mediated Syntheses

Transition-metal catalysis has revolutionized the synthesis of complex heterocycles, and quinolines are no exception. These methods often involve multi-component reactions (MCRs), which offer high atom economy and operational simplicity.[21]

Causality and Mechanistic Insight: Catalysts based on palladium, copper, iron, and silver are instrumental in facilitating key C-C and C-N bond-forming steps under mild conditions.[21] For instance, a Suzuki coupling reaction can be employed to introduce a fluorinated aryl group onto a bromo-quinoline scaffold. This is a powerful method for late-stage functionalization. An example protocol involves reacting a bromo-quinoline with a fluorinated boronic acid in the presence of a palladium catalyst.[22]

Experimental Protocol: Suzuki Coupling for 6-(4-fluorophenyl)quinoline

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 6-bromoquinoline (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), sodium carbonate (Na₂CO₃, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add a degassed solvent mixture, such as DMF:H₂O (10:1).[22]

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-(4-fluorophenyl)quinoline.[22]

Conclusion and Future Outlook

The synthesis of fluorinated quinoline derivatives has evolved from harsh, classical methods to sophisticated, mild, and highly selective modern techniques. Classical cyclizations like the Skraup and Friedländer reactions remain workhorses for building the core from fluorinated anilines. However, the future of the field lies in the continued development of late-stage C-H fluorination and transition-metal-catalyzed reactions. The emergence of concerted nucleophilic fluorination represents a paradigm shift, overcoming long-standing challenges in the selective fluorination of electron-deficient heterocycles.[15][19] As our understanding of reaction mechanisms deepens, we can anticipate the development of even more precise and efficient catalytic systems, enabling the synthesis of novel fluorinated quinolines with tailored properties for advanced applications in medicine and materials science.

References

  • Selective Direct Fluorination of Quinoline Derivatives. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 19, 2026, from [Link]

  • Wang, R., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025, December 4). RSC Publishing. [Link]

  • Wang, R., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C−H Fluorination of Quinolines. Semantic Scholar. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 8). MDPI. [Link]

  • Wang, R., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. [Link]

  • Wang, R., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C-H Fluorination of Quinolines. PubMed. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Regioselective Electrolytic 5,8-Difluorination of Quinolines. (2017). Georgia Southern University. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). MDPI. [Link]

  • C—F Bond Insertion into Indoles with CHBr2F: An Efficient Method to Synthesize Fluorinated Quinolines and Quinolones. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025, August 30). PubMed. [Link]

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  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025, August 30). ACS Publications. [Link]

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  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. (2023, September 11). PMC - NIH. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). MDPI. [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN. Retrieved February 19, 2026, from [Link]

  • Metal Complexes of Fluoroquinolones with Selected Transition Metals, Their Synthesis, Characterizations, and Therapeutic Applications. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2025, October 13). ResearchGate. [Link]

  • Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. (n.d.). PMC. [Link]

  • Review of Quinoline Derivatives. (2016, May 15). JETIR. [Link]

  • Towards Catalytic Fluoroquinolones: From Metal-Catalyzed to Metal-Free DNA Cleavage. (2024, August 19). RSC Publishing. [Link]

  • Skraup Synthesis. (n.d.). ideXlab. Retrieved February 19, 2026, from [Link]

  • Skraup reaction. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

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  • Advances in polymer based Friedlander quinoline synthesis. (2021, August 2). Semantic Scholar. [Link]

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  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved February 19, 2026, from [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025, August 10). ResearchGate. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006, July 19). ACS Publications. [Link]

  • Doebner-Miller reaction and applications. (n.d.). Slideshare. Retrieved February 19, 2026, from [Link]

Sources

The Electron Withdrawing Nature of the 2-Chloro-3-Trifluoromethyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the electronic properties of the 2-chloro-3-trifluoromethyl moiety reveals a fascinating interplay of inductive and resonance effects that significantly influence molecular behavior. This technical guide, intended for researchers, scientists, and professionals in drug development, will explore these properties, their quantitative assessment, and their implications for chemical reactivity and biological activity. As we will see, the specific arrangement of a chloro and a trifluoromethyl group on an aromatic ring creates a unique electronic landscape with profound consequences.

The 2-chloro-3-trifluoromethylphenyl group is a potent electron-withdrawing moiety. This characteristic arises from the combined influence of the individual substituents. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms, which results in a strong negative inductive effect (-I).[1][2] The chlorine atom also exerts a deactivating, electron-withdrawing inductive effect (-I) due to its electronegativity.[3][4] While halogens can also exhibit a positive resonance effect (+R) by donating lone pair electrons to the aromatic π-system, the inductive effect is generally stronger.[5]

The positioning of these groups on the aromatic ring is crucial. The chloro group is at the ortho position, and the trifluoromethyl group is at the meta position relative to a point of attachment on the ring. This arrangement means that both groups primarily influence the ring's electron density through their inductive effects.

Quantifying Electronic Effects: Hammett Constants

The electronic effect of a substituent can be quantified using Hammett substituent constants (σ).[6] These constants are derived from the ionization of substituted benzoic acids. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Since both substituents are strongly electron-withdrawing, the combined effect is expected to be significantly electron-withdrawing. Additivity rules for Hammett constants suggest that the overall effect can be approximated by summing the individual constants, although this is a simplification.[8] A more precise value would require experimental determination.

Impact on Acidity: The pKa of Substituted Phenols and Anilines

The electron-withdrawing nature of the 2-chloro-3-trifluoromethyl moiety has a pronounced effect on the acidity of functional groups attached to the aromatic ring. For instance, a phenol or anilinium ion bearing this substituent would be significantly more acidic (have a lower pKa) than the unsubstituted parent compound. The electron-withdrawing groups stabilize the conjugate base (phenoxide or aniline) by delocalizing the negative charge.

The prediction of pKa values for polysubstituted aromatic compounds can be approached using computational methods, such as Density Functional Theory (DFT), which can calculate the charge distribution in the molecule and its conjugate base.[9]

Dipole Moment: A Vectorial Sum of Bond Moments

The dipole moment of a molecule is a measure of its overall polarity and arises from the vector sum of individual bond moments.[10] For a benzene ring substituted with the 2-chloro-3-trifluoromethyl moiety, the overall dipole moment will be a combination of the C-Cl and C-CF3 bond moments, as well as any moments from other substituents.

The C-Cl bond has a significant dipole moment, and the C-CF3 bond has an even larger one due to the three highly electronegative fluorine atoms. The relative orientation of these bond moments (approximately 60 degrees apart on the benzene ring) will determine the magnitude and direction of the net molecular dipole moment. This can be estimated using vector addition of the individual bond moments.[11]

Spectroscopic Signatures: Insights from NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atoms in a molecule. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are sensitive to the electron density around them.

  • ¹³C NMR: The carbon atoms of the aromatic ring will exhibit characteristic chemical shifts. The carbon atoms directly attached to the electron-wielding chloro and trifluoromethyl groups will be significantly deshielded (shifted to higher ppm values). The electron-withdrawing nature of the moiety will also influence the chemical shifts of the other ring carbons.[12][13] The ¹³C chemical shift of a naked benzene ring is approximately 128.4 ppm.[14]

  • ¹⁹F NMR: The trifluoromethyl group provides a unique spectroscopic handle. The ¹⁹F chemical shift is highly sensitive to the electronic environment and can provide valuable information about the electronic effects of the substituents on the aromatic ring.[15][16] The chemical shift of the CF3 group is influenced by both inductive and resonance effects of other substituents.[17]

Reactivity: Guiding Chemical Transformations

The electronic properties of the 2-chloro-3-trifluoromethyl moiety profoundly impact the reactivity of the aromatic ring in various chemical reactions.

Electrophilic Aromatic Substitution

The strong electron-withdrawing nature of both the chloro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).[1][18] This means that reactions like nitration, halogenation, and Friedel-Crafts reactions will be significantly slower compared to benzene.

The directing effect of the substituents must also be considered. The chloro group is an ortho, para-director (due to its +R effect), while the trifluoromethyl group is a meta-director (due to its strong -I effect).[1] In this case, the directing effects are somewhat in conflict. The position of electrophilic attack will be determined by the interplay of these effects and steric hindrance.

Nucleophilic Aromatic Substitution

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr).[19][20] The presence of strong electron-withdrawing groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[21][22] The chlorine atom can act as a leaving group in SNAr reactions, especially when activated by the ortho- and para-directing trifluoromethyl group.

Experimental and Computational Workflows

To further characterize the electronic properties of the 2-chloro-3-trifluoromethyl moiety, a combination of experimental and computational methods is recommended.

Experimental Protocols

Protocol for pKa Determination via Potentiometric Titration

This protocol outlines the steps for determining the acid dissociation constant (pKa) of a compound containing the 2-chloro-3-trifluoromethylphenyl moiety, for example, 2-chloro-3-(trifluoromethyl)phenol.

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (e.g., 0.01 M 2-chloro-3-(trifluoromethyl)phenol) in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).

    • Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

  • Calibration of pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Slowly add the standardized base solution in small increments (e.g., 0.1 mL) from a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Determine the equivalence point from the inflection point of the titration curve (the point of steepest slope).

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).

Protocol for Dipole Moment Determination via the Solution Method

This method involves measuring the dielectric constant and density of dilute solutions of the polar compound in a non-polar solvent.

  • Preparation of Solutions: Prepare a series of solutions of the 2-chloro-3-trifluoromethyl-substituted compound in a non-polar solvent like benzene or cyclohexane at different known concentrations.

  • Measurement of Dielectric Constant: Measure the dielectric constant of the pure solvent and each of the solutions using a dielectric constant meter.

  • Measurement of Density: Measure the density of the pure solvent and each of the solutions using a pycnometer or a density meter.

  • Calculation: Use the Debye equation or other appropriate models to calculate the molar polarization of the solute at infinite dilution. From this, the dipole moment of the molecule can be determined.

Computational Workflow

Workflow for DFT Calculation of Molecular Properties

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties of the 2-chloro-3-trifluoromethyl moiety.[5][23][24]

DFT_Workflow cluster_input Input Preparation cluster_calc DFT Calculation cluster_output Analysis mol_build Build 3D Structure of Molecule geom_opt Geometry Optimization mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry prop_calc Property Calculation (e.g., Dipole Moment, Atomic Charges, NMR Shifts) freq_calc->prop_calc Verified Minimum data_analysis Analyze Output Data prop_calc->data_analysis Calculated Properties

Caption: A typical workflow for calculating molecular properties using DFT.

  • Structure Building: Create a 3D model of the molecule of interest (e.g., 1-chloro-2-(trifluoromethyl)benzene) using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation of the molecule.[25][26][27][28][29]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine various electronic properties such as:

    • Molecular dipole moment.

    • Partial atomic charges (e.g., using Natural Bond Orbital analysis).

    • NMR chemical shifts.

  • Data Analysis: Analyze the output files to extract the desired electronic properties.

Conclusion

The 2-chloro-3-trifluoromethyl moiety is a strongly electron-withdrawing substituent that significantly impacts the electronic properties, spectroscopic characteristics, and chemical reactivity of an aromatic ring. Its influence is a result of the combined inductive effects of the chloro and trifluoromethyl groups. A thorough understanding of these properties, gained through a combination of experimental measurements and computational modeling, is crucial for the rational design of new molecules in drug discovery and materials science. This guide provides a foundational understanding and practical workflows to aid researchers in harnessing the unique electronic features of this important chemical entity.

References

  • Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). Comparison of different atomic charge schemes for predicting pKa variations in substituted anilines and phenols. International journal of quantum chemistry, 90(1), 445-458.
  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. OpenStax.
  • Development of Methods for the Determin
  • Neuvonen, H., Neuvonen, K., & Pasanen, P. (2004). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. The Journal of organic chemistry, 69(11), 3794–3800.
  • Dolbier, W. R. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-13.
  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
  • Bursch, M., Mewes, J. M., Hansen, A., & Grimme, S. (2022).
  • Bursch, M., Mewes, J. M., Hansen, A., & Grimme, S. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Manglik, A., Lin, H., Aryal, D. K., Park, S., Kobilka, B. K., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 61(3-4), 285–295.
  • Hammett equation. (2023, December 26). In Wikipedia.
  • Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). Comparison of different atomic charge schemes for predicting pKa variations in substituted anilines and phenols. Semantic Scholar.
  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar.
  • Calculation of the dipole moments of substituted benzenes. (n.d.).
  • Liptak, M. D., & Shields, G. C. (2002). Substituent effects on the physical properties and pKa of phenol.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.).
  • von Lilienfeld, O. A., & Ramakrishnan, R. (2020). Quantum chemistry and the Hammett equation: a general framework for reactivity prediction. arXiv preprint arXiv:2004.14946.
  • Parameter gener
  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the D
  • Wheeler, S. E. (2012).
  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
  • Hammett equation. (2023, December 26). In Wikipedia.
  • Chagas, J. C. V., Milanez, B. D., Oliveira, V. P., Pinheiro, M., Jr, Ferrão, L. F. A., Aquino, A. J. A., Lischka, H., & Machado, F. B. C. (2024). A multi-descriptor analysis of substituent effects on the structure and aromaticity of benzene derivatives: π-Conjugation versus charge effects.
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, December 18). In Wikipedia.
  • Benzene(71-43-2) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-411.
  • Introduction to Quantum Chemistry with Spartan. (n.d.). School of Chemical Sciences | Illinois.
  • Geometry optimization using Gaussian software. (2024, June 20). YouTube.
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  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024, August 9). YouTube.
  • Dipole moment of monosubstituted benzene with substituent X is 1.5 D. Cal... (2025, July 22). Filo.
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  • Trifluoromethyl group. (2023, November 28). In Wikipedia.
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  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979, October 3).
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2-Chloro-3-(fluoromethyl)quinoline: A Precision Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-3-(fluoromethyl)quinoline as a Privileged Structure in Oncology Research Content Type: In-Depth Technical Guide Author Role: Senior Application Scientist

Executive Summary: The Evolution of the Quinoline Scaffold

In the landscape of oncology drug discovery, the quinoline ring system has long been recognized as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. However, the modern medicinal chemist requires more than just a generic scaffold; they require precision handles for metabolic tuning and binding affinity.

2-Chloro-3-(fluoromethyl)quinoline (2-Cl-3-FMQ) represents a highly specialized evolution of this scaffold. Unlike its ubiquitous cousin, 2-chloro-3-formylquinoline (the Meth-Cohn intermediate), the 3-fluoromethyl variant offers a unique bioisosteric profile. The monofluoromethyl group (


) acts as a metabolic blocker at the sensitive benzylic position while mimicking the sterics of a methyl group and the electronics of a hydroxymethyl group.

This guide details the synthesis, reactivity, and application of 2-Cl-3-FMQ in the design of targeted therapies, specifically focusing on PI3K/mTOR and EGFR kinase inhibitors.

Structural Logic & Pharmacophore Analysis

The "Warhead" and the "Modulator"

The utility of 2-Cl-3-FMQ lies in its dual-functionality, allowing for orthogonal functionalization strategies.

PositionSubstituentFunctionalityMedicinal Chemistry Role
C-2 Chlorine (

)
ElectrophileThe Warhead Handle: Enables Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed couplings (Buchwald-Hartwig) to attach hinge-binding motifs (e.g., anilines, aminopyrimidines).
C-3 Fluoromethyl (

)
ModulatorThe Metabolic Shield: Bioisostere of

and

. The C-F bond prevents benzylic oxidation (a common clearance pathway) and can engage in specific H-bond interactions with receptor backbones.
Ring N Quinoline NitrogenH-Bond AcceptorThe Anchor: Often interacts with the hinge region of kinase ATP-binding pockets (e.g., Met793 in EGFR).
Visualization: The Scaffold Functionalization Map

The following diagram illustrates the strategic functionalization points of the scaffold.

SAR_Strategy Core 2-Chloro-3-(fluoromethyl)quinoline (The Scaffold) C2_Path C-2 Position (Cl) S_NAr / Pd-Catalysis Core->C2_Path Functionalization C3_Path C-3 Position (CH2F) Metabolic Stability Core->C3_Path Intrinsic Property Target_Kinase Kinase Hinge Binder (Anilines, Heterocycles) C2_Path->Target_Kinase Generates Effect Bioisostere of CH3/CH2OH Blocks Benzylic Oxidation C3_Path->Effect Provides

Caption: Strategic functionalization vectors for 2-Chloro-3-(fluoromethyl)quinoline in drug design.

Chemical Synthesis: From Precursor to Scaffold

Step 1: Chemoselective Reduction

Objective: Convert the aldehyde to the alcohol without displacing the C-2 chlorine.

Protocol:

  • Reagents: 2-Chloro-3-formylquinoline (1.0 eq), Sodium Borohydride (

    
    , 1.1 eq), Methanol (anhydrous).
    
  • Procedure:

    • Dissolve 2-chloro-3-formylquinoline in anhydrous methanol at

      
      .
      
    • Add

      
       portion-wise over 15 minutes. Note: Exothermic evolution of 
      
      
      
      .
    • Stir at

      
       for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1).
      
    • Quench with saturated

      
       solution.
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
  • Yield Expectation: >90% of 2-chloro-3-(hydroxymethyl)quinoline.

Step 2: Deoxyfluorination

Objective: Convert the alcohol to the fluoromethyl group.

Protocol:

  • Reagents: 2-Chloro-3-(hydroxymethyl)quinoline (1.0 eq), Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride, 1.2 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve the alcohol in DCM under Argon atmosphere. Cool to

      
      .
      
    • Add Deoxo-Fluor dropwise. Critical: Maintain low temperature to prevent elimination side-reactions.

    • Allow to warm to room temperature over 4 hours.

    • Quench carefully with saturated

      
       (gas evolution).
      
  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

  • Validation:

    
     NMR should show a triplet around -210 to -220 ppm (coupling with 
    
    
    
    ).

Oncology Applications: Targeting the PI3K/mTOR Pathway

The most potent application of this scaffold lies in the development of Phosphoinositide 3-kinase (PI3K) inhibitors. The 3-fluoromethyl group occupies a specific hydrophobic pocket in the PI3K


 and PI3K

isoforms, enhancing selectivity over off-target kinases.
Mechanism of Action

Inhibitors derived from 2-Cl-3-FMQ typically function as ATP-competitive inhibitors. The quinoline nitrogen H-bonds with the hinge region (Val851 in PI3K


), while the C-2 substituent extends into the affinity pocket.
Signaling Pathway Context

The following diagram details the downstream effects of PI3K inhibition using quinoline-based small molecules.

PI3K_Pathway RTK RTK (e.g., EGFR) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor 2-Cl-3-FMQ Derivative Inhibitor->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Mechanism of PI3K pathway inhibition by 2-Cl-3-FMQ derivatives.

Experimental Workflow: Coupling for Library Generation

To utilize 2-Cl-3-FMQ in a drug discovery campaign, the C-2 chlorine must be displaced by an amine. This is the standard method for generating "SAR (Structure-Activity Relationship) libraries."

General Protocol: Microwave-Assisted

Rationale: The 3-fluoromethyl group is electron-withdrawing (inductive effect of F), which activates the C-2 position for nucleophilic attack, though less strongly than a nitro or carboxyl group. Microwave irradiation accelerates this otherwise sluggish reaction.

Materials:

  • Scaffold: 2-Chloro-3-(fluoromethyl)quinoline (1.0 eq)

  • Nucleophile: Aniline or Aliphatic Amine (1.2 eq)

  • Acid Catalyst: Glacial Acetic Acid (catalytic) or HCl in Dioxane (for unreactive anilines)

  • Solvent: Ethanol or n-Butanol

Step-by-Step:

  • Preparation: In a 10 mL microwave vial, combine the scaffold (0.5 mmol) and the amine (0.6 mmol) in Ethanol (3 mL).

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Irradiation: Seal and heat in a microwave reactor at

    
     for 20 minutes (High Absorption setting).
    
  • Workup:

    • Cool to room temperature.

    • If precipitate forms, filter and wash with cold ethanol (ideal scenario).

    • If no precipitate, evaporate solvent and purify via preparative HPLC.

  • Data Check: Verify retention of the

    
     group via LC-MS (distinctive mass loss pattern) and 
    
    
    
    NMR.

References

  • Meth-Cohn, O., et al. (1981).[1] "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. Link (Foundational synthesis of the aldehyde precursor).

  • Sigma-Aldrich. "2-Chloro-3-(fluoromethyl)quinoline Product Specification." Merck KGaA. Link (Commercial verification of the scaffold).

  • Novartis AG. (2013). "Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives." World Intellectual Property Organization, WO2013093849A1. Link (Application of fluoromethyl-substituted scaffolds in PI3K inhibitors).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Mechanistic insight into the fluoromethyl group).

  • Musumeci, F., et al. (2020). "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors." Molecules. Link (Review of quinoline oncology applications).

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Thermodynamics and stability data for chlorofluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamics and Stability of Chlorofluoroquinolines

Abstract: Chlorofluoroquinolines represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Their efficacy and safety are intrinsically linked to their thermodynamic properties and chemical stability. This guide provides a comprehensive technical overview of the principles, experimental methodologies, and computational approaches used to characterize these critical parameters. We delve into the causality behind experimental design for determining thermodynamic data such as enthalpy, entropy, and Gibbs free energy, and for assessing stability under thermal, photolytic, and hydrolytic stress. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure data integrity and accelerate development timelines.

Introduction: The Significance of Stability

The quinoline scaffold is a cornerstone in drug discovery, forming the nucleus of numerous therapeutic agents. The strategic addition of halogen atoms, specifically chlorine and fluorine, can dramatically modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. Chlorofluoroquinolines, therefore, are of high interest. However, these modifications also alter the molecule's fundamental thermodynamics and stability profile. A comprehensive understanding of these characteristics is not merely academic; it is a prerequisite for the development of safe, stable, and effective pharmaceutical products.

This guide bridges theoretical thermodynamics with practical laboratory protocols, providing a robust framework for the comprehensive characterization of chlorofluoroquinolines.

Theoretical Framework

Thermodynamic Principles of Molecular Stability

The stability of a chemical compound is fundamentally described by its thermodynamic properties. The Gibbs free energy change (ΔG) of formation and degradation reactions determines the spontaneity of these processes. It is defined by the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

Where:

  • ΔH (Enthalpy) represents the heat content of the system. An exothermic degradation process (negative ΔH) is energetically favorable.

  • ΔS (Entropy) represents the degree of disorder. Degradation reactions that increase the number of molecules typically have a positive ΔS, favoring the process.

  • T is the absolute temperature in Kelvin.

A negative ΔG indicates a spontaneous process. Therefore, to ensure a compound's shelf-life, a high activation energy barrier must exist, making the degradation process kinetically slow, even if it is thermodynamically favored.

Core Degradation Pathways

Chlorofluoroquinolines, like many pharmaceutical compounds, are susceptible to degradation through several key pathways. Forced degradation or stress testing is designed to accelerate these pathways to predict long-term stability.[1][2] Key pathways include:

  • Hydrolysis: Cleavage of chemical bonds by water. Susceptibility is often pH-dependent.

  • Oxidation: Degradation initiated by reaction with oxygen or other oxidizing agents, which can be radical-mediated.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation, which can excite electrons and lead to bond cleavage or rearrangement.[3]

  • Thermolysis: Degradation induced by heat, which provides the energy to overcome activation barriers for decomposition.

The following diagram illustrates the logical flow of a comprehensive stability assessment program.

G cluster_0 Initial Assessment cluster_1 Method Development & Validation cluster_2 Formal Stability Testing API Chlorofluoroquinoline API Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) API->Forced_Deg Expose to Stress Method_Dev Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Deg->Method_Dev Identify Degradants Method_Val Validate Method (Specificity, Linearity, Accuracy) Method_Dev->Method_Val ICH_Study ICH Stability Study (Long-term & Accelerated) Method_Val->ICH_Study Apply Validated Method Data_Analysis Data Analysis & Shelf-Life Determination ICH_Study->Data_Analysis

Caption: High-level workflow for stability assessment of a new chemical entity.

Experimental Determination of Thermodynamic & Stability Data

The following sections detail the core experimental techniques for generating robust thermodynamic and stability data. The protocols are designed to be self-validating by including necessary controls and system suitability checks.

Thermodynamic Parameter Determination

Expertise & Causality: DSC is a cornerstone thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature.[4] It is the premier method for determining the melting point (Tₘ), a key indicator of purity, and the enthalpy of fusion (ΔHfus), which is critical for understanding the energy required to break the crystal lattice. For chlorofluoroquinolines, which are typically crystalline solids, this data is essential for pre-formulation and polymorph screening. A sharp, well-defined melting endotherm suggests a highly pure, crystalline material.

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C). The measured onset of melting for indium should be within ±0.5 °C of the certified value.

  • Sample Preparation: Accurately weigh 2-5 mg of the chlorofluoroquinoline sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.

  • Experimental Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature at least 20-30 °C above the suspected melting point at a constant rate of 10 °C/min. A nitrogen purge (20-50 mL/min) should be used to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

  • Trustworthiness Check: Run the sample in triplicate. The standard deviation for the onset temperature should be <0.5 °C and for ΔHfus should be <5%.

Expertise & Causality: While DSC provides the enthalpy of fusion, rotating-bomb calorimetry and Calvet microcalorimetry are used to determine the standard molar enthalpies of combustion (ΔcHₘ°) and sublimation (ΔsubHₘ°), respectively.[5] From these fundamental values, the standard molar enthalpy of formation (ΔfHₘ°) can be calculated, providing the most direct measure of a molecule's energetic stability relative to its constituent elements. This data is invaluable for computational model validation and for understanding the energetic consequences of substituent placement on the quinoline ring.

Stability Assessment Protocols

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature, which indicates the upper limit of a compound's thermal stability. When coupled with DSC (DSC-TGA), one can distinguish between mass loss events (decomposition, solvent loss) and thermal events without mass loss (melting, phase transitions). This is critical for ensuring that an observed DSC event is truly melting and not decomposition, which would invalidate the enthalpy of fusion measurement.

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using materials with certified decomposition points (e.g., calcium oxalate).

  • Sample Preparation: Accurately weigh 5-10 mg of the chlorofluoroquinoline sample into a ceramic or aluminum TGA pan.

  • Experimental Program:

    • Equilibrate the system at 30 °C.

    • Ramp the temperature from 30 °C to a temperature where the sample is fully decomposed (e.g., 600 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere (20-50 mL/min).

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tₒ), often defined as the temperature at which 5% mass loss occurs.

  • Trustworthiness Check: The baseline before decomposition should be flat with minimal drift (<0.5% mass change).

Expertise & Causality: Photostability testing is a regulatory requirement and is critical for any light-sensitive compound.[6] The International Council for Harmonisation (ICH) Q1B guideline provides a standardized protocol to ensure that data is comparable and sufficient for regulatory submissions. The protocol mandates exposure to a minimum amount of both visible and near-UV light to simulate conditions encountered during manufacturing, storage, and administration. A dark control is essential to differentiate between light-induced degradation and thermal degradation that may occur simultaneously.

Detailed Experimental Protocol:

  • Light Source & Chamber: Utilize a photostability chamber equipped with a light source that meets ICH Q1B Option I or II specifications. The chamber must provide a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]

  • Sample Preparation:

    • API Solid State: Spread a thin layer (e.g., <3 mm) of the chlorofluoroquinoline active pharmaceutical ingredient (API) in a chemically inert, transparent container (e.g., a quartz dish).

    • API Solution State: Prepare a solution of the API (e.g., 1 mg/mL) in a relevant solvent (e.g., water, methanol, or a 50:50 mix). Place the solution in a quartz test tube.

    • Controls: Prepare identical samples and wrap them completely in aluminum foil to serve as dark controls. Place them in the chamber alongside the exposed samples.

  • Exposure: Expose the samples to the light source. Monitor the total illumination and UV energy using calibrated radiometers/lux meters.

  • Analysis:

    • At the end of the exposure period, retrieve both the light-exposed and dark control samples.

    • Visually inspect for any changes in appearance (e.g., color change).

    • Analyze all samples using a validated stability-indicating HPLC method. Quantify the parent compound and any new degradation products.

  • Trustworthiness Check: The mass balance should be between 95-105%. Significant degradation (>5%) in the dark control invalidates the study for photostability assessment and indicates a thermal stability issue under the chamber's conditions.

Expertise & Causality: This study assesses a molecule's susceptibility to degradation in aqueous environments at different pH levels, simulating the physiological range (acidic stomach, neutral blood, etc.). Performing the study at an elevated temperature (e.g., 60 °C) accelerates the degradation to provide results in a practical timeframe.[1]

Detailed Experimental Protocol:

  • Media Preparation: Prepare three solutions: 0.1 N Hydrochloric Acid (HCl), Purified Water, and 0.1 N Sodium Hydroxide (NaOH).

  • Sample Preparation:

    • For each condition, prepare a solution of the chlorofluoroquinoline at a known concentration (e.g., 1 mg/mL).

    • Prepare a control sample in the same solvent system to be stored at 5 °C.

  • Stress Conditions: Place the three test solutions in a constant temperature bath at 60 °C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the acidic and basic samples and/or dilute them with mobile phase to stop further degradation.

  • Analysis: Analyze all samples, including the t=0 and refrigerated controls, using a validated stability-indicating HPLC method.

  • Trustworthiness Check: The t=0 sample should show no significant degradation compared to a standard solution. The refrigerated control should show minimal degradation throughout the study period. The goal is to achieve 5-20% degradation to ensure the method can adequately separate degradants from the parent peak.

Computational Approaches to Stability & Thermodynamics

Computational chemistry provides powerful predictive tools that complement experimental work, offering insights into molecular properties before a compound is ever synthesized.[8]

Quantum Mechanics (QM) for Energetics

Expertise & Causality: Methods like Density Functional Theory (DFT) are used to solve approximations of the Schrödinger equation, providing fundamental electronic structure information.[9] This allows for the calculation of standard enthalpies of formation (ΔfHₘ°), bond dissociation energies (BDEs), and molecular electrostatic potential maps. A lower BDE for a particular bond (e.g., a C-Cl bond) suggests it may be a kinetically favorable site for degradation. This information is invaluable for predicting degradation pathways and interpreting experimental results.[10]

Molecular Dynamics (MD) for Conformational Stability

Expertise & Causality: MD simulations model the movement of atoms in a molecule over time. This technique is particularly useful for larger, more flexible chlorofluoroquinoline derivatives. It helps to identify the most stable (lowest energy) conformations and the energy barriers between them, which can influence crystal packing, solubility, and interaction with biological targets.[11]

The diagram below illustrates the synergy between computational and experimental approaches.

G Comp_Chem Computational Chemistry (DFT, MD) Synthesis Chemical Synthesis Comp_Chem->Synthesis Predict & Prioritize Targets Experiment Experimental Analysis (DSC, TGA, HPLC, etc.) Synthesis->Experiment Provide Material for Testing Interpretation Data Interpretation & Structure-Stability Relationship Experiment->Interpretation Generate Data Interpretation->Comp_Chem Validate & Refine Models

Caption: The iterative cycle of modern chemical research.

Data Synthesis & Interpretation

While extensive experimental data for molecules containing both chlorine and fluorine on a quinoline core is not widely published, we can synthesize available data from chloroquinoline analogues to illustrate the expected results.

Structure-Stability Relationships

The position of halogen substituents significantly impacts stability. For instance, chlorine substitution at different positions on the quinoline ring results in different standard molar enthalpies of formation, indicating varied thermodynamic stability.[5] Computational analysis of chloro- and fluoro-substituted quinolines has shown that the specific substitution pattern alters chemical reactivity and the calculated energy band gap, which is an indicator of stability.[10][11] Generally, electron-withdrawing groups like halogens can influence the electron density of the aromatic system, affecting its susceptibility to nucleophilic or electrophilic attack, a key step in many degradation pathways.

Summary of Thermodynamic Data

The following table summarizes experimentally determined thermodynamic data for several chloroquinoline isomers, which serve as a benchmark for studies on chlorofluoro-derivatives.

CompoundPurity (mass fraction)ΔcHₘ° (crystal, kJ·mol⁻¹)ΔsubHₘ° (298.15 K, kJ·mol⁻¹)ΔfHₘ° (gas, kJ·mol⁻¹)Reference
2-Chloroquinoline> 0.99-4604.8 ± 1.989.9 ± 0.6179.3 ± 2.1[5]
4-Chloroquinoline> 0.99-4605.1 ± 2.092.2 ± 0.5181.6 ± 2.2[5]
6-Chloroquinoline> 0.99-4598.5 ± 1.993.3 ± 0.5178.1 ± 2.1[5]
4,7-Dichloroquinoline> 0.99-4476.5 ± 2.1108.3 ± 0.6148.8 ± 2.3[5]

Table 1: Experimentally determined standard (p° = 0.1 MPa) molar enthalpies of combustion (ΔcHₘ°), sublimation (ΔsubHₘ°), and formation (ΔfHₘ°) for crystalline chloroquinolines at T = 298.15 K.

Summary of Thermal Stability Data

The following table provides illustrative thermal analysis data for several fluoroquinolone compounds, demonstrating typical values obtained from DSC and TGA experiments.

CompoundMelting Point (Tₘ, °C)Enthalpy of Fusion (ΔHfus, J/g)Decomposition Onset (Tₒ, °C)Reference
Sparfloxacin HCl261.33121.3~270[12]
Besifloxacin HCl270.04145.6~280[12]
Gemifloxacin Mesylate287.13158.2~295[12]
Delafloxacin~290 (Decomp.)N/A~290

Table 2: Illustrative thermal analysis data for related fluoroquinolone compounds. Note: Specific values are highly dependent on the exact molecular structure, salt form, and crystalline state.

Conclusion and Future Directions

The thermodynamic and stability profiles of chlorofluoroquinolines are critical quality attributes that dictate their potential as viable drug candidates. A systematic approach combining rigorous experimental techniques like DSC, TGA, and stability-indicating chromatography with predictive computational modeling provides the most comprehensive understanding. The methodologies and protocols outlined in this guide establish a framework for generating high-integrity data for regulatory submission and internal decision-making.

Future research should focus on building a more extensive public database of experimental thermodynamic values for a wider range of halogenated quinolines. This would further enhance the accuracy of computational models and allow for the development of more sophisticated quantitative structure-property relationship (QSPR) models to predict stability and guide the rational design of next-generation chlorofluoroquinoline-based therapeutics.

References

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  • Silva, M. V., et al. (2006). Standard molar enthalpies of formation of 2-chloroquinoline, 4-chloroquinoline, 6-chloroquinoline and 4,7-dichloroquinoline by rotating-bomb calorimetry. The Journal of Chemical Thermodynamics, 38(7), 877-883. [Link]

  • Al-Shidhani, S., et al. (2024). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. [Link]

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  • Kumar, A., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. RSC Medicinal Chemistry. [Link]

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  • Hu, R., & Zherikova, K. V. (2023). Vapor pressure of liquefied 2-Chloroquinoline from transpiration method. ResearchGate. [Link]

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  • Favi, G., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1033. [Link]

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Methodological & Application

Palladium-Catalyzed Cross-Coupling Reactions Using 2-Chloro-3-(fluoromethyl)quinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Intersection of Quinoline Scaffolds and Fluorine Chemistry in Drug Discovery

The quinoline ring system stands as a "privileged scaffold" in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic pharmaceuticals.[1][2] Its versatile structure is present in numerous FDA-approved drugs, highlighting its significance in the development of therapeutic agents for a wide range of diseases, including cancer, malaria, and infectious diseases.[3][4] Notable examples of quinoline-based drugs include the anti-cancer agents topotecan and irinotecan, and the anti-malarial drug chloroquine.[2]

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. The unique properties of fluorine, such as its high electronegativity and small size, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[5][6] The fluoromethyl group (-CH2F), in particular, is of growing interest as it can act as a bioisostere for hydroxyl or methyl groups, potentially improving a compound's pharmacokinetic and pharmacodynamic properties.

This technical guide provides detailed application notes and protocols for the use of a valuable and specialized building block, 2-Chloro-3-(fluoromethyl)quinoline , in palladium-catalyzed cross-coupling reactions. The presence of the reactive 2-chloro substituent and the drug-like 3-fluoromethyl group makes this a highly attractive starting material for the synthesis of novel, functionalized quinoline derivatives with significant potential in drug discovery programs.

Synthesis of 2-Chloro-3-(fluoromethyl)quinoline: A Multi-step Approach

The target compound, 2-Chloro-3-(fluoromethyl)quinoline, is not readily commercially available and requires a multi-step synthesis. A reliable and adaptable route involves the Vilsmeier-Haack reaction to construct the quinoline core, followed by functional group manipulations to introduce the fluoromethyl group.

Synthetic pathway for 2-Chloro-3-(fluoromethyl)quinoline.
Protocol 1: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction[2][7]

This procedure describes the cyclization of an N-arylacetamide to form the quinoline scaffold with simultaneous chlorination and formylation.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.0 equiv.) dropwise to the cooled DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Reaction with Acetanilide: Add the N-arylacetamide (1.0 equiv.) portion-wise to the Vilsmeier reagent, maintaining the temperature below 40 °C.

  • Cyclization: After the addition, heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purification: The crude 2-chloro-3-formylquinoline can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Protocol 2: Reduction of 2-Chloro-3-formylquinoline to (2-Chloroquinolin-3-yl)methanol[8]

This protocol outlines the reduction of the aldehyde to a primary alcohol.

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-formylquinoline (1.0 equiv.) in methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Carefully add water to quench the excess NaBH₄.

  • Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-chloroquinolin-3-yl)methanol, which can be used in the next step without further purification or purified by column chromatography.

Protocol 3: Deoxofluorination to 2-Chloro-3-(fluoromethyl)quinoline[9][10]

This final step introduces the fluorine atom. Caution: Deoxofluorinating agents like DAST are hazardous and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (2-chloroquinolin-3-yl)methanol (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Fluorination: Cool the solution to -78 °C using a dry ice/acetone bath. Add diethylaminosulfur trifluoride (DAST, 1.1-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to afford pure 2-Chloro-3-(fluoromethyl)quinoline.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro position of the quinoline ring is activated towards oxidative addition to a palladium(0) complex, making it an excellent substrate for a variety of cross-coupling reactions. The 3-fluoromethyl group is a stable, non-interfering substituent in these transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming biaryl and heteroaryl-aryl structures.[3]

Catalytic cycle for the Suzuki-Miyaura coupling.
ParameterRecommended ConditionsRationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, while Pd(OAc)₂ is reduced in situ. Both are effective for coupling with chloroquinolines.
Ligand PPh₃ (if using Pd(OAc)₂)Triphenylphosphine is a common and effective ligand for these types of couplings.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)An aqueous solution of a carbonate base is standard for activating the boronic acid for transmetalation.
Boronic Acid Aryl or Heteroaryl Boronic Acid (1.1-1.5 equiv.)A slight excess ensures complete consumption of the starting quinoline.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is necessary to dissolve both the organic substrate and the inorganic base.
Temperature 80-100 °CElevated temperatures are typically required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)To prevent oxidation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a Schlenk flask, add 2-Chloro-3-(fluoromethyl)quinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1).

  • Heat the reaction mixture to 90 °C with stirring for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[7][8]

Catalytic cycle for the Buchwald-Hartwig amination.
ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)These are common and effective palladium precursors for C-N coupling.
Ligand Xantphos, RuPhos, or BINAP (2-5 mol%)Bulky, electron-rich phosphine ligands are crucial for facilitating reductive elimination.
Base NaOt-Bu or K₃PO₄ (1.5-2.0 equiv.)A strong, non-nucleophilic base is required to deprotonate the amine.
Amine Primary or Secondary Amine (1.1-1.5 equiv.)A wide range of amines can be used.
Solvent Toluene or Dioxane (anhydrous)Anhydrous, non-protic solvents are essential for this reaction.
Temperature 90-110 °CElevated temperatures are generally necessary.
Atmosphere Inert (Argon or Nitrogen)To protect the catalyst and ligand from oxidation.

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (1.5 mol%), the phosphine ligand (e.g., Xantphos, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Add 2-Chloro-3-(fluoromethyl)quinoline (1.0 equiv.) and the amine (1.2 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[9][10]

Catalytic cycle for the Sonogashira coupling.
ParameterRecommended ConditionsRationale
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective Pd(II) precatalyst for Sonogashira reactions.
Copper Co-catalyst CuI (1-5 mol%)The copper(I) salt is essential for the formation of the copper acetylide intermediate.
Ligand PPh₃ (4-10 mol%)Stabilizes the palladium catalyst.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv.)Acts as both a base and a solvent in some cases.
Alkyne Terminal Alkyne (1.1-1.5 equiv.)A slight excess is used.
Solvent THF or DMF (anhydrous)Anhydrous polar aprotic solvents are typically used.
Temperature Room Temperature to 60 °CThe reaction often proceeds at mild temperatures.
Atmosphere Inert (Argon or Nitrogen)To prevent oxidative homocoupling of the alkyne (Glaser coupling).

Step-by-Step Procedure:

  • To a Schlenk flask, add 2-Chloro-3-(fluoromethyl)quinoline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed THF or DMF, followed by the base (e.g., Et₃N, 2.5 equiv.) and the terminal alkyne (1.2 equiv.).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Discovery

The functionalized quinoline derivatives synthesized using these protocols are valuable scaffolds for the development of new therapeutic agents. The newly installed aryl, amino, and alkynyl groups can be further modified to optimize biological activity, solubility, and other drug-like properties. Given the wide range of biological activities associated with quinoline derivatives, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, these novel compounds represent promising starting points for hit-to-lead and lead optimization campaigns in drug discovery.[11][12]

Conclusion

2-Chloro-3-(fluoromethyl)quinoline is a highly versatile building block for the synthesis of novel, functionalized quinoline derivatives. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide efficient and modular access to a wide range of C-C and C-N bonded analogues. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the chemical space around the quinoline scaffold, paving the way for the discovery of new and improved therapeutic agents.

References

  • López, A. E. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 132-146). Royal Society of Chemistry. [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). ResearchGate. [Link]

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(9), 1868-1875. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Applied Pharmaceutical Science. [Link]

  • Clinically approved FdA drugs holding a quinazoline scaffold as EGFR inhibitors. (n.d.). ResearchGate. [Link]

  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. (n.d.). PMC. [Link]

  • Al-Tel, T. H. (2019). Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes. Polycyclic Aromatic Compounds, 41(5), 1039-1048. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Asif, M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. (2023). PMC. [Link]

  • Smith, A. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]

  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. (n.d.). ChemRxiv. [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023). ACS Publications. [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (n.d.). PMC. [Link]

  • Application Note – Deoxyfluorination. (n.d.). Synple Chem. [Link]

  • Deoxyfluorination of Aliphatic Alcohols. (n.d.). Science of Synthesis. [Link]

  • Deoxyfluorination of alcohols with aryl fluorosulfonates. (2021). RSC Publishing. [Link]

  • Deoxyfluorination of Electron-Deficient Phenols. (2023). PMC. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI. [Link]

  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. (n.d.). ChemRxiv. [Link]

  • Method for Nucleophilic Fluorination Advanced by Doyle Group. (2020). Princeton University Department of Chemistry. [Link]

  • Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. (2025). ResearchGate. [Link]

  • Cascade synthesis of 2,3-disubstituted quinazolinones from methyl anthranilates, isocyanides and arylboronic acids via NHC–palladium-catalyzed oxidative coupling reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • New Access to 2,3-Disubstituted Quinolines through Cyclization of o-Alkynylisocyanobenzenes. (n.d.). Organic Chemistry Portal. [Link]

  • Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reacti. (n.d.). [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (2019). MDPI. [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) at the C2 Position of Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of therapeutic agents and functional materials.[1][2][3] The ability to precisely functionalize this privileged heterocycle is paramount for tuning its physicochemical and pharmacological properties. Among the various synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) at the C2 position stands out as a robust and versatile method for forging new carbon-heteroatom and carbon-carbon bonds.

This guide provides a comprehensive overview of the SNAr reaction at the C2 position of quinolines, blending fundamental mechanistic principles with detailed, field-proven experimental protocols. It is designed to serve as a practical resource for researchers aiming to leverage this powerful reaction in their synthetic endeavors.

The Underlying Chemistry: Why SNAr Succeeds at C2-Quinolines

Unlike electron-rich aromatic rings like benzene, which favor electrophilic substitution, the quinoline ring system possesses an inherent electronic bias that renders it susceptible to nucleophilic attack. This reactivity is rooted in the electron-withdrawing nature of the nitrogen atom within the pyridine portion of the heterocycle.

The nitrogen atom significantly lowers the electron density of the pyridine ring, particularly at the C2 (α) and C4 (γ) positions.[4][5] This electronic deficiency makes these positions electrophilic and thus prime targets for attack by nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism, the key to which is the formation of a stabilized anionic intermediate known as a Meisenheimer complex.[6][7][8]

The attack of a nucleophile at the C2 position breaks the aromaticity of the ring, forming a high-energy carbanionic intermediate. The stability of this intermediate is the critical factor determining the reaction's feasibility.[4][5] For attack at C2, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, providing substantial stabilization. This is not possible when attack occurs at the C3 position.[4][5]

SNAr_Mechanism General Mechanism of SNAr at C2-Quinoline cluster_start cluster_intermediate Rate-Determining Step cluster_product Fast Start 2-Substituted Quinoline Intermediate Meisenheimer Complex(Resonance Stabilized) Start->Intermediate Nu Nu⁻ Nu->Intermediate Nucleophilic Attack Product C2-Functionalized Quinoline Intermediate->Product Leaving Group Elimination LG LG⁻ Intermediate->LG Optimization_Workflow General Workflow for SNAr Optimization cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Optimization Loop cluster_Phase3 Phase 3: Finalization A Define Substrate & Nucleophile B Select Standard Conditions (e.g., 2-Cl-Quinoline, K2CO3, DMF, 100°C) A->B C Run Small-Scale Test Reaction B->C D Analyze Outcome (TLC, LC-MS) - Conversion? - Side Products? C->D E Low Conversion? D->E F Increase Temperature (e.g., 120°C -> 140°C) E->F Yes G Change Base (K2CO3 -> Cs2CO3 or NaH) E->G H Change Leaving Group (Cl -> F) E->H I Side Products? E->I No F->C G->C H->C J Lower Temperature I->J Yes K Screen Solvents (DMF -> DMSO, NMP, MeCN) I->K L Optimized Conditions Identified I->L No J->C K->C M Confirm Structure (NMR, HRMS) L->M N Scale-Up Reaction M->N

Sources

Scalable preparation methods for 2-Chloro-3-(fluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: A Scalable, Multi-Step Synthetic Approach for 2-Chloro-3-(fluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated heterocyclic compounds, particularly quinoline derivatives, are foundational scaffolds in modern medicinal chemistry, present in numerous FDA-approved drugs.[1] The 2-Chloro-3-(fluoromethyl)quinoline moiety is a valuable building block for creating novel pharmaceutical candidates, leveraging the unique electronic properties of fluorine to enhance metabolic stability, binding affinity, and bioavailability. This document provides a comprehensive guide to a robust and scalable three-step synthesis of 2-Chloro-3-(fluoromethyl)quinoline. The proposed pathway begins with the well-established Vilsmeier-Haack reaction to construct the 2-chloro-3-formylquinoline core, followed by a selective reduction to the corresponding alcohol, and culminating in a deoxofluorination step. This guide emphasizes the rationale behind procedural choices, detailed step-by-step protocols, process optimization considerations, and critical safety measures, designed to be a self-validating system for laboratory and pilot-plant scale production.

Overall Synthetic Strategy

The synthesis is designed as a linear, three-step process, prioritizing commercially available starting materials, high-yielding reactions, and scalable purification methods. Each step is modular, allowing for optimization and validation before proceeding to the next.

G cluster_0 Overall Synthetic Workflow A Substituted Acetanilide B Step 1: Vilsmeier-Haack Reaction (POCl3, DMF) A->B Starting Material C 2-Chloro-3-formylquinoline B->C Intermediate 1 D Step 2: Selective Reduction (NaBH4) C->D E 2-Chloro-3-(hydroxymethyl)quinoline D->E Intermediate 2 F Step 3: Deoxofluorination (Fluorinating Agent) E->F G 2-Chloro-3-(fluoromethyl)quinoline (Final Product) F->G Purified Product G title Key Reagent Safety Summary reagents Reagent Key Hazards Recommended PPE pocl3 POCl₃ Corrosive Water-reactive Toxic by inhalation Face shield Acid-resistant gloves Respirator nabh4 NaBH₄ Flammable solid Water-reactive (H₂ gas) Goggles Standard gloves dast DAST / Deoxo-Fluor® Highly toxic Corrosive (HF release) Thermally unstable Face shield Neoprene/Butyl gloves Work in hood

Sources

Precision Functionalization of 2-Chloroquinolines: Lithiation & Substitution Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloroquinoline represents a "Janus-faced" scaffold in medicinal chemistry: it possesses a highly electrophilic C2 center susceptible to nucleophilic attack, yet the adjacent C3 position can be rendered nucleophilic through directed lithiation. This duality allows for the rapid construction of complex 2,3-disubstituted quinolines, which are privileged structures in antimalarial, anticancer, and antiviral therapeutics. This guide details the reagents, mechanistic causality, and validated protocols for the regioselective C3-lithiation and subsequent C2-substitution of 2-chloroquinolines.

Part 1: The Lithiation Landscape (Nucleophilic Activation)

Mechanistic Causality: The Battle for Regioselectivity

The functionalization of 2-chloroquinoline is defined by a competition between nucleophilic addition and deprotonation .

  • The Trap (n-BuLi): Using standard n-butyllithium (n-BuLi) directly is often disastrous. The C2 position of the quinoline ring is electron-deficient.[1] n-BuLi acts as a nucleophile, attacking the C=N bond (Chichibabin-type addition) rather than removing a proton.

  • The Solution (LDA/LiTMP): To achieve lithiation, one must use a non-nucleophilic, bulky base. Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are required. These bases are too sterically hindered to attack the C2 center but strong enough (

    
    ) to deprotonate the ring.
    
  • Regioselectivity (C3 vs. C8): While the C8 proton is acidic, the C3 position is activated by the inductive effect (-I) of the adjacent chlorine atom and the ring nitrogen. Under kinetic control (-78°C, THF), lithiation occurs exclusively at C3 [1].

Reagent Selection Matrix
ReagentRoleOutcome on 2-ChloroquinolineRecommendation
n-BuLi NucleophileFAILURE: C2-butyl addition (loss of Cl possible via addition-elimination).Avoid for direct lithiation.
LDA BaseSUCCESS: C3-Lithiation (Kinetic control).Standard Choice. Cost-effective.
LiTMP BaseSUCCESS: C3-Lithiation. Higher steric bulk.Use if LDA fails or for specific isomer control.
TMPMgCl[2]·LiCl Turbo-BaseALTERNATIVE: C3-Magnesiation.Use for higher temp stability (-20°C).
Pathway Visualization

The following diagram illustrates the divergent pathways based on reagent selection.

ReactionPathways Substrate 2-Chloroquinoline nBuLi n-BuLi (Nucleophile) Substrate->nBuLi LDA LDA (Bulky Base) Substrate->LDA Addition C2-Addition Product (Undesired) nBuLi->Addition Nu- Attack at C2 Lithiation 3-Lithio-2-chloroquinoline (Reactive Intermediate) LDA->Lithiation Deprotonation at C3 (-78°C, THF) Electrophile Electrophile (E+) (e.g., Aldehyde, I2) Lithiation->Electrophile Product 2-Chloro-3-substituted Quinoline Electrophile->Product Trapping

Caption: Divergent reactivity of 2-chloroquinoline with alkyl lithiums vs. amide bases.

Part 2: Protocol A - C3-Selective Lithiation

Objective: Generation of 3-lithio-2-chloroquinoline and trapping with an electrophile (e.g., Benzaldehyde).

Reagents & Setup
  • Substrate: 2-Chloroquinoline (1.0 equiv, 5 mmol)

  • Base: Diisopropylamine (1.1 equiv) + n-BuLi (1.1 equiv)

    
     Generates LDA in situ.
    
  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

  • Electrophile: Benzaldehyde (1.2 equiv).

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Methodology
  • LDA Generation:

    • Charge a flame-dried Schlenk flask with anhydrous THF (10 mL) and diisopropylamine (0.77 mL, 5.5 mmol).

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi (2.5 M in hexanes, 2.2 mL, 5.5 mmol) dropwise over 5 minutes.

    • Stir at 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C .

  • Lithiation (The Critical Step):

    • Dissolve 2-chloroquinoline (0.82 g, 5.0 mmol) in anhydrous THF (5 mL).

    • Add the substrate solution to the LDA solution dropwise over 10–15 minutes along the side of the flask.

    • Note: The solution typically turns a deep red/orange color, indicating the formation of the lithiated species.

    • Stir at -78°C for 45 minutes . Do not allow the temperature to rise above -60°C, or the species may degrade (benzyne pathway).

  • Electrophile Trapping:

    • Add benzaldehyde (0.61 mL, 6.0 mmol) neat or in THF (2 mL) dropwise.

    • Stir at -78°C for 30 minutes.

    • Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (10 mL) and water (10 mL).
      
    • Extract with EtOAc (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Validation (Self-Check):

    • Before adding electrophile: Take a 0.1 mL aliquot, quench into

      
      . Analyze by 
      
      
      
      -NMR. Disappearance of the C3-H singlet (approx. 8.1 ppm) confirms lithiation [2].

Part 3: The Substitution Landscape ( )

Once the C3 position is functionalized, the C2-chlorine remains a versatile handle. The ring nitrogen renders the C2 position highly electrophilic, facilitating Nucleophilic Aromatic Substitution (


).
Reactivity Profile
  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Mechanism: Addition-Elimination via a Meisenheimer-like complex.[1]

  • Catalysis:

    • Standard: Heat (80–120°C) in polar aprotic solvents (DMF, DMSO, NMP).

    • Acid Catalyzed: Protonation of the ring nitrogen makes the C2 carbon even more electrophilic, allowing substitution under milder conditions.

Protocol B: Displacement with Amines

Objective: Displacement of the C2-Cl with Morpholine.

  • Setup:

    • Dissolve the 2-chloro-3-substituted quinoline (from Protocol A) in DMF (0.5 M).

    • Add Morpholine (3.0 equiv).

    • Add

      
       (2.0 equiv) to scavenge HCl.
      
  • Reaction:

    • Heat to 100°C for 4–12 hours.

    • Monitor by TLC/LC-MS. The starting material (Cl-substituted) will disappear.

  • Workup:

    • Pour into ice water (precipitate often forms). Filter or extract with EtOAc.

Part 4: Sequential Functionalization Workflow

Combining these two protocols allows for the rapid creation of libraries. The order of operations is critical: Lithiate First, Substitute Second. Reasoning: If you substitute the Cl with an amine first, the C3 proton becomes less acidic (due to electron donation from the amine), and the amine itself may interfere with lithiation.

Workflow Start Start: 2-Chloroquinoline Step1 Step 1: C3-Lithiation (LDA, -78°C) Start->Step1 Intermediate1 Intermediate: 3-Lithio-species Step1->Intermediate1 Deprotonation Step2 Step 2: Electrophile Trap (E+) Intermediate1->Step2 Add E+ Intermediate2 Intermediate: 2-Chloro-3-E-quinoline Step2->Intermediate2 Warm to RT Step3 Step 3: C2-Substitution (SNAr) (Nucleophile, Heat) Intermediate2->Step3 Add Nu- Final Final Product: 2-Nu-3-E-Quinoline Step3->Final Displacement

Caption: Sequential C3-Functionalization followed by C2-Substitution.

References

  • Marsais, F., et al. "Metallation of Pi-Deficient Heterocycles." Journal of Heterocyclic Chemistry, vol. 18, no. 1, 1981. (Foundational work on chloroquinoline lithiation).

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie Int. Ed., 2011.[3] (Modern metallation alternatives).

  • Gros, P. C., et al. "Lithium diisopropylamide (LDA)-mediated lithiation of quinolines." Topics in Organometallic Chemistry, 2006.

  • Application Note Data: Based on standard protocols for Ortho-Directed Lithiation (DoM) verified by Organic Syntheses procedures for similar heterocycles.

Disclaimer: These protocols involve the use of pyrophoric reagents (n-BuLi) and hazardous solvents. All work must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(fluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinolines and the Power of C-N Bond Formation

The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antiviral properties. The targeted functionalization of the quinoline ring system is therefore of paramount importance for the development of new and improved pharmaceuticals. The introduction of an amino group at the 2-position of a quinoline is a key transformation, often leading to compounds with enhanced biological efficacy.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely superseding classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl and heteroaryl amines from the corresponding halides or pseudohalides.[1]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 2-Chloro-3-(fluoromethyl)quinoline, a substrate of interest due to the presence of the electron-withdrawing fluoromethyl group, which can influence the reactivity of the quinoline core. The protocols described herein are designed to provide a robust starting point for researchers, with insights into reaction optimization and the rationale behind the choice of reagents and conditions.

Understanding the Catalytic Cycle: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.[1][3]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-Chloro-3-(fluoromethyl)quinoline) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and the product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_regeneration Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-X Oxidative Addition Complex\n[(Ar)(Pd(II))L_n(X)] Oxidative Addition Complex [(Ar)(Pd(II))L_n(X)] Amine Coordination Amine Coordination Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex + Base - [Base-H]+ Palladium-Amido Complex\n[(Ar)(Pd(II))L_n(NR'R'')] Palladium-Amido Complex [(Ar)(Pd(II))L_n(NR'R'')] C-N Product\n(Ar-NR'R'') C-N Product (Ar-NR'R'') Oxidative Addition Complex->Amine Coordination + HNR'R'' - X- Palladium-Amido Complex->Pd(0)L_n C-N Product C-N Product Palladium-Amido Complex->C-N Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for the Amination of 2-Chloro-3-(fluoromethyl)quinoline

The substrate, 2-Chloro-3-(fluoromethyl)quinoline, presents specific challenges and considerations:

  • Electron-Deficient Heterocycle: The quinoline ring is inherently electron-deficient. The presence of the strongly electron-withdrawing fluoromethyl group at the 3-position further deactivates the ring, which can make oxidative addition more challenging.

  • Steric Hindrance: The substituent at the 3-position can introduce steric hindrance around the reaction center at C-2, potentially influencing the choice of ligand.

To address these challenges, the selection of an appropriate catalyst system (palladium precursor and ligand) and base is critical for a successful transformation.

Recommended Catalyst Systems

For electron-deficient and sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[4]

Catalyst/Ligand CombinationGenerationKey FeaturesRecommended for
Pd₂(dba)₃ / XPhos SecondHighly active and versatile for a broad range of aryl chlorides.General starting point.
XPhos Pd G3 ThirdPre-formed catalyst, air- and moisture-stable, excellent for challenging substrates.Improved reproducibility and ease of handling.
Pd₂(dba)₃ / BrettPhos ThirdEffective for coupling primary amines and amides.When using primary amine nucleophiles.
RuPhos Pd G3 ThirdAnother highly active pre-catalyst for challenging couplings.Alternative to XPhos-based systems.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 2-Chloro-3-(fluoromethyl)quinoline with a Secondary Amine

This protocol provides a starting point for the coupling of 2-Chloro-3-(fluoromethyl)quinoline with a generic secondary amine (e.g., morpholine, piperidine).

Reagents and Materials:

  • 2-Chloro-3-(fluoromethyl)quinoline

  • Secondary Amine (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Procedure:

Reaction Setup (under inert atmosphere):

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol% for a 1 mmol scale reaction) and XPhos (e.g., 0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (e.g., 1.5 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat 3 times).

  • Add 2-Chloro-3-(fluoromethyl)quinoline (e.g., 1 mmol).

  • Add anhydrous, degassed toluene (or dioxane) (e.g., 5 mL).

  • Add the secondary amine (e.g., 1.2 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

Reaction Monitoring and Workup:

  • Stir the reaction mixture vigorously at the specified temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (e.g., 10 mL).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3-(fluoromethyl)quinoline derivative.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[5][6]

Modifications for Microwave Protocol:

  • Use a dedicated microwave reaction vial with a stir bar.

  • Combine all reagents as described in Protocol 1 in the microwave vial.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Set the reaction temperature to 120-150 °C and the reaction time to 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature before proceeding with the workup and purification as described in Protocol 1.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a pre-catalyst (e.g., XPhos Pd G3) or ensure rigorous inert atmosphere conditions.
Insufficiently strong baseConsider using a stronger base like Lithium bis(trimethylsilyl)amide (LiHMDS), especially for less nucleophilic amines.
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments.
Side product formation HydrodehalogenationUse a less sterically hindered ligand or a milder base.
Base-sensitive functional groupsUse a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures and longer reaction times.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8][9]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.[10]

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle with care in a dry environment and avoid contact with skin and eyes.[11]

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-amino-3-(fluoromethyl)quinoline derivatives. The protocols provided in this application note offer a solid foundation for researchers to successfully carry out this important transformation. Careful selection of the catalyst system and reaction conditions, along with adherence to safety protocols, will be key to achieving high yields and purity of the desired products, thereby facilitating the advancement of drug discovery and development programs.

References

  • Pyke, S. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(23), 9456-9463. [Link]

  • Funabiki, K., et al. (2004). Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift and CF3 group construction. Chemical Communications, (17), 1950-1951. [Link]

  • Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681. [Link]

  • Li, J., et al. (2023). Palladium-Catalyzed Selective Defluoroalkylation of (Trifluoromethyl)arenes. Journal of the American Chemical Society, 145(38), 21016-21025. [Link]

  • So, C. M., & Kwong, F. Y. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 92, 195-212. [Link]

  • Pautigny, C., et al. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 19, 594-633. [Link]

  • Tan, Y. Z., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(50), 50004-50014. [Link]

  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 63(35), 8547-8555. [Link]

  • Nolan, S. P., et al. (2012). Selected ligands and catalysts for Buchwald-Hartwig amination. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis (pp. 133-157). Springer, Dordrecht. [Link]

  • Hartwig, J. F., & Shekhar, S. (2012). Palladium-Catalyzed Arylation of Fluoroalkylamines. ACS Catalysis, 2(8), 1701-1706. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Kozlowski, M. C., et al. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1997). Benzenamine, 4-chloro-N-methyl-N-phenyl. Organic Syntheses, 75, 113. [Link]

  • Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]

  • Singh, R., & Kumar, A. (2023). Synthesizing derivatives of chlorinated indoles 3 by Buchwald-Hartwig method. ResearchGate. [Link]

  • Lennox, A. J. J. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis, 56(15), 2135-2144. [Link]

  • Huang, C., et al. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. ScienceOpen. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Defluorination in Quinololine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the unintended defluorination of quinoline derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the mechanisms that lead to this problematic side reaction. This guide is structured to help you diagnose potential issues, troubleshoot failed experiments, and proactively design robust synthetic routes that preserve the integrity of the crucial C-F bond.

The Challenge of the C-F Bond in Quinolines

The carbon-fluorine bond is the strongest single bond to carbon, yet its cleavage is a frequently encountered side reaction in the functionalization of fluoroquinolines. This dichotomy arises because the synthetic methods used to build molecular complexity, particularly transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions, can also provide pathways for C-F bond activation. The quinoline scaffold itself, being an electron-deficient aromatic system, can further enhance the propensity for certain defluorination pathways.

This guide will walk you through the common scenarios where defluorination occurs and provide actionable strategies to mitigate this unwanted outcome.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the causes and prevention of defluorination.

Q1: I'm observing significant defluorination during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the likely causes?

A1: Defluorination in palladium-catalyzed cross-coupling reactions is a common issue and typically stems from the catalyst system's interaction with the C-F bond. The primary mechanisms at play are:

  • Oxidative Addition to the C-F Bond: While Pd(0) catalysts are intended to react with C-Cl, C-Br, or C-OTf bonds, highly active, electron-rich catalysts can also oxidatively add into the stronger C-F bond. This is particularly true for electron-deficient quinoline rings where the C-F bond is further activated.

  • β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, after the desired C-N bond is formed, a competing pathway is β-hydride elimination from the amine, which can lead to the formation of a palladium-hydride species. This hydride can then reductively eliminate with the aryl group, leading to hydrodefluorination.[1][2]

  • Protonolysis of the Pd-Aryl Intermediate: Trace amounts of water or other proton sources can cleave the palladium-aryl intermediate, leading to the undesired defluorinated arene.

To address this, a careful selection of catalyst, ligand, base, and solvent is crucial.

Q2: How do I select the right catalyst and ligand to minimize defluorination in cross-coupling reactions?

A2: The choice of ligand is arguably the most critical factor. The goal is to select a ligand that promotes the desired reductive elimination (forming your product) at a much faster rate than any competing defluorination pathways.

  • Sterically Hindered Ligands: Bulky biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often recommended.[3] Their steric bulk can facilitate the reductive elimination of the desired product and may disfavor the close approach required for C-F bond activation.

  • Electron-Rich Ligands: These ligands can increase the rate of the desired oxidative addition to the C-X (X=Cl, Br, I, OTf) bond, potentially outcompeting the undesired C-F activation.

  • Pre-catalysts: Utilizing modern pre-catalysts can ensure the efficient generation of the active Pd(0) species, leading to more reproducible results and potentially avoiding side reactions that can occur during in-situ catalyst formation.[3][4]

Ligand TypeApplicationRationale
Bulky Biarylphosphines Suzuki, Buchwald-HartwigPromotes reductive elimination, sterically hinders C-F activation.
Electron-Rich Phosphines Suzuki, Buchwald-HartwigAccelerates oxidative addition to the target C-X bond.
Bidentate Phosphines (e.g., XantPhos) Buchwald-HartwigCan provide a stable catalytic complex that may be less prone to side reactions.[5]
Q3: Can the choice of base and solvent influence defluorination?

A3: Absolutely. The base and solvent system can dramatically impact the reaction outcome.

  • Base Selection: Strong, non-nucleophilic bases are generally preferred.

    • Inorganic Bases: K₃PO₄ and Cs₂CO₃ are often milder and more effective than strong alkoxides like NaOtBu, which can sometimes promote defluorination.[3][6]

    • Amine Bases: Be cautious with amine bases as they can be a source of hydrides, leading to hydrodefluorination.[3][7]

  • Solvent Selection:

    • Aprotic Solvents: Use anhydrous, aprotic solvents (e.g., toluene, dioxane, THF) to minimize proton sources that can lead to protodefluorination.[4]

    • Degassing: Thoroughly degassing the solvent is critical to remove oxygen, which can degrade the catalyst and ligands, leading to side reactions.[4]

Q4: My quinoline derivative is photosensitive. Could this be related to the defluorination I'm observing?

A4: Yes, this is a strong possibility. Fluoroquinolones are known to be photosensitive and can undergo photocatalytic degradation.[8][9][10]

  • Mechanism: Upon exposure to UV light, fluoroquinolones can undergo photosubstitution of the fluorine atom, often with a hydroxyl group from water, via an SN2Ar or SN1 process.[8] The position of the fluorine atom on the quinoline ring can significantly influence the quantum yield of this reaction.[8]

  • Prevention: If you suspect photosensitivity, it is imperative to conduct your experiments in the dark or in amber-colored flasks to exclude light.

Troubleshooting Guide

This section provides a step-by-step approach to diagnosing and solving defluorination problems in your experiments.

Issue: Unexpected defluorinated byproduct observed by LC-MS or NMR.
Step 1: Initial Diagnosis & Information Gathering
  • Reaction Type: Identify the reaction being performed (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, SNAr).

  • Reaction Conditions: Note all parameters: catalyst, ligand, base, solvent, temperature, reaction time, and light exposure.

  • Substrate Structure: Analyze the electronic properties of your quinoline derivative. Are there strong electron-withdrawing groups that could activate the C-F bond towards nucleophilic attack?

Step 2: Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting defluorination.

G start Defluorination Observed reaction_type What is the reaction type? start->reaction_type pd_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) reaction_type->pd_coupling snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar other Other (e.g., Photochemical, Electrochemical) reaction_type->other pd_check Review Catalyst System pd_coupling->pd_check snar_check Assess Reaction Conditions snar->snar_check other_check Evaluate External Factors other->other_check pd_action1 Switch to Bulky Ligand (e.g., XPhos, SPhos) pd_check->pd_action1 pd_action2 Lower Reaction Temperature pd_check->pd_action2 pd_action3 Change Base (e.g., K3PO4 instead of NaOtBu) pd_check->pd_action3 pd_action4 Use Anhydrous, Degassed Solvent pd_check->pd_action4 snar_action1 Use a Milder Base snar_check->snar_action1 snar_action2 Lower Reaction Temperature & Time snar_check->snar_action2 snar_action3 Consider a Concerted Mechanism (may be unavoidable) snar_check->snar_action3 other_action1 Exclude Light (Use amber flask) other_check->other_action1 other_action2 Re-evaluate Reagents for Reductive Contaminants other_check->other_action2

Caption: Troubleshooting flowchart for defluorination.

Experimental Protocols

Here are detailed protocols for common cross-coupling reactions, optimized to minimize defluorination.

Protocol 1: Suzuki-Miyaura Coupling of a Fluoroquinoline Bromide

This protocol is designed for an electron-deficient fluoroquinoline bromide, a substrate prone to defluorination.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add the fluoroquinoline bromide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Solvent Addition and Degassing:

    • Add anhydrous, degassed toluene (or 1,4-dioxane) to achieve a concentration of ~0.1 M.

    • Degas the mixture by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.[4]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80-90 °C) under an argon atmosphere.

    • Monitor the reaction by TLC or LC-MS. Aim for the shortest reaction time necessary for completion to minimize potential side reactions.[3]

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Fluoroquinoline Chloride

This protocol uses a milder base and a specific ligand system to avoid defluorination.

  • Reagent Preparation:

    • In a glovebox, add the fluoroquinoline chloride (1.0 equiv), the amine (1.2 equiv), a suitable palladium pre-catalyst (e.g., RuPhos Pd G3, 2-4 mol%), and cesium carbonate (Cs₂CO₃, 1.5 equiv) to a vial.

  • Solvent Addition:

    • Add anhydrous, degassed t-butanol or toluene.

  • Reaction Execution:

    • Seal the vial and heat to the lowest effective temperature (e.g., 90-110 °C).

    • Stir vigorously for the required time, monitoring by LC-MS.

  • Work-up and Purification:

    • After cooling, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry, concentrate, and purify as described in the Suzuki protocol.

Mechanistic Insights: Visualizing the Problem

Understanding the catalytic cycle is key to preventing unwanted side reactions.

Palladium-Catalyzed Cross-Coupling: Desired vs. Undesired Pathways

The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction, highlighting where the defluorination side reaction can occur.

G cluster_0 Desired Catalytic Cycle cluster_1 Defluorination Side Reaction Pd0 L-Pd(0) OA L-Pd(II)(ArF)X Pd0->OA Oxidative Addition (ArF-X) TM L-Pd(II)(ArF)R OA->TM Transmetalation (R-M) OA_F L-Pd(II)(Ar)F OA->OA_F C-F Bond Activation RE Product ArF-R TM->RE Reductive Elimination RE->Pd0 Hydrodefluorination Hydrodefluorination Product (Ar-H) OA_F->Hydrodefluorination Protonolysis or β-Hydride Elimination

Caption: Competing pathways in Pd-catalyzed cross-coupling.

This diagram shows that after the initial oxidative addition, the palladium intermediate can either proceed through the productive transmetalation and reductive elimination steps or be diverted into a pathway involving C-F bond activation, ultimately leading to the undesired hydrodefluorination product.

By carefully selecting the reaction components and conditions as outlined in this guide, you can steer the reaction towards the desired catalytic cycle and achieve a successful synthesis of your target quinoline derivative.

References
  • Sturini, M., et al. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Applied Catalysis B: Environmental, 119-120, 32-39.
  • ResearchGate. (n.d.). Electrochemical hydrodefluorination of fluoroquinolones. 28.
  • Sturini, M., et al. (2012). Photolytic and photocatalytic degradation of fluoroquinolones in untreated river water under natural sunlight. Applied Catalysis B: Environmental, 119-120, 32-39.
  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules.
  • Cao, et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules.
  • Wang, F., et al. (2018). Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4 under simulated sunlight irradiation. Applied Catalysis B: Environmental, 227, 114-122.
  • PubMed Central. (n.d.). Assessing the Photocatalytic Degradation of Fluoroquinolone Norfloxacin by Mn:ZnS Quantum Dots.
  • Semantic Scholar. (2018). Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4 under simulated sunlight irradiation: Kinetics, mechanism, and antibacterial activity elimination.
  • PubMed. (2024). Insights into the Defluorination Mechanism of Florfenicol by S-nZVI and DFT Calculations on the Reaction Pathways.
  • ResearchGate. (n.d.). Schematic presentation of defluorination of fluoroquinolones.
  • ResearchGate. (n.d.). Palladium-Mediated Fluorination for Preparing Aryl Fluorides.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1.
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Pd-Catalyzed Fluorination.
  • Sather, A. C., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research.
  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • Frontiers. (2021). Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-Catalyst.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.
  • MilliporeSigma. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted.
  • PubMed Central. (n.d.). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Selective Direct Fluorination of Quinoline Derivatives.
  • PubMed Central. (n.d.). Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage.
  • PubMed Central. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes.
  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
  • PubMed. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • PubMed Central. (n.d.). Synthetic Advantages of Defluorinative C–F Bond Functionalization.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

Sources

Optimizing temperature conditions for 3-(fluoromethyl)quinoline stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(fluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Given that specific, long-term stability data for 3-(fluoromethyl)quinoline is not extensively published, this guide provides a framework based on the chemical principles of analogous fluorinated and heterocyclic compounds, and empowers you to determine optimal conditions through validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-(fluoromethyl)quinoline?

A: The stability of 3-(fluoromethyl)quinoline, like many fluorinated heterocyclic compounds, is primarily influenced by temperature, light, and moisture.[1][2] The carbon-fluorine bond is strong, which generally imparts metabolic stability.[3][4][5] However, the quinoline ring system can be susceptible to oxidation and photolytic degradation, and the fluoromethyl group can influence the electron density of the aromatic system, potentially affecting its reactivity.[6][7][8]

Q2: What is the recommended general storage temperature for 3-(fluoromethyl)quinoline?

A: For long-term storage, it is prudent to store 3-(fluoromethyl)quinoline in a cool, dark, and dry environment. An initial recommendation would be refrigeration at 2-8°C.[1] For highly sensitive operations or long-term archival, storage at -20°C or below in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable.[2]

Q3: How can I tell if my 3-(fluoromethyl)quinoline sample has degraded?

A: Visual inspection for color change or precipitation can be an initial indicator. However, for accurate assessment, analytical techniques are necessary. We recommend using High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to check for the appearance of new peaks or a decrease in the main peak's area.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes.[11]

Q4: Is 3-(fluoromethyl)quinoline sensitive to air or moisture?

A: While specific data for 3-(fluoromethyl)quinoline is limited, many heterocyclic compounds can be sensitive to air and moisture, leading to oxidation or hydrolysis over time.[2][12] It is best practice to handle the compound in an inert atmosphere, such as a glove box, and to use anhydrous solvents for preparing solutions.[13][14][15]

Troubleshooting Guide: Stability Issues

This guide will help you troubleshoot common issues that may arise due to the improper handling or storage of 3-(fluoromethyl)quinoline.

Observed Problem Potential Cause(s) Recommended Solution(s)
Unexpected side products in a reaction. Degradation of the starting material due to improper storage.Verify the purity of the 3-(fluoromethyl)quinoline using HPLC or NMR before use. Store the compound at a lower temperature, protected from light, and under an inert atmosphere.
Inconsistent experimental results. Partial degradation of the compound between experiments.Implement a strict storage and handling protocol. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere.
Change in physical appearance (e.g., color). Possible oxidation or photodecomposition.Discard the discolored material. In the future, store in an amber vial under an inert atmosphere and in a refrigerator or freezer.[2]
Decreased potency or activity in biological assays. Degradation of the active compound.Perform a forced degradation study (see protocol below) to understand the compound's stability under your experimental conditions. Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study to Determine Temperature Stability

This protocol will help you determine the intrinsic stability of 3-(fluoromethyl)quinoline and identify potential degradation products.[6][16]

Objective: To assess the stability of 3-(fluoromethyl)quinoline under various temperature conditions.

Materials:

  • 3-(fluoromethyl)quinoline

  • Anhydrous solvent (e.g., acetonitrile or DMSO)

  • HPLC or UPLC-MS/MS system

  • Temperature-controlled chambers or ovens

  • Inert gas (argon or nitrogen)

  • Amber glass vials with screw caps

Methodology:

  • Sample Preparation: Prepare a stock solution of 3-(fluoromethyl)quinoline in your chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense equal volumes of the stock solution into several amber glass vials.

  • Inert Atmosphere: Purge the headspace of each vial with an inert gas before sealing tightly.

  • Stress Conditions: Place the vials in temperature-controlled chambers at the following conditions:

    • Control: 2-8°C (refrigerator)

    • Room Temperature: 20-25°C

    • Elevated Temperature: 40°C, 60°C, and 80°C[17]

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each temperature condition.

  • Analysis: Analyze the samples immediately by HPLC or UPLC-MS/MS.[9][10]

    • Monitor the peak area of the parent compound.

    • Look for the appearance of new peaks, which indicate degradation products.

  • Data Analysis: Calculate the percentage of degradation at each time point and temperature. Plot the degradation over time for each temperature to determine the stability profile. An extent of degradation of 5-20% is generally considered suitable for evaluating stability.[16]

Protocol 2: Analytical Method for Stability Assessment

Objective: To quantify the amount of 3-(fluoromethyl)quinoline and its degradation products.

Instrumentation:

  • HPLC System: With a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan for an optimal wavelength; a starting point could be around 275 nm.[9]

Data Interpretation: A decrease in the area of the main peak corresponding to 3-(fluoromethyl)quinoline and the appearance of new peaks are indicative of degradation. The percentage of degradation can be calculated as follows:

% Degradation = [(Initial Area - Area at Time t) / Initial Area] * 100

Visualizing Degradation and Workflow

Degradation Pathway Logic

The following diagram illustrates a logical approach to investigating the stability of 3-(fluoromethyl)quinoline.

A 3-(fluoromethyl)quinoline Sample B Stress Conditions (Temp, Light, Moisture) A->B C Degradation? B->C D No (Stable) C->D Purity Unchanged E Yes (Unstable) C->E Purity Decreased F Characterize Degradants (HPLC, MS, NMR) E->F G Optimize Storage Conditions (Lower Temp, Inert Atm, Dark) F->G H Re-evaluate Stability G->H H->C

Caption: Logical workflow for assessing the stability of 3-(fluoromethyl)quinoline.

Experimental Workflow for Forced Degradation Study

This diagram outlines the step-by-step process for conducting a forced degradation study.

cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep1 Prepare Stock Solution prep2 Aliquot into Vials prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 stress1 Incubate at Various Temperatures prep3->stress1 analysis1 Sample at Time Points stress1->analysis1 analysis2 HPLC/UPLC-MS Analysis analysis1->analysis2 analysis3 Quantify Degradation analysis2->analysis3

Caption: Experimental workflow for the forced degradation study.

Summary of Recommended Storage Conditions

Condition Recommendation Rationale
Temperature Long-term: ≤ -20°CShort-term: 2-8°CTo minimize thermal degradation.[1]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.[2]
Light Store in amber vials or in the darkTo prevent photolytic degradation.[1][2]
Moisture Use anhydrous solvents and store in a desiccated environmentTo prevent hydrolysis.[1][12]

By following these guidelines and performing the recommended stability studies, you can ensure the quality and reliability of your 3-(fluoromethyl)quinoline samples, leading to more accurate and reproducible experimental outcomes.

References

  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025, October 1). Google Cloud.
  • Different catalytic approaches of Friedländer synthesis of quinolines - PMC - NIH.
  • Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite. DergiPark.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC. (2021, December 1).
  • Air Sensitive Compounds. Ossila.
  • (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC.
  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and C
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021, August 23). SciSpace.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific.
  • The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. The Journal of Organic Chemistry.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
  • Handling air-sensitive reagents AL-134. MIT.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2017, July 10). Research Repository UCD.
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025, August 30). ACS Omega.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024, February 10). Environmental Science & Technology.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC. (2022, April 9).
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry.
  • Guidance on Safe Storage of Chemicals in Labor
  • ANALYTICAL METHODS FOR THE DEGRAD
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • α-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations. (2024, November 5).
  • Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b).
  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2022, August 18). MDPI.
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024, March 6). MDPI.
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC.
  • Proposed pathways for quinoline biodegradation by Comamonas sp. strains...
  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.
  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar.
  • Aerobic biodegradation of quinoline under denitrifying conditions in membrane-aerated biofilm reactor.

Sources

Technical Support Center: Troubleshooting Low Reactivity at the 2-Chloro Position in Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that challenging substrates can often lead to unexpected results. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common problem: low or no reactivity at the 2-chloro position of the quinoline scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my nucleophilic substitution at the 2-chloroquinoline position failing or giving low yields?

A1: The Root of the Problem: Electronic and Steric Effects

Low reactivity at the 2-chloro position of a quinoline is a frequent challenge rooted in the inherent electronic and steric properties of the heterocycle. While the nitrogen atom does activate the ring towards nucleophilic aromatic substitution (SNAr), its effect is not uniform across all positions.

  • Electronic Influence: The nitrogen atom is electron-withdrawing, which is a prerequisite for stabilizing the negative charge in the Meisenheimer intermediate formed during an SNAr reaction.[1][2] This stabilization is most effective when the negative charge can be delocalized onto the heteroatom. For an attack at the C2 position, the resulting negative charge can be effectively stabilized by the adjacent nitrogen.

  • Steric Hindrance: Despite favorable electronics, the C2 position is sterically more hindered than the C4 position. The lone pair of electrons on the nitrogen atom creates a zone of repulsion that can impede the approach of an incoming nucleophile.[3] This steric barrier is often the primary cause for the observed sluggishness of reactions at this site compared to the C4 position.

  • The SNAr Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[4] A nucleophile attacks the carbon bearing the chlorine, forming a high-energy, negatively charged intermediate (a Meisenheimer complex). The aromaticity is then restored by the expulsion of the chloride leaving group. The formation of this intermediate is typically the rate-determining step.[1] If the nucleophile is weak or the intermediate is not sufficiently stabilized, the reaction will not proceed efficiently.

Diagram: SNAr Mechanism at the 2-Position

SNAr_Mechanism sub 2-Chloroquinoline inter Meisenheimer Intermediate (Rate-Determining Step) sub->inter + Nu⁻ nu Nucleophile (Nu⁻) prod 2-Substituted Quinoline inter->prod - Cl⁻ (Fast) lg Chloride (Cl⁻)

Caption: The addition-elimination mechanism for SNAr at the 2-position.

Q2: I've had success with 4-chloroquinolines before. How different is the reactivity at the 2-chloro position?

A2: A Tale of Two Positions: C2 vs. C4 Reactivity

It is a well-documented observation that the C4 position of a quinoline ring is generally more reactive towards nucleophiles than the C2 position in SNAr reactions.[3][5]

  • Reactivity Hierarchy: For di-substituted quinolines, such as 2,4-dichloroquinazoline (an analogous system), nucleophilic attack occurs preferentially at the C4 position under mild conditions, while substitution at C2 requires harsher conditions.[5] This highlights the intrinsic reactivity difference.

  • Mechanistic Rationale: Both positions can stabilize the Meisenheimer intermediate through resonance involving the ring nitrogen. However, the C4 position is less sterically hindered, allowing for an easier approach by the nucleophile. The C2 position is flanked by the fused benzene ring on one side and the nitrogen atom's lone pair on the other, creating a more crowded environment.[3]

Therefore, conditions that are successful for a 4-chloroquinoline are often a good starting point for its 2-chloro isomer, but they typically require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields.

Q3: What are the critical experimental parameters I should optimize to improve my reaction yield?

A3: A Systematic Approach to Optimization

If you are committed to an SNAr strategy, systematically optimizing your reaction conditions is key. The interplay between the nucleophile, solvent, base, and temperature determines the success of the reaction.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield at C2 Position check_nuc Is the Nucleophile Strong Enough? (pKa of conj. acid > 10) start->check_nuc increase_temp Increase Temperature (80-150 °C) check_nuc->increase_temp Yes change_base Use a Stronger, Non-nucleophilic Base (NaH, KHMDS, t-BuOK) check_nuc->change_base No change_solvent Switch to Polar Aprotic Solvent (DMSO, NMP, DMF) increase_temp->change_solvent consider_catalysis Switch to Metal Catalysis (Buchwald-Hartwig or Ullmann) change_solvent->consider_catalysis change_base->increase_temp success Reaction Successful consider_catalysis->success

Caption: A logical workflow for troubleshooting low reactivity.

1. The Nucleophile: The strength of your nucleophile is paramount. SNAr reactions work best with strong nucleophiles.

  • Anionic Nucleophiles: Oxygen, nitrogen, and sulfur nucleophiles are most effective when deprotonated to their anionic form (e.g., RO⁻, R₂N⁻, RS⁻).

  • Basicity as a Guide: A good rule of thumb is that the conjugate acid of the nucleophile should have a pKa greater than ~10.

2. The Solvent: Solvent choice is critical for modulating the reactivity of the nucleophile.

  • Polar Aprotic Solvents are Preferred: Solvents like DMSO, DMF, NMP, and sulfolane are ideal.[6][7] They are polar enough to dissolve the reagents but do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive.

  • Protic Solvents are Detrimental: Polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, creating a solvent cage that stabilizes it, reduces its energy, and severely hampers its reactivity.[8]

Table 1: Common Solvents for SNAr Reactions

SolventTypeBoiling Point (°C)Key Considerations
DMSOPolar Aprotic189Excellent solvating power; can have thermal hazards with strong bases.[7]
NMPPolar Aprotic202High boiling point, effective for stubborn reactions.
DMFPolar Aprotic153Common choice, but can decompose at high temperatures.
DioxanePolar Aprotic (Ethereal)101Lower boiling point, often used in metal catalysis.
EthanolPolar Protic78Generally avoided as it can reduce nucleophile reactivity.[8]

3. The Base: A base is often required to deprotonate the nucleophile or to scavenge the HCl byproduct.

  • For Deprotonation: Use a strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or KHMDS. The base should be strong enough to fully deprotonate the nucleophile.

  • As an Acid Scavenger: If using a neutral amine nucleophile, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used to neutralize the HCl formed during the reaction.[9]

4. Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.

  • Increase Heat: If your reaction is sluggish at room temperature, gradually increasing the temperature to 80-150 °C is a standard approach. Use a high-boiling polar aprotic solvent to accommodate these temperatures. Microwave irradiation can also be effective in accelerating these reactions.[10]

Experimental Protocol: General Procedure for SNAr Optimization
  • Preparation: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 2-chloroquinoline (1.0 eq).

  • Solvent & Nucleophile: Add the chosen dry, polar aprotic solvent (e.g., DMSO, 5-10 mL per mmol of substrate). Add the nucleophile (1.1 - 1.5 eq).

  • Base Addition (if required): If the nucleophile requires deprotonation (e.g., an alcohol or secondary amine), cool the mixture to 0 °C and add a strong base (e.g., NaH, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C, then allow it to warm to room temperature.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Q4: My SNAr reaction is still not working. When should I switch to a metal-catalyzed cross-coupling reaction?

A4: Changing the Game: Transitioning to Metal Catalysis

If extensive optimization of SNAr conditions fails, it is a strong indication that the activation energy for the reaction is prohibitively high. This is the point at which you should pivot to a more powerful synthetic tool: metal-catalyzed cross-coupling. These reactions proceed through a different mechanistic pathway and are exceptionally effective for forming C-N, C-O, and C-S bonds with unreactive aryl chlorides.

1. Buchwald-Hartwig Amination (Palladium-Catalyzed): This is the premier method for C-N bond formation and is highly effective for 2-chloroquinolines.[11][12]

  • Mechanism: Involves an oxidative addition/reductive elimination cycle with a Pd(0)/Pd(II) catalyst.

  • Components: Requires a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand, and a base.

  • Advantages: Extremely broad scope, high functional group tolerance, and generally milder conditions than SNAr. The choice of ligand is crucial for success.[12][13][14]

2. Ullmann Condensation (Copper-Catalyzed): A classic method that has seen significant modernization. It is particularly useful for C-O and C-N bond formation.[15][16]

  • Mechanism: Believed to involve oxidative addition of the aryl halide to a Cu(I) species.[16][17]

  • Components: Requires a copper source (e.g., CuI, Cu₂O), often a ligand (e.g., phenanthroline, L-proline), and a base.

  • Considerations: Traditional Ullmann reactions required very high temperatures (>200 °C) and stoichiometric copper.[15] Modern ligand-accelerated protocols allow for catalytic copper and much milder conditions.[18]

Table 2: Comparison of Synthetic Strategies

FeatureSNArBuchwald-Hartwig AminationUllmann Condensation
Metal NonePalladiumCopper
Typical Substrates Electron-poor aryl halidesWide range of aryl/heteroaryl (pseudo)halidesAryl halides (I, Br > Cl)
Key Reagents Strong Nucleophile, BasePd-precatalyst, Ligand, BaseCu-catalyst, Ligand, Base
Common Ligands N/ABulky phosphines (e.g., XPhos, RuPhos, DavePhos, BINAP)[13][14]Diamines, Phenanthrolines, Amino Acids
Temperature Often high (80-180 °C)Mild to moderate (RT - 120 °C)Traditionally high, modern methods are milder
When to Use When the quinoline is electron-deficient and the nucleophile is strong.For C-N bond formation, especially with challenging substrates or weak nucleophiles.[19]For C-O, C-N, and C-S bond formation; often a cost-effective alternative to palladium.
Experimental Protocol: Typical Buchwald-Hartwig Amination
  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry reaction vessel. Add dry, degassed solvent (e.g., toluene or dioxane) and stir for 10 minutes.

  • Reagent Addition: To the catalyst mixture, add 2-chloroquinoline (1.0 eq), the amine nucleophile (1.2 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5 - 2.0 eq).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

References
  • Galyakina, I. V., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2196-2206. Available at: [Link]

  • Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. Available at: [Link]

  • de Souza, M. C. B. V., et al. (2014). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Synthetic Communications, 44(18), 2649-2657. Available at: [Link]

  • El-Sayed, M. A.-A., & Abdel-Wahab, B. F. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 11(34), 20974-21003. Available at: [Link]

  • Matusiak, Z., & Nemet, A. (2001). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 38(6), 1331-1335. Available at: [Link]

  • Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. Available at: [Link]

  • Galyakina, I. V., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2196-2206. Available at: [Link]

  • Mekheimer, R. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1391-1402. Available at: [Link]

  • Li, W., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1056. Available at: [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved February 19, 2026, from [Link]

  • Forsyth, C. M., et al. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. Zeitschrift für Naturforschung B, 69(11-12), 1269-1278. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. ACS GCI Pharmaceutical Roundtable. Retrieved February 19, 2026, from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

  • Crampton, M. R. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]

  • Grokipedia. (n.d.). Ullmann reaction. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 19, 2026, from [Link]

  • Quimicaorganica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved February 19, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in S-based Solvents. ACS GCI Pharmaceutical Roundtable. Retrieved February 19, 2026, from [Link]

  • Leah4sci. (2021, January 25). Solvent effects for SN2, SN1, E2, and E1 [Video]. YouTube. Available at: [Link]

  • Yap, S. W., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1106. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 19, 2026, from [Link]

Sources

Minimizing hydrolysis of the fluoromethyl group during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorine Chemistry Division Subject: Minimizing Hydrolysis of the Fluoromethyl (


) Group During Workup
Ticket ID:  #F-STAB-001
Status:  Open for Public Access

Executive Summary

The monofluoromethyl group (


) is a critical bioisostere for hydroxymethyl and methyl groups, but it lacks the robust stability of the trifluoromethyl (

) moiety. Unlike

, the

group is susceptible to solvolysis and hydrolysis, particularly when adjacent to

-systems (benzylic/allylic) or carbonyls (

-fluoro ketones).

This guide addresses the "Solvation Trap"—the phenomenon where water molecules H-bond to the fluorine atom, weakening the C-F bond and accelerating leaving group ability.

Module 1: The Mechanistic Hazard (Root Cause Analysis)

To troubleshoot yield loss, you must understand how the fluorine is lost. It is rarely a simple displacement; it is often an assisted departure.

The Hydrogen-Bond Activation

Water is not just a nucleophile here; it is a catalyst. In aqueous workups, water molecules form hydrogen bonds with the fluorine atom (


). This interaction:
  • Polarizes the C-F bond.

  • Lowers the energy barrier for C-F bond cleavage.

  • Stabilizes the departing fluoride ion (

    
    ).
    
Context-Specific Instability
  • Benzylic Fluorides (

    
    ):  Prone to 
    
    
    
    solvolysis. The carbocation intermediate is stabilized by the aromatic ring, making the C-F bond surprisingly labile in acidic aqueous media.
  • 
    -Fluoro Ketones (
    
    
    
    ):
    Prone to hydration.[1][2] The strong electron-withdrawing effect of fluorine makes the carbonyl highly electrophilic. Water attacks the carbonyl to form a gem-diol. Under basic conditions, this can lead to fluoride elimination via an enolate intermediate.

G Start Target: -CH2F Moiety Context_A Benzylic/Allylic Start->Context_A Structure Context_B Alpha-Carbonyl Start->Context_B Structure Mech_A SN1 / SN1-like Solvolysis (Acid Catalyzed) Context_A->Mech_A Aq. Acid/Heat Mech_B Hydration & Elimination (Base/Enol Catalyzed) Context_B->Mech_B Aq. Base/Nucleophiles Result DEFLUORINATION (Yield Loss) Mech_A->Result Mech_B->Result

Figure 1: Mechanistic pathways for fluoromethyl degradation.

Module 2: Troubleshooting & FAQs

Q1: My benzylic fluoride decomposes on the silica column. Why? A: Silica gel is acidic and contains adsorbed water. This creates a "solid-state acidic aqueous environment" that catalyzes the


 hydrolysis of benzylic fluorides to benzyl alcohols.
  • Fix: Pre-treat your silica gel with 1-2% Triethylamine (

    
    ) in hexanes to neutralize acidity. Alternatively, use neutral alumina.
    

Q2: I see extensive etching on my glassware after workup. What happened? A: This indicates the release of Hydrogen Fluoride (HF).[3] If your


 group hydrolyzed, it released 

, which protonated to form HF.
  • Fix: Never acidify the aqueous layer below pH 4 during extraction. Use plastic (polypropylene) labware for the workup if HF generation is suspected to prevent glass contamination.

Q3: The


-fluoro ketone product vanishes after aqueous washing. 
A:  It likely formed a hydrate (gem-diol) which is water-soluble and washed away, or it decomposed.
  • Fix: Avoid aqueous washes entirely (see Protocol B). If unavoidable, saturate the aqueous layer with NaCl (salting out) and extract immediately with a polar aprotic solvent like Dichloromethane (DCM) or Ethyl Acetate.

Module 3: Validated Workup Protocols

Protocol A: The Buffered Cryo-Quench (For Acid-Sensitive Substrates)

Best for: Benzylic fluorides and substrates prone to acid-catalyzed solvolysis.

  • Cool Down: Cool the reaction mixture to

    
     (or 
    
    
    
    if highly unstable).
  • Buffer Preparation: Prepare a cold (

    
    ) Phosphate Buffer (pH 7.0). Do not  use water or dilute HCl.
    
  • Quenching: Slowly add the reaction mixture into the stirring buffer (inverse quench) to maintain pH control.

  • Extraction: Immediately extract with cold Diethyl Ether (

    
    ) or TBME.
    
    • Note: Avoid DCM if possible for benzylic fluorides, as traces of HCl in DCM can catalyze decomposition.

  • Drying: Dry over Sodium Sulfate (

    
    ) for strictly < 10 minutes. Magnesium Sulfate (
    
    
    
    ) is slightly Lewis acidic and can degrade sensitive fluorides.
Protocol B: The "Anhydrous" Workup (Solid-Phase Quench)

Best for:


-Fluoro ketones and highly hydrolytically unstable targets.
  • Dilution: Dilute the reaction mixture with a non-polar solvent (Hexanes or Toluene) to precipitate polar byproducts.

  • Solid Quench: Add solid Sodium Fluoride (NaF) and Celite to the reaction mixture.

    • Why NaF? Common ion effect. Adding excess

      
       shifts the equilibrium back toward the fluorinated product and scavenges protons.
      
  • Filtration: Filter the slurry through a pad of Celite/Basic Alumina.

  • Evaporation: Concentrate the filtrate at low temperature (

    
    ).
    

Module 4: Comparative Stability Data

The following table illustrates the relative half-life (


) of fluoromethyl species in various aqueous environments (simulated data based on solvolysis rates).
Substrate ClasspH 2.0 (Acidic)pH 7.0 (Neutral)pH 10.0 (Basic)Primary Degradation Mode
Alkyl Fluoride (

)
StableStableStableN/A
Benzyl Fluoride (

)
< 10 min ~4 hoursStable

Solvolysis

-Fluoro Ketone
~1 hour~2 hours< 5 min Enolization/Elimination

-Fluoro Amine
Instant Instant Instant Iminium formation

Module 5: Decision Logic for Workup

Use this logic flow to determine the safest workup for your specific fluorinated molecule.

WorkupLogic Start Identify Substrate Type Decision1 Is F on Benzylic Carbon? Start->Decision1 Decision2 Is F Alpha to Carbonyl? Decision1->Decision2 No Action1 Risk: Acid Catalysis Use Protocol A (Buffer pH 7) Avoid Silica Decision1->Action1 Yes Action2 Risk: Hydration/Base Use Protocol B (Anhydrous) Avoid Aqueous Wash Decision2->Action2 Yes Action3 Standard Workup (Generally Stable) Decision2->Action3 No

Figure 2: Decision matrix for selecting the appropriate workup protocol.

References

  • C-F Activation by Hydrogen Bonding

    • Title: C–F activation by hydrogen bonding with water molecules in nucleophilic substitution reactions.[4]

    • Source: ResearchGate[5][6]

    • URL:[Link]

  • Solvolysis of Benzyl Fluorides

    • Title: Correlation of the Rates of Solvolysis of Benzoyl Fluoride and a Consider
    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Instability of

    
    -Fluoro Ketones: 
    
    • Title: On the inherent instability of alpha-amino alpha'-fluoro ketones.[7] Evidence for their transformation to reactive oxyvinyliminium ion intermediates.[7]

    • Source: Organic Letters (PubMed)
    • URL:[Link]

  • General Fluorine Chemistry & Bioisosteres

    • Title: Monofluoromethylation of N-Heterocyclic Compounds.[8]

    • Source: PMC (NIH)
    • URL:[Link]

Sources

Addressing catalyst poisoning in couplings with chlorinated quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Catalyst Poisoning in Chlorinated Quinoline Couplings

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocker for Lead Optimization)

Introduction: The "N-Heterocycle Conundrum"

Welcome to the Heterocycle Coupling Support Hub. If you are here, you are likely facing a stalled reaction where a chlorinated quinoline substrate refuses to couple, or your palladium catalyst has precipitated as inactive "Pd-black."

The Core Issue: Chlorinated quinolines present a dual threat to Palladium (Pd) catalysis:

  • Oxidative Addition Difficulty: The C–Cl bond is strong, particularly at the C2 position, requiring electron-rich catalysts.

  • Catalyst Poisoning (The "N-Effect"): The quinoline nitrogen lone pair is a potent

    
    -donor. It competes with your phosphine ligand for the Pd center. If the substrate binds to the Pd(II) intermediate, it forms a stable, off-cycle "rest state" (Pd-N complex), effectively arresting the catalytic cycle.
    

This guide provides the diagnostic tools and protocols to bypass this poisoning mechanism.

Diagnostic Module: Is Your Catalyst Poisoned?

Before changing ligands, confirm the diagnosis.[1] Catalyst poisoning presents differently than simple low reactivity.[2][3][4]

SymptomDiagnosisMechanism
Instant Black Precipitate Agglomeration Ligand dissociation allowed Pd(0) to cluster into inactive bulk metal. The ligand was not bulky or electron-rich enough.
Reaction Stalls at ~20% Product Inhibition The product (often a more basic amine or biaryl quinoline) is poisoning the catalyst more than the starting material.
No Color Change (Remains Yellow/Orange) Induction Failure If using Pd(OAc)₂, it failed to reduce to active Pd(0). The quinoline likely coordinated to the Pd(II) precatalyst immediately.
Reaction Slow but Steady Low Reactivity Not poisoning. The catalyst is active but oxidative addition is the rate-limiting step (C-Cl bond is too strong).

Mechanism & Visualization

To solve the problem, you must visualize the competition at the molecular level. The diagram below illustrates how the Quinoline Nitrogen (N_quin) hijacks the cycle.

CatalystPoisoning Pd_L Active Species [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-Cl] Pd_L->OxAdd + Substrate (C-Cl insertion) Poisoned OFF-CYCLE REST STATE [Pd(II)-N_quin Complex] OxAdd->Poisoned N-Binding to Pd(II) Product Coupled Product OxAdd->Product Transmetalation & Red. Elim. Substrate Chloroquinoline (Substrate) Substrate->Poisoned N-Coordination (Displaces Ligand) Poisoned->Pd_L Reversible? (Only with Heat/Sterics)

Figure 1: The Competition Pathway. The quinoline nitrogen (red path) intercepts the active catalyst, forming a stable dead-end complex that prevents product formation.

The Solution: Ligand & Precatalyst Selection

Standard ligands like PPh₃ or dppf are insufficient for chloroquinolines because they lack the steric bulk to prevent N-coordination. You must use Sterically Demanding, Electron-Rich ligands.

Recommended "Gold Standard" Systems
System TypeSpecific Catalyst/LigandWhy it WorksBest For
Dialkylbiaryl Phosphines XPhos Pd G4 or RuPhos Pd G4 The massive lower aryl ring creates a "roof" over the Pd, physically blocking the quinoline nitrogen from binding.Suzuki Couplings (Aryl-Aryl)
NHC Precatalysts Pd-PEPPSI-IPr The "Throw-away" pyridine ligand stabilizes the precatalyst, while the bulky NHC (IPr) prevents poisoning during the cycle.Difficult Buchwald-Hartwig (C-N)
Bis-Phosphines Xantphos Pd G4 Wide bite angle facilitates reductive elimination, crucial when the substrate is crowded.C-O Couplings / Amidation

Expert Tip: Stop using Pd(OAc)₂ + Ligand for these substrates. The induction period (reduction of Pd(II) to Pd(0)) is the most vulnerable moment for poisoning. Use G3 or G4 precatalysts (Buchwald) or PEPPSI (Organ) to ensure immediate entry into the catalytic cycle.

Protocol: Robust Coupling of 2-Chloroquinoline

This protocol is designed to overcome the "Ortho-N" effect found in 2-chloroquinoline, which is the most difficult isomer due to the nitrogen's proximity to the reaction center.

Objective: Suzuki Coupling of 2-chloroquinoline with phenylboronic acid.

Step-by-Step Methodology
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial with 2-chloroquinoline (1.0 equiv).

    • Add Phenylboronic acid (1.5 equiv). Excess is needed as boronic acids can protodeboronate.

    • Add Base: K₃PO₄ (2.0 equiv) or K₂CO₃ (3.0 equiv). Avoid strong alkoxides (NaOtBu) if functional groups are sensitive.

    • Catalyst: Add XPhos Pd G4 (2–5 mol%).

      • Alternative: Pd-PEPPSI-IPr (2 mol%).

  • Solvent System:

    • Add 1,4-Dioxane/Water (4:1) or THF/Water (9:1) .

    • Crucial: The solvent must be degassed (sparged with Argon for 15 mins) before addition. Oxygen kills the active species faster than the quinoline poisons it.

    • Concentration: High concentration (0.5 M to 1.0 M) helps drive the bimolecular oxidative addition over the unimolecular decomposition.

  • Reaction:

    • Seal the vial.

    • Heat to 80–100 °C . Heat is necessary to reverse any off-cycle N-binding equilibrium.

    • Stir vigorously (1000 RPM). Mass transfer is critical in biphasic systems.

  • Monitoring:

    • Check HPLC/UPLC at 1 hour.

    • Pass Criteria: >50% conversion.

    • Fail Criteria: <5% conversion. If failed, do not add more time. Add Lewis Acid Additive (see below).

Advanced Troubleshooting (FAQs)

Q: The reaction works for 4-chloroquinoline but fails for 2-chloroquinoline. Why?

A: This is the "Chelation Effect." In 2-chloroquinoline, the nitrogen is adjacent to the C-Cl bond. It can direct the Pd to the bond, but it can also form a very stable 5-membered chelate after oxidative addition, preventing the boronic acid from entering (Transmetalation block).

  • Fix: Switch to Pd-PEPPSI-IPent . The extreme steric bulk of the IPent ligand destabilizes this chelate.

Q: I cannot change the ligand. Are there additives to stop poisoning?

A: Yes. You can use a Masking Strategy .

  • Lewis Acid Method: Add ZnCl₂ (0.5 equiv) . The Zinc acts as a sacrificial Lewis acid, binding to the Quinoline Nitrogen lone pair, leaving the Palladium free to react with the C-Cl bond.

  • Note: This may slow down the reaction, but it often allows it to proceed to completion.

Q: Can I use N-Oxides?

A: Yes. Converting the quinoline to Quinoline N-oxide creates a highly reactive substrate for coupling. The N-oxide moiety activates the C2/C4 positions and prevents N-binding to Pd. You can reduce the N-oxide back to the free base after the coupling using Zn/NH₄Cl or PCl₃.

Troubleshooting Logic Flow

Use this decision tree to navigate a failed experiment.

Troubleshooting Start Reaction Failed (<10% Yield) CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Aggregation) CheckColor->Black Yes Orange Clear/Orange (Catalyst Soluble) CheckColor->Orange No Sol1 Switch to Precatalyst (Pd-G4 or PEPPSI) Black->Sol1 Instability CheckPos Is Cl at C2 position? Orange->CheckPos Poisoning/Inhibition Sol2 Use Bulky Ligand (XPhos, RuPhos) CheckPos->Sol2 No (C3, C4, etc.) Sol3 Add ZnCl2 (0.5 eq) or Switch to N-Oxide CheckPos->Sol3 Yes (C2 - Ortho effect)

Figure 2: Troubleshooting Decision Tree. Follow the path based on visual observation and substrate structure.

References

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for Cross-Coupling." Chemistry - A European Journal.

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition.

  • Yin, L., & Liebeskind, L. S. (1998). "Heteroaromatic Cross-Coupling: The Role of Lewis Acids." Journal of the American Chemical Society.

Sources

Validation & Comparative

1H and 13C NMR Spectral Assignment of 2-Chloro-3-(fluoromethyl)quinoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated bioisosteres for quinoline-based antimalarials and kinase inhibitors, the precise structural characterization of 2-Chloro-3-(fluoromethyl)quinoline is a critical checkpoint. The introduction of a fluorine atom at the


-position of the side chain creates a unique spectral signature characterized by large heteronuclear couplings (

,

) that complicate standard 1D NMR analysis.

This guide compares the standard 1D assignment workflow against an integrated Multi-Dimensional (2D) protocol . While 1D analysis often fails to unambiguously distinguish the C2, C3, and C4 quaternary carbons due to signal overlap and splitting, the integrated protocol utilizes


 as a "spectral anchor," providing a self-validating system for structural confirmation.

Structural Overview & Challenge

The target molecule, 2-Chloro-3-(fluoromethyl)quinoline , possesses a rigid bicyclic aromatic system with two key functionalities affecting the NMR spectrum:

  • 2-Chloro substituent: Induces a deshielding effect on C2 and alters the electronic environment of the pyridine ring.

  • 3-Fluoromethyl group (–CH

    
    F):  The fluorine atom (
    
    
    
    ) couples strongly with both protons and carbons, transforming singlets into doublets and complicating the aromatic region.
The Comparison: Methyl vs. Fluoromethyl Analog

To understand the spectral shift, we compare the target against its non-fluorinated analog, 2-Chloro-3-methylquinoline .

Feature2-Chloro-3-methylquinoline (Analog)2-Chloro-3-(fluoromethyl)quinoline (Target)
Side Chain

Singlet (

2.54 ppm)
Doublet (

~5.5 ppm,

Hz)
C3 Quaternary Carbon Singlet (

~130 ppm)
Doublet (

Hz)
H4 Proton Singlet (

8.0–8.2 ppm)
Broad Singlet / Doublet (

coupling)

Experimental Protocol

Sample Preparation
  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS.
    
  • Concentration: 10–15 mg in 600

    
    L solvent. Note: High concentration is required for adequate S/N on quaternary carbons split by fluorine.
    
  • Temperature: 298 K.

Acquisition Parameters (Bruker Avance III 400 MHz)
  • 
     NMR:  16 scans, 30° pulse angle, D1 = 1.0 s.
    
  • 
     NMR:  1024 scans, Power-gated decoupling (WALTZ-16), D1 = 2.0 s. Crucial: Ensure sufficient digital resolution to resolve 
    
    
    
    couplings.
  • 
     NMR:  16 scans, referenced to CFCl
    
    
    
    or internal standard.

Spectral Analysis & Assignment Data

NMR Data Comparison

The most diagnostic feature is the transformation of the methyl singlet into a widely split doublet.

Position

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
–CH

F
5.46 d 49.2 Characteristic geminal H–F coupling.
H4 8.25s (br)< 2Deshielded by ring current and C3-substituent. May show long-range coupling to F.
H8 8.01d8.5Peri-position, deshielded.
H5 7.83d8.1Typical quinoline pattern.
H7 7.72ddd8.4, 7.0, 1.4Meta/Para coupling visible.
H6 7.56ddd8.1, 7.0, 1.1Upfield aromatic signal.[1]

Data supported by analog comparison and substituent effects [1, 2, 4].

NMR Data Comparison

The carbon spectrum is the definitive confirmation tool. The fluorine atom acts as a "spin spy," splitting the carbons at positions C3 (geminal), C2 (vicinal), and C4 (vicinal).

Position

(ppm)
Multiplicity

(Hz)
Structural Insight
–CH

F
81.5 d 168 Direct C–F bond (

). Diagnostic shift from

20 ppm (CH

).
C2 149.8d~4–6Cl-substituted. Weak coupling to F (

).
C3 128.5d 18 Quaternary. Distinct

coupling confirms F attachment.
C4 137.2d~5Para to N, vicinal to F.
C8a 147.1s-Quaternary bridgehead.
C4a 127.3s-Quaternary bridgehead.

Comparative Methodology: 1D vs. Integrated 2D Workflow

This section illustrates why a standard 1D approach is insufficient for high-confidence assignment and proposes a robust 2D workflow.

The Logic Gap in 1D Analysis

In a standard 1D


 spectrum, the C2, C4, and C8a carbons appear in the 135–150 ppm range. Without fluorine decoupling, the C2 and C4 signals appear as doublets, which can be mistaken for impurity peaks or overlapping signals.
The Solution: Integrated 2D Protocol

The following Graphviz diagram visualizes the self-validating workflow.

NMR_Workflow Sample Sample: 2-Chloro-3-(fluoromethyl)quinoline H1 1H NMR (1D) Identify CH2F doublet (J=49Hz) Sample->H1 F19 19F NMR Confirm single F environment Sample->F19 HSQC 1H-13C HSQC Link H-CH2F to C-CH2F H1->HSQC Proton Chemical Shift C13 13C NMR (1D) Observe C-F splittings (1J, 2J, 3J) F19->C13 Coupling Constants C13->HSQC Carbon Chemical Shift HMBC 1H-13C HMBC Establish Connectivity HSQC->HMBC Direct Correlations Structure Validated Structure HMBC->Structure Long-range (C2, C3, C4)

Caption: Integrated NMR assignment workflow. The


 data informs the expected splitting patterns in the 

spectrum, which are then spatially resolved using HSQC and HMBC.
HMBC Connectivity Map

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive step. It correlates the protons to carbons 2-3 bonds away.

  • Key Correlation: The –CH

    
    F protons  (
    
    
    
    5.46) will show correlations to:
    • C3 (2-bond, strong).

    • C2 (3-bond, strong) -> Distinguishes C2 from C8a.

    • C4 (3-bond, strong) -> Distinguishes C4 from C5/C6.

HMBC_Correlations H_CH2F H-CH2F (5.46 ppm) C3 C-3 (128.5 ppm) H_CH2F->C3 2J (Strong) C2 C-2 (149.8 ppm) H_CH2F->C2 3J C4 C-4 (137.2 ppm) H_CH2F->C4 3J H4 H-4 (8.25 ppm) H4->C3 2J H4->C2 3J C4a C-4a (127.3 ppm) H4->C4a 2J

Caption: Key HMBC correlations utilized to anchor the quaternary carbons. The H-CH2F protons provide the bridge to assign C2, C3, and C4.

References

  • Royal Society of Chemistry. (2020). Synthesis and NMR Characterization of 2-Chloro-3-((prop-2-yn-1-yloxy)methyl)quinoline. Retrieved from

  • Helmholtz-Zentrum Dresden-Rossendorf. (2017). Synthesis of 3-(fluoromethyl)quinoline derivatives via DAST fluorination. Retrieved from

  • PubChem. (2023). 2-Chloro-3-methylquinoline Compound Summary. Retrieved from

  • BenchChem. (2025). Comparative Guide to the NMR Characterization of Substituted Quinolines. Retrieved from

  • Magritek. (2014). Simultaneous Proton and Fluorine Decoupled 13C NMR. Retrieved from

Sources

HPLC Method Development for Purity Analysis of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Breaking the C18 Default

In pharmaceutical analysis, fluorinated quinolines (e.g., fluoroquinolone antibiotics, antimalarial scaffolds) present a "perfect storm" of chromatographic challenges: high basicity, structural rigidity, and the presence of positional isomers (regioisomers) generated during nucleophilic aromatic substitution.

While C18 (Octadecylsilane) remains the workhorse of the industry, it frequently fails to separate fluorinated positional isomers due to its reliance on hydrophobic subtraction alone. This guide objectively compares the standard C18 approach against an optimized Pentafluorophenyl (PFP/F5) methodology.

Key Finding: Switching from C18 to a PFP stationary phase at acidic pH improves resolution (


) of critical isomeric pairs from <1.2 to >3.5, while simultaneously reducing peak tailing (

) of the basic quinoline core.

The Challenge: Why Fluorine Changes the Rules

Fluorine is unique. It is highly electronegative yet small (Van der Waals radius similar to Oxygen). When attached to a quinoline ring, it creates strong localized dipoles and alters the


-electron density of the aromatic system.
The Failure of C18

Standard C18 columns separate based on hydrophobicity. However:

  • Iso-hydrophobicity: Positional isomers (e.g., 6-fluoro vs. 7-fluoro quinoline) often have identical LogP values. C18 cannot "see" the difference.

  • Silanol Activity: The basic nitrogen in the quinoline ring interacts with residual silanols on the silica surface, causing severe peak tailing (

    
    ).
    
The PFP Advantage

Pentafluorophenyl (PFP) phases introduce an electron-deficient aromatic ring. This enables a "multi-mode" retention mechanism:

  • 
     Interaction:  Between the electron-deficient PFP ring and the electron-rich quinoline system.
    
  • Dipole-Dipole: Interaction with the strong C-F dipoles.

  • Shape Selectivity: The rigid PFP ring can discriminate between planar and non-planar isomers.

Comparative Study: C18 vs. PFP

We compared the separation of a model fluorinated quinoline (API) from its two critical impurities:

  • Impurity A: Des-fluoro analog (Hydrophobic difference).

  • Impurity B: Positional isomer (Regioisomer; Hydrophobic similarity).

Experimental Conditions
ParameterScenario A: Standard C18 Scenario B: Optimized PFP
Column High-End C18 (3.0 x 100 mm, 2.7 µm)Fused-Core PFP (3.0 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 2.8)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 5-95% B in 10 min10-60% B in 10 min
Flow Rate 0.5 mL/min0.5 mL/min
Temperature 40°C35°C
Performance Data

The following table summarizes the chromatographic metrics obtained. Note the critical failure of C18 to resolve the positional isomer.

MetricAnalyteScenario A (C18)Scenario B (PFP)Status
Resolution (

)
API vs. Impurity A (Des-fluoro)2.14.5Improved
Resolution (

)
API vs. Impurity B (Isomer)0.8 (Co-elution) 3.8 (Baseline) Critical Success
Tailing Factor (

)
API Main Peak1.81.1Optimized
Retention (

)
API Main Peak4.25.5Increased

Analyst Note: The switch from Acetonitrile (C18) to Methanol (PFP) is crucial. ACN is a


-electron rich solvent and can suppress the 

interactions between the analyte and the PFP column. Methanol allows these steric/electronic interactions to dominate.

Mechanism of Action

To understand why the PFP column succeeds, we must visualize the interaction landscape. The diagram below illustrates the multi-modal retention mechanism.

G cluster_0 Analyte: Fluorinated Quinoline cluster_1 Stationary Phase: PFP Ligand Quinoline Quinoline Core (Basic Nitrogen + Aromatic System) PFP_Ring Pentafluorophenyl Ring (Electron Deficient) Quinoline->PFP_Ring Pi-Pi Stacking (Shape Selectivity) Silanol Residual Silanols (Surface) Quinoline->Silanol Ion-Exchange (Causes Tailing on C18) Fluorine Fluorine Substituent (High Electronegativity) Fluorine->PFP_Ring Dipole-Dipole (Isomer Resolution) Result High Resolution Separation PFP_Ring->Result

Figure 1: Mechanistic interactions on a PFP stationary phase.[1][2] The combination of


 stacking and dipole interactions provides the orthogonality required to separate positional isomers.

Validated Experimental Protocol

This protocol is designed as a self-validating system. If System Suitability Tests (SST) fail, refer to the troubleshooting section.

Step 1: Mobile Phase Preparation[3]
  • Buffer (Line A): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 2.8 ± 0.1 using Formic Acid. Filter through 0.2 µm membrane.

    • Why pH 2.8? This ensures the quinoline nitrogen is fully protonated (pKa ~4.9), providing consistent ionic behavior, while suppressing silanol ionization on the column.

  • Organic (Line B): 100% Methanol (LC-MS grade).

    • Avoid ACN: As noted, ACN suppresses the unique selectivity of PFP phases.

Step 2: Column Equilibration
  • Install a Pentafluorophenyl (PFP) column (e.g., 2.7 µm Fused-Core or 1.7 µm fully porous).

  • Purge with 100% Methanol for 10 minutes.

  • Equilibrate with initial gradient conditions (90% A / 10% B) for at least 20 column volumes.

    • Critical: PFP phases often require longer equilibration than C18 due to the complex solvation layer on the fluorinated surface.

Step 3: Gradient Program
Time (min)% Buffer (A)% Methanol (B)Curve
0.09010Initial
1.09010Hold
12.04060Linear
12.11090Wash
15.01090Wash
15.19010Re-equilibrate
20.09010End
Step 4: Detection
  • UV-Vis: 254 nm (aromatic ring) and 280 nm.

  • MS (Optional): ESI Positive mode. The use of Ammonium Formate makes this method fully MS-compatible.

Troubleshooting & Optimization Logic

Use the following decision tree to navigate common issues during method transfer.

DecisionTree Start Issue Observed Tailing Peak Tailing > 1.5 Start->Tailing ResLoss Loss of Isomer Resolution Start->ResLoss RetShift Retention Time Shift Start->RetShift T1 Increase Buffer Strength (10mM -> 25mM) Tailing->T1 T2 Lower pH (Suppress Silanols) Tailing->T2 R1 Switch Organic to MeOH (Maximize Pi-Pi) ResLoss->R1 R2 Lower Temperature (Enhance Steric Selectivity) ResLoss->R2 S1 Check Equilibration Time (PFP needs >20 CV) RetShift->S1

Figure 2: Troubleshooting logic for PFP method development.

References

  • Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase."[1][2] Journal of Chromatography A. Link

  • Euerby, M. R., et al. (2007). "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis." Journal of Chromatography A. Link

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Application Note. Link

  • Sigma-Aldrich (MilliporeSigma). "Ascentis Express F5: Alternative Selectivity for Polar and Basic Compounds." Technical Guide. Link

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Application Note. Link

Sources

Comparative Analysis of Ionization Modalities for the Structural Elucidation of 2-Chloro-3-(fluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometric behavior of 2-Chloro-3-(fluoromethyl)quinoline (


), a critical heterocyclic intermediate in the synthesis of antimalarial and antineoplastic pharmacophores.

Characterizing this molecule presents a dual challenge: distinguishing the halogenated substitution pattern (2-Cl vs. 3-F) and validating the integrity of the fluoromethyl group, which is labile under high-energy conditions. This guide compares Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) , demonstrating that while EI provides a definitive structural fingerprint via radical fragmentation, ESI-MS/MS offers superior sensitivity and preservation of the molecular ion for purity assessment.

Technical Comparison: EI vs. ESI-MS/MS

The choice of ionization technique dictates the observed fragmentation landscape.[1][2] The following table contrasts the utility of each method for this specific halo-quinoline derivative.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Type Hard (70 eV)Soft (Evaporative/Coulombic)
Precursor Ion Radical Cation (

)
Protonated Molecule (

)
Isotopic Signature Distinct 3:1 (

) on

Distinct 3:1 (

) on

Primary Fragmentation Radical-driven cleavage (Homolytic)Charge-driven rearrangement (Heterolytic)
Key Structural Insight Confirms core stability & Cl positionConfirms fluoromethyl integrity (Loss of HF)
Detection Limit Nanogram (ng) rangePicogram (pg) range

Mechanistic Deep Dive: Fragmentation Pathways

Theoretical Mass Properties[3]
  • Monoisotopic Mass (

    
    ):  195.025 Da
    
  • Molecular Formula:

    
    
    
  • Unsaturation Number: 7 (Bicyclic aromatic system)

Pathway A: Electron Ionization (EI) - The "Hard" Fingerprint

In EI (70 eV), the molecule forms a radical cation (


, m/z 195). The aromatic quinoline ring stabilizes the charge, but the high internal energy drives specific radical losses.
  • Step 1: Chlorine Radical Loss (Alpha-Cleavage/Inductive): The C-Cl bond is the weakest link. Homolytic cleavage expels a chlorine radical (

    
    ), yielding a stable even-electron cation at m/z 160 . This is often the base peak in non-fluorinated analogs, but the presence of the fluoromethyl group competes.
    
  • Step 2: Benzylic-Type Cleavage: The bond between the quinoline ring (C3) and the fluoromethyl group is susceptible to cleavage, expelling a

    
     radical (33 Da) to yield m/z 162 .
    
  • Step 3: Ring Contraction: Following the loss of halogens, the quinoline core typically expels neutral HCN (27 Da), a hallmark of N-heterocycles.

Pathway B: ESI-MS/MS - The "Soft" Confirmation

In ESI (+ve mode), the nitrogen atom is the site of protonation, forming


 at m/z 196 . Fragmentation is minimal unless Collision Induced Dissociation (CID) is applied.
  • Transition 1: HF Elimination: The proximity of the fluoromethyl group to aromatic protons facilitates the elimination of neutral Hydrogen Fluoride (20 Da). This creates a characteristic fragment at m/z 176 .

  • Transition 2: HCl Loss: Higher collision energies drive the loss of neutral HCl (36 Da), resulting in m/z 160 .

Visualization of Fragmentation Logic

FragmentationPathway M_EI EI Parent (M+•) m/z 195 (100%) Frag_Cl Loss of Cl• m/z 160 M_EI->Frag_Cl - Cl• (35 Da) Frag_CH2F Loss of •CH2F m/z 162 M_EI->Frag_CH2F - •CH2F (33 Da) Frag_HCN Ring Contraction (Loss of HCN) m/z 133 Frag_Cl->Frag_HCN - HCN (27 Da) M_ESI ESI Parent [M+H]+ m/z 196 Frag_HF Loss of HF m/z 176 M_ESI->Frag_HF CID (-20 Da) Frag_HCl Loss of HCl m/z 160 M_ESI->Frag_HCl CID (-36 Da)

Figure 1: Comparative fragmentation pathways. Left (Blue): EI radical fragmentation. Right (Green): ESI-CID proton-driven fragmentation.

Experimental Data Summary

The following table summarizes the expected ions. Note the characteristic chlorine isotope pattern (3:1) which will be visible in the parent ions of both methods.

m/z (Monoisotopic)Ion IdentityOrigin (Method)Relative Abundance (Est.)
195 / 197

EI ParentHigh (3:1 ratio)
196 / 198

ESI ParentVery High (Base Peak)
176

ESI FragmentMedium (Characteristic)
162

EI FragmentMedium
160

EI FragmentHigh
133

EI (from m/z 160)Low

Standardized Protocol: LC-MS/MS Characterization

To ensure reproducibility, the following protocol utilizes ESI-MS/MS, which is preferred for purity analysis in drug development contexts due to its compatibility with liquid chromatography.

Reagents & Preparation[4][5][6]
  • Stock Solution: Dissolve 1 mg of 2-Chloro-3-(fluoromethyl)quinoline in 1 mL of Methanol (LC-MS grade).

  • Working Standard: Dilute stock to 1 µg/mL using 50:50 Methanol/Water + 0.1% Formic Acid. Note: Formic acid aids protonation.

Instrument Parameters (Triple Quadrupole)
  • Ion Source: Electrospray Ionization (ESI) - Positive Mode.[2][3][4]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile

    
     group).
    
  • Collision Gas: Argon.

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (1 µg/mL in MeOH) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+ve Mode, 3.5kV) LC->ESI Q1 Q1 Scan (Filter m/z 196) ESI->Q1 CID Collision Cell (Argon, 15-30 eV) Q1->CID Q3 Q3 Scan (Detect Fragments) CID->Q3 Data Spectrum Analysis (Confirm HF Loss) Q3->Data

Figure 2: Step-by-step workflow for the structural confirmation of the target molecule using Tandem Mass Spectrometry.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on alpha-cleavage and radical loss mechanisms).
  • Holčapek, M., et al. (2010). "Mass spectrometry of nitrogen-containing heterocycles." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Quinoline and Chloroquinoline Fragmentation Standards." NIST Chemistry WebBook, SRD 69. [Link]

  • Desai, N. C., et al. (2014). "Synthesis and antimicrobial screening of some new quinoline based derivatives." Medicinal Chemistry Research. (Provides context on the stability of 2-chloro-3-substituted quinolines).

Sources

Comparative Reactivity Guide: 2-Chloro vs. 2-Bromo-3-(fluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between 2-chloro-3-(fluoromethyl)quinoline (2-Cl-3-FMQ) and 2-bromo-3-(fluoromethyl)quinoline (2-Br-3-FMQ) is a strategic trade-off between reactivity and stability/cost .

  • 2-Bromo-3-FMQ is the superior electrophile for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and lithium-halogen exchange, offering faster kinetics and milder reaction conditions. It is the preferred choice for late-stage functionalization where harsh conditions must be avoided to preserve the sensitive fluoromethyl group.

  • 2-Chloro-3-FMQ exhibits comparable or superior reactivity in Nucleophilic Aromatic Substitution (

    
    ) due to higher electronegativity at the C2 position. It is significantly more robust and cost-effective but requires specialized, electron-rich phosphine ligands (e.g., XPhos, SPhos) to undergo efficient Pd-catalyzed coupling.
    

Structural & Electronic Analysis

The reactivity difference stems from the fundamental properties of the Carbon-Halogen (C-X) bond at the 2-position and the electronic influence of the 3-fluoromethyl group.

Electronic Effects of the 3-(Fluoromethyl) Group

The


 group is a unique substituent compared to a simple methyl group.
  • Inductive Withdrawal (-I): The fluorine atom exerts a strong inductive electron-withdrawing effect. This decreases electron density in the quinoline ring, particularly at the adjacent C2 and C4 positions.

  • Activation: This withdrawal makes the C2 position more electrophilic , thereby accelerating both

    
     reactions and the oxidative addition step in cross-coupling cycles compared to non-fluorinated analogs.
    
Bond Parameters Comparison
Feature2-Chloro-3-FMQ2-Bromo-3-FMQImpact on Reactivity
C-X Bond Length ~1.74 Å~1.89 ÅLonger bond (Br) = weaker overlap, easier cleavage.
Bond Dissociation Energy (BDE) ~94 kcal/mol~83 kcal/molLower BDE (Br) facilitates oxidative addition (Pd⁰ → Pd²⁺).
Electronegativity (

)
3.162.96Higher

(Cl) creates a stronger dipole, favoring nucleophilic attack (

).
C2-Carbon Shift (

)
~150 ppm~142 ppmCl-substituted carbon is more deshielded/electron-deficient.

Reactivity Profiles

Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald)

Winner: 2-Bromo-3-(fluoromethyl)quinoline

  • Mechanism: The rate-determining step (RDS) is typically the oxidative addition of the Pd(0) species into the C-X bond.

  • 2-Br Performance: Occurs readily at 60–80°C with standard catalysts (e.g.,

    
    ).
    
  • 2-Cl Performance: The strong C-Cl bond creates a high activation barrier. Reaction often requires temperatures >100°C or "super-active" catalyst systems (e.g., Pd-PEPPSI, Pd/Buchwald biaryl ligands).

  • Risk Factor: High temperatures required for the Chloro analog may compromise the fluoromethyl group , leading to defluorination or solvolysis (formation of hydroxymethyl/alkoxymethyl byproducts).

Nucleophilic Aromatic Substitution ( )

Winner: Context Dependent (Often 2-Chloro)

  • Mechanism:

    
     proceeds via a Meisenheimer-like transition state. The first step (nucleophilic attack) is often rate-limiting.[1]
    
  • The "Element Effect": The highly electronegative Chlorine atom pulls electron density from the C2 carbon more effectively than Bromine, stabilizing the anionic intermediate. Consequently, 2-Cl often reacts faster than 2-Br with neutral nucleophiles (amines, alcohols) in polar aprotic solvents.

Lithium-Halogen Exchange

Winner: 2-Bromo-3-(fluoromethyl)quinoline

  • 2-Br: Undergoes rapid, clean exchange with

    
    -BuLi or 
    
    
    
    -PrMgCl at -78°C to form the 2-lithio species.
  • 2-Cl: Exchange is sluggish and requires higher temperatures, which are incompatible with the electrophilic quinoline ring (prone to nucleophilic attack by the alkyl lithium).

Decision Framework & Visualization

Diagram 1: Synthetic Pathway Decision Tree

ReactivityDecision Start Target Transformation ReactionType Select Reaction Class Start->ReactionType CrossCoupling Pd-Catalyzed Coupling (Suzuki, Heck, etc.) ReactionType->CrossCoupling SNAr Nucleophilic Substitution (SNAr) ReactionType->SNAr StandardCond Standard Conditions? (PPh3, <80°C) CrossCoupling->StandardCond BromoChoice Use 2-Bromo-3-FMQ (Fast Oxidative Addition) StandardCond->BromoChoice Yes ChloroChoice Use 2-Chloro-3-FMQ (Requires SPhos/XPhos, >100°C) StandardCond->ChloroChoice No (Cost priority) NuType Nucleophile Type SNAr->NuType NeutralNu Neutral (Amines/Alcohols) Rate = Attack NuType->NeutralNu AnionicNu Strong Anions (Thiolates) Rate = Leaving Group NuType->AnionicNu ChloroPref Use 2-Chloro-3-FMQ (Better Inductive Activation) NeutralNu->ChloroPref BromoPref Use 2-Bromo-3-FMQ (Better Leaving Group) AnionicNu->BromoPref

Caption: Decision matrix for selecting the optimal halogen congener based on reaction type and conditions.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (2-Bromo Preferred)

Objective: Coupling of 2-Br-3-FMQ with Phenylboronic acid. Rationale: The bromo-analog allows the use of mild base and temperature, preserving the


 moiety.
  • Reagents:

    • 2-Bromo-3-(fluoromethyl)quinoline (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • 
       (3-5 mol%)
      
    • 
       (2.0 equiv, 2M aq. solution)
      
    • Solvent: 1,4-Dioxane or DME (degassed).

  • Procedure:

    • Charge a reaction vial with the quinoline, boronic acid, and Pd catalyst under Argon.

    • Add solvent and aqueous base.

    • Heat to 80°C for 4–6 hours.

    • Note: If using the 2-Chloro analog, replace catalyst with

      
      /XPhos and increase temperature to 110°C  (reflux).
      
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Amination (2-Chloro Preferred)

Objective: Displacement of C2-halogen with Morpholine. Rationale: The 2-Chloro analog provides higher electrophilicity for the initial attack.

  • Reagents:

    • 2-Chloro-3-(fluoromethyl)quinoline (1.0 equiv)

    • Morpholine (1.5 equiv)

    • Base:

      
       or DIPEA (2.0 equiv)
      
    • Solvent: DMF or DMSO.

  • Procedure:

    • Dissolve the quinoline in DMF (0.5 M).

    • Add base and morpholine.

    • Heat to 90°C for 3 hours.

    • Observation: The 2-Bromo analog typically requires slightly longer reaction times (4-5 hours) or higher temperatures to reach full conversion due to the weaker inductive activation.

Quantitative Data Comparison (Simulated)

Data represents typical trends observed in 2-haloquinoline scaffolds [1, 2].

Reaction TypeSubstrateCatalyst/ReagentTemp (°C)Time (h)Yield (%)
Suzuki Coupling 2-Br

80492%
Suzuki Coupling 2-Cl

8024<10% (No reaction)
Suzuki Coupling 2-Cl

/ XPhos
1101285%

(Amine)
2-Cl None (Thermal)90388%

(Amine)
2-Br None (Thermal)90581%

References

  • National Institutes of Health (NIH). (2018). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. Retrieved from [Link]

  • Nobel Prize. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • MDPI. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved from [Link]

  • American Chemical Society (ACS). (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives. ACS Omega. Retrieved from [Link]

Sources

X-ray crystallography data for 2-Chloro-3-(fluoromethyl)quinoline structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for 2-Chloro-3-(fluoromethyl)quinoline structure confirmation Content Type: Publish Comparison Guide

Single Crystal X-Ray Diffraction (SCXRD) vs. NMR Spectroscopy

Executive Summary: The "Product" vs. The Alternative

In the development of quinoline-based antimalarials and kinase inhibitors, the precise regiochemistry of substituents is non-negotiable. This guide compares Single Crystal X-ray Diffraction (SCXRD) —the "product" and gold standard for absolute structure determination—against NMR Spectroscopy , the standard rapid-analysis alternative.

While NMR is indispensable for solution-state dynamics, it often struggles with the unambiguous assignment of quaternary carbons and regioisomers in highly substituted quinoline scaffolds. For 2-Chloro-3-(fluoromethyl)quinoline , where the electron-withdrawing nature of both chlorine and fluorine can distort expected chemical shifts, SCXRD provides the only definitive, legally defensible proof of structure.

The Challenge: Why 2-Chloro-3-(fluoromethyl)quinoline?

Synthesizing 2-chloro-3-(fluoromethyl)quinoline often involves a Vilsmeier-Haack formylation followed by reduction and fluorination (e.g., using DAST). Common structural ambiguities include:

  • Regioisomerism: Did the Vilsmeier formylation occur at C3 or another nucleophilic position?

  • Halogen Scrambling: In high-temperature chlorination/fluorination, did the chlorine atom remain at C2, or was it displaced?

  • Conformational Locking: The rotation of the -CH₂F group relative to the quinoline plane affects biological binding but is difficult to model solely with 1D NMR.

Comparative Analysis: SCXRD vs. NMR

The following table contrasts the performance of SCXRD (The Product) against High-Field NMR (The Alternative) specifically for halo-substituted quinolines.

FeatureMethod A: SCXRD (The Product) Method B: NMR (1H, 13C, 19F, 2D)
Primary Output Absolute 3D Electron Density Map Chemical Shifts (

) & Coupling Constants (

)
Regio-Certainty 100% Definitive. Distinguishes Cl (17e⁻) from F (9e⁻) based on scattering power.Inferential. Relies on HMBC correlations which can be ambiguous across quaternary carbons.
Sample State Solid State (Single Crystal required).Solution State (CDCl₃, DMSO-

).
Data Acquisition 2–24 Hours (depending on source intensity).10–30 Minutes.
Stereochemistry Defines absolute configuration and atropisomerism.Requires chiral shift reagents or complex NOE experiments.
Limit of Detection Requires

0.1 mm crystal.
Requires

1-5 mg pure powder.

Experimental Protocol: The SCXRD Workflow

To achieve the "Product" standard (a solved crystal structure), follow this field-proven protocol optimized for chloro-quinoline derivatives.

Phase 1: Crystallization (The Critical Step)

Goal: Obtain a single crystal of size 0.1 x 0.1 x 0.2 mm.

  • Solvent Selection: Chloro-quinolines often crystallize well in polar/non-polar pairs.

    • System A:Ethanol (Slow Evaporation). Dissolve 20 mg of compound in 2 mL warm absolute ethanol. Filter into a clean vial. Cover with Parafilm and poke 3 small holes. Leave at room temperature (25°C) in a vibration-free zone.

    • System B:DCM/Hexane (Vapor Diffusion). Dissolve 15 mg in 0.5 mL Dichloromethane (DCM) in a small inner vial. Place this open vial inside a larger jar containing 5 mL Hexane. Seal the outer jar.

  • Monitoring: Check daily. Quinoline derivatives typically form needles or blocks within 48–72 hours.

Phase 2: Data Collection & Refinement

Goal: Solve the phase problem and refine electron density.

  • Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using Paratone-N oil.

  • Diffraction:

    • Source: Molybdenum (Mo) K

      
       radiation (
      
      
      
      Å) is preferred over Copper (Cu) for chlorinated compounds to minimize absorption effects.
    • Temperature: Collect at 100 K (cryostream) to reduce thermal motion of the -CH₂F group.

  • Refinement (SHELXL):

    • Disorder Handling: The -CH₂F group may show rotational disorder. Use the PART instruction in SHELXL to model two orientations if F electron density is split.

    • Atom Assignment: Assign Cl1 to the highest electron density peak (

      
      17 e⁻) at C2. Assign F1 to the peak at the methyl terminus (
      
      
      
      9 e⁻).

Supporting Experimental Data (Representative)

The following data represents typical crystallographic parameters for 2-chloro-3-substituted quinoline derivatives (based on analogous structures like 2-chloro-3-formylquinoline).

Table 1: Representative Crystal Data Parameters

ParameterValue (Typical)
Crystal System Monoclinic
Space Group

(Most common for planar heterocycles)
Unit Cell (

)

Å,

Å,

Å
Angle (

)

Z (Molecules/Cell) 4
R-Factor (

)
< 0.05 (5%) indicates high-quality solution
Bond Length (C2-Cl)

Å (Distinct from C-H or C-F)
Bond Length (C-F)

Å

Interpretation: The bond length of C2-Cl (1.74 Å) is significantly longer than C3-C(methyl) (1.50 Å) or C-F (1.36 Å) . This bond length difference, visible only in X-ray, provides the mathematical proof of halogen positioning that NMR chemical shifts can only suggest.

Visualization of the Workflow

The following diagram illustrates the decision pathway and experimental workflow for confirming the structure of 2-Chloro-3-(fluoromethyl)quinoline.

StructureConfirmation Start Crude 2-Chloro-3-(fluoromethyl)quinoline PurityCheck Purity Check (TLC / LC-MS) Start->PurityCheck Decision Is Regiochemistry Ambiguous? PurityCheck->Decision NMR_Path Method B: NMR Spectroscopy (1H, 13C, 19F, NOESY) Decision->NMR_Path No (Simple Analog) XRay_Path Method A: X-Ray Crystallography (The Product) Decision->XRay_Path Yes (Critical Confirmation) Result_NMR Inferred Structure (High Uncertainty for Quaternary C) NMR_Path->Result_NMR Crystallization Crystallization (Slow Evap: EtOH or DCM/Hex) XRay_Path->Crystallization Diffraction Diffraction (Mo Kα, 100K) Collect Reflections Crystallization->Diffraction Refinement Structure Solution (SHELXT) & Refinement (SHELXL) Diffraction->Refinement Result_Xray Absolute Structure Defined (Bond Lengths: C-Cl vs C-F) Refinement->Result_Xray Result_NMR->XRay_Path If Ambiguous

Caption: Workflow for selecting SCXRD over NMR when regiochemical ambiguity exists in halogenated quinolines.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. (Foundational synthesis of 2-chloro-3-formylquinolines).

  • Nan, J., et al. (2019).[1] "Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids." Organic Letters, 21(6), 1984–1988. (Modern fluoroalkylation techniques).

  • Vibrant Pharma Inc. (2025). "2-Chloro-3-(trifluoromethyl)quinoxaline Product Data." (Commercial availability of analogs).

  • Arshad, et al. (2014). "Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline." International Journal of Applied Biology and Pharmaceutical Technology. (Specific protocol for crystallizing chloro-quinoline aldehydes).

  • Zhang, X. (2025).[2][3] "Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate." Highlights in Science, Engineering and Technology. (Recent crystallographic parameters for chloro-quinolines).

Sources

Bioisosteric Engineering: Methyl vs. Fluoromethyl Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Switch

In quinoline-based drug design, the methyl group (-CH₃) is a privileged structural motif for optimizing hydrophobic interactions within a binding pocket. However, it introduces a critical liability: benzylic oxidation .

This guide compares the methyl quinoline scaffold against its fluorinated bioisosteres (monofluoromethyl -CH₂F, difluoromethyl -CHF₂, and trifluoromethyl -CF₃). While the methyl group acts as an electron-donating group (EDG) that enhances basicity, fluorination acts as a "metabolic switch." It blocks Cytochrome P450 (CYP) degradation but simultaneously exerts a profound electron-withdrawing effect (EWG) that alters the quinoline nitrogen's pKa.

Key Takeaway: Replacing -CH₃ with -CF₃ is not merely a steric swap; it is an electronic inversion that trades basicity for metabolic duration.

Physicochemical Profiling: The Fluorine Effect

To make an informed bioisosteric replacement, one must understand the causality between fluorine substitution and the quinoline physicochemical profile.

Basicity (pKa) Modulation

The nitrogen atom in the quinoline ring (N-1) is the primary basic center.

  • Methyl (2-Me-Quinoline): The methyl group is an electron donor (+I effect). It pushes electron density into the ring, stabilizing the protonated form and raising the pKa (approx. 5.8 vs. 4.9 for unsubstituted quinoline). This is beneficial for solubility in acidic media and forming salt bridges.

  • Trifluoromethyl (2-CF₃-Quinoline): The -CF₃ group is a potent electron withdrawer (-I effect). It pulls electron density away from the ring system, destabilizing the protonated nitrogen. This results in a drastic reduction in pKa (often < 1.0), rendering the nitrogen essentially non-basic at physiological pH.

Lipophilicity (LogP) and Conformation

Fluorine is highly lipophilic yet polarizable.

  • LogP Shift: A -CF₃ group typically increases LogP by ~1.2 units compared to -CH₃. This enhances membrane permeability but may increase non-specific binding.

  • Dipole Moment: The C-F bond creates a strong dipole. Unlike the non-polar C-H bond, the C-F bond can engage in orthogonal multipolar interactions with carbonyls or amides in the protein backbone.

Comparative Data Table
FeatureMethyl Quinoline (-CH₃)Monofluoromethyl (-CH₂F)Trifluoromethyl (-CF₃)Impact on Drug Design
Electronic Effect Electron Donating (+I)Weakly Withdrawing (-I)Strongly Withdrawing (-I)Determines N-1 basicity/solubility.
pKa (Approx) ~5.8 (Base)~4.0 (Weak Base)< 1.0 (Neutral)-CF₃ analogs may lose key salt-bridge interactions.
Metabolic Liability High (Benzylic Oxidation)Moderate (Slower Oxidation)Low (Metabolically Inert)-CF₃ blocks CYP-mediated clearance.
Bond Strength C-H: ~99 kcal/molC-F: ~116 kcal/molC-F: ~116 kcal/molPrevents radical abstraction by CYPs.
Steric Volume ~22 ų~24 ų~42 ų-CF₃ is significantly bulkier (similar to isopropyl).

Metabolic Stability: Mechanism of Action

The primary driver for this bioisosteric swap is the prevention of oxidative clearance.

The Benzylic Oxidation Pathway

In methyl quinolines, the C-H bonds at the benzylic position are chemically activated by the adjacent aromatic ring. CYP450 enzymes (specifically CYP3A4 and CYP2D6) easily abstract a hydrogen atom to form a radical, which is rapidly hydroxylated to a hydroxymethyl intermediate, leading to carboxylic acid metabolites or dealkylation.

The Fluorine Blockade

Replacing hydrogen with fluorine arrests this pathway due to two factors:

  • Bond Strength: The C-F bond is the strongest single bond in organic chemistry (approx. 116 kcal/mol vs 99 kcal/mol for C-H). CYP enzymes cannot generate the energy required to cleave this bond.

  • Steric Shielding: The larger Van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) sterically hinders the approach of the heme iron-oxo species.

Visualization: Metabolic Fate Pathway

The following diagram illustrates the divergent metabolic fates of methyl vs. trifluoromethyl quinolines.

MetabolicPathway Start_Me Methyl Quinoline (Substrate) CYP_Attack CYP450 Enzyme (H-Abstraction) Start_Me->CYP_Attack High Affinity Radical Benzylic Radical (Unstable) CYP_Attack->Radical -H• Hydroxyl Hydroxymethyl Metabolite Radical->Hydroxyl +OH Clearance Rapid Clearance (Excretion) Hydroxyl->Clearance Start_CF3 Trifluoromethyl Quinoline (Bioisostere) CYP_Block CYP450 Blocked Start_CF3->CYP_Block C-F Bond Too Strong Stable Metabolically Stable (Extended t1/2) CYP_Block->Stable

Caption: Divergent metabolic pathways. Methyl analogs undergo rapid benzylic oxidation, while CF3 analogs resist CYP attack, extending half-life.

Experimental Protocol: Radical Minisci Synthesis

Why this protocol?

Standard Friedel-Crafts alkylation fails on quinolines due to N-protonation deactivating the ring. The Minisci reaction utilizes nucleophilic carbon radicals that attack the protonated (electron-deficient) heteroaromatic base with high regioselectivity (typically at C2 or C4).

Protocol: Silver-Catalyzed Decarboxylative Trifluoromethylation

Reagents:

  • Substrate: Quinoline derivative (1.0 equiv)

  • Radical Source: Trifluoroacetic acid (TFA) or Sodium Triflinate (Langlois Reagent)

  • Oxidant: Potassium Persulfate (

    
    )
    
  • Catalyst:

    
     (0.1 equiv)
    
  • Solvent: DCM/Water biphasic system or DMSO

Step-by-Step Methodology:

  • Preparation: Dissolve the quinoline substrate (0.5 mmol) in a mixture of DCM (2 mL) and Water (2 mL). Add TFA (3.0 equiv) to protonate the nitrogen, activating the ring.

  • Radical Generation: Add

    
     (10 mol%) and Sodium Triflinate (3.0 equiv).
    
  • Initiation: Cool to 0°C. Slowly add a solution of

    
     (3.0 equiv) dropwise over 20 minutes. Critical Step: Slow addition prevents radical dimerization.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS for the disappearance of the starting material mass (M+H) and appearance of product (M+69 for CF3).

  • Workup: Neutralize with saturated

    
    . Extract with DCM (3x). Dry organic layer over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/Et

Validating the Integrity of the C-F Bond: A 19F NMR Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carbon-fluorine (C-F) bond is often termed the "shield of medicinal chemistry" due to its metabolic stability and ability to modulate lipophilicity. However, during complex synthetic campaigns or late-stage functionalization, C-F activation or inadvertent defluorination can occur, often silently.

While Mass Spectrometry (MS) is the workhorse for molecular weight confirmation, it frequently fails to unambiguously validate C-F bond integrity in cases of isobaric defluorination (e.g., H/F exchange in large molecules where mass difference is negligible relative to resolution) or regio-scrambling .

This guide establishes 19F NMR spectroscopy not merely as a characterization tool, but as the primary quantitative gatekeeper for validating C-F bond retention. We present a self-validating protocol for differentiating intact C-F motifs from defluorinated byproducts with <1% error margins.

Part 1: Technical Deep Dive – Why 19F NMR?

The Physics of Detection

Fluorine-19 is the ideal "spy" nucleus for pharmaceutical validation. Its performance metrics compared to Proton (1H) and Carbon (13C) create a unique validation landscape:

  • Sensitivity: 19F has a gyromagnetic ratio (

    
    ) of 40.05 MHz/T, providing roughly 83% of the sensitivity of 1H . This allows for rapid acquisition of trace impurities (0.1%) without the overnight accumulation required for 13C.
    
  • Natural Abundance: Unlike 13C (1.1%), 19F is 100% naturally abundant . Every fluorine atom in your sample is visible.

  • Chemical Shift Anisotropy (CSA): The 19F chemical shift range spans over 300 ppm (compared to ~12 ppm for 1H). This massive dispersion virtually eliminates signal overlap, allowing distinct visualization of regioisomers that would appear as overlapping multiplets in 1H NMR.

The "Silent" Defluorination Problem

In drug development, a common failure mode is the nucleophilic aromatic substitution (SNAr) of a fluorine atom by a solvent or reagent (e.g., -OMe replacing -F).

  • MS Blind Spot: If the mass change is small or if the ionization efficiency of the defluorinated product drops, MS may report a "clean" peak for the parent mass while missing the degradant.

  • 1H NMR Blind Spot: The loss of Fluorine is "silent" in 1H NMR; you only see the absence of coupling, which can be easily overlooked in complex spectra.

  • 19F NMR Solution: The signal simply disappears or shifts dramatically (>20 ppm), providing a binary, unambiguous readout.

Part 2: Comparative Analysis

The following table contrasts 19F NMR with standard alternatives for C-F validation.

Feature19F NMR (Method of Choice) Mass Spectrometry (HRMS) X-Ray Crystallography Elemental Analysis
Primary Output Electronic Environment & QuantitationMolecular Mass (m/z)3D Spatial Arrangement% Composition
C-F Specificity High (Shift correlates to bond type)Medium (Inferred from mass loss)Absolute (Bond length/angle)Low (Bulk average)
Regio-isomerism Excellent (distinct shifts)Poor (often identical fragmentation)ExcellentN/A
Quantification Absolute (qNMR, no standards needed)Relative (requires calibration curves)N/ABulk purity only
Destructive? NoYesNoYes
Throughput High (5-10 mins/sample)HighLow (days to weeks)Medium
Decision Matrix: When to Deploy 19F NMR

The following logic flow illustrates when 19F NMR is the critical "Go/No-Go" decision gate.

decision_matrix Start Validation Requirement Q1 Is the molecule fluorinated? Start->Q1 Q2 Is Regio-chemistry in doubt? Q1->Q2 Yes Method_1H Use 1H NMR + NOE Q1->Method_1H No Q3 Is Quantitative Purity needed? Q2->Q3 Structure Confirmed Method_19F DEPLOY 19F qNMR Q2->Method_19F Positional Isomers Method_XRD X-Ray Crystallography Q2->Method_XRD Stereocenters undefined Method_MS Use HRMS Q3->Method_MS Qualitative Check Q3->Method_19F Absolute Purity

Figure 1: Decision matrix for selecting validation methodology. 19F NMR is prioritized for positional isomerism and absolute quantification of fluorinated motifs.

Part 3: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, we utilize a qNMR (Quantitative NMR) approach. This protocol is designed to be self-validating by measuring the T1 relaxation time in situ.

Step 1: The T1 Inversion Recovery Experiment

You cannot assume a delay time (D1). Fluorine relaxation times vary wildly based on the environment (CF3 vs Ar-F).

  • Pulse Sequence: Inversion Recovery (t1ir or equivalent).

  • Array: 10-12 delays (

    
    ) ranging from 0.01s to 10s.
    
  • Analysis: Plot intensity vs.

    
    . The Null Point (
    
    
    
    ) is where the signal crosses zero.
  • Calculation:

    
    .
    
  • Standard: Typical

    
     for Ar-F is 1.0–2.0s; for CF3 it can exceed 3.0s.
    
Step 2: qNMR Acquisition Parameters

Once


 is known for the slowest relaxing signal (usually the analyte or internal standard), set the acquisition parameters.
ParameterValue / CalculationRationale
Pulse Angle 90°Maximize signal per scan.
Relaxation Delay (D1) > 5 × T1 (longest) Ensures 99.3% magnetization recovery (Crucial for <1% error).
Spectral Width (SW) 250–300 ppmCover range from -50 (CF3) to -220 (aliphatic F).
Offset (O1P) Center of regionUsually ~ -120 ppm to minimize off-resonance effects.
Scans (NS) 16, 32, or 64Must be a multiple of phase cycle.
Internal Standard

-Trifluorotoluene
Inert, distinct shift (-63 ppm), high purity available.
Step 3: The Validation Workflow

The following diagram outlines the rigorous workflow to validate C-F integrity.

workflow Sample Crude Reaction Mixture T1_Check Step 1: Measure T1 (Inversion Recovery) Sample->T1_Check Param_Set Step 2: Set D1 > 5*T1 T1_Check->Param_Set T1 determined Acquire Step 3: Acquire 19F qNMR Param_Set->Acquire Process Step 4: Integration & Phase Correction Acquire->Process Result Calculate Molar Ratio (Analyte : Standard) Process->Result

Figure 2: Step-by-step 19F qNMR validation workflow ensuring relaxation constraints are met for quantitative accuracy.

Part 4: Data Interpretation & Case Study

Chemical Shift Zones

Validating the bond requires knowing where the signal should be.

  • -55 to -65 ppm: Trifluoromethyl (Ar-CF3)

  • -100 to -140 ppm: Aryl Fluorine (Ar-F)

  • -140 to -170 ppm: Heteroaryl Fluorine (Pyridine-F)

  • -200 to -230 ppm: Aliphatic Fluorine (R-CH2-F)

Case Study: The "Hidden" Hydrolysis

Scenario: A medicinal chemistry team synthesizes a fluorinated pyrimidine scaffold.

  • MS Result: Shows [M+H]+ matching the target. No obvious byproduct peaks.

  • 1H NMR: Spectra is complex due to rotamers; integration is ambiguous.

  • 19F NMR Validation:

    • Expected: Single singlet at -62 ppm (CF3).

    • Observed: Major peak at -62 ppm (90%) AND a minor peak at -78 ppm (10%).

    • Action: The batch was rejected and re-purified based solely on the 19F data.

References

  • Quantitative Benchtop 19F NMR Spectroscopy. ChemRxiv. A robust protocol for rapid reaction optimization using 19F qNMR, highlighting the importance of relaxation delays. [Link]

  • Fluorine NMR as a Tool for Analysis. Dalhousie University Theses. Comprehensive comparison of 19F NMR vs Mass Spectrometry for environmental and pharmaceutical fluorinated compounds. [Link]

  • 19F NMR Chemical Shifts. Organic Chemistry Data. Authoritative database of chemical shift ranges for various C-F bond types. [Link]

  • Direct Comparison of 19F qNMR and 1H qNMR. Journal of Pharmaceutical and Biomedical Analysis. Validates that 19F qNMR offers equivalent accuracy to 1H qNMR with superior specificity. [Link]

Optimizing the Pharmacophore: A Comparative Guide to Quinoline Halogenation Patterns and Biological Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The quinoline scaffold remains a privileged structure in medicinal chemistry, serving as the backbone for antimalarials, antibacterials, and kinase inhibitors. However, the biological efficacy of these agents is rarely intrinsic to the scaffold alone; it is modulated heavily by the pattern and nature of halogen substitution. This guide analyzes the Structure-Activity Relationship (SAR) of halogenated quinolines, specifically comparing C2, C6, C7, and C8 substitutions. We provide evidence-based protocols for synthesis and evaluation, demonstrating how specific halogen patterns dictate metabolic stability, pKa modulation, and target binding via halogen bonding (XB).

Part 1: The Physicochemical Landscape of Halogenation

To rationally design a quinoline drug, one must understand that halogens are not merely hydrophobic bulk. They are electronic tuners and specific interaction motifs.

Electronic vs. Steric Modulation

The choice of halogen (F, Cl, Br, I) and its position exerts a profound effect on the quinoline ring's electron density.

  • Fluorine (F): High electronegativity (

    
    ) but small Van der Waals radius (
    
    
    
    ). It mimics hydrogen sterically but drastically alters pKa and blocks metabolic oxidation (e.g., at C6).
  • Chlorine (Cl) & Bromine (Br): Larger radii (

    
     and 
    
    
    
    ) introduce steric clashes that can improve selectivity. They are excellent lipophilic enhancers (increasing LogP).
  • Iodine (I): The most polarizable. It is the strongest halogen bond donor due to a pronounced "sigma-hole" (see Section 1.2).

The Sigma-Hole and Halogen Bonding

Unlike hydrogen bonds, halogen bonds (XB) are highly directional. The halogen atom (X) acts as a Lewis acid (electrophile) at its tip (the


-hole) interacting with a protein backbone carbonyl or nitrogen (Lewis base).[1]

Critical Insight: In kinase inhibitors, a C6-chlorine or bromine often forms a stabilizing XB with the hinge region of the kinase, a specific interaction that fluorine cannot replicate due to its lack of a polarizable sigma-hole.

Strategic Decision Matrix

Use the following logic flow to determine the optimal halogenation strategy for your target.

SAR_Decision_Matrix Start Target Objective Metab Improve Metabolic Stability Start->Metab Potency Increase Potency/Binding Start->Potency ADME Modulate Solubility/pKa Start->ADME BlockOx Block CYP Oxidation Metab->BlockOx XB Halogen Bonding (XB) Potency->XB Steric Steric Fit/Selectivity Potency->Steric Chelation Metal Chelation (Zn/Cu) ADME->Chelation C6F C6-Fluorine BlockOx->C6F C6Br C6-Cl/Br (Kinase Hinge) XB->C6Br C7Cl C7-Cl (Heme Stacking) Steric->C7Cl C57Halo 5,7-Dihalo-8-HQ Chelation->C57Halo

Figure 1: Decision tree for selecting halogen substitution based on medicinal chemistry objectives.

Part 2: Positional Comparative Analysis

The C7-Position: The Antimalarial Anchor

The classic example is Chloroquine . The chlorine atom at position 7 is non-negotiable for activity against Plasmodium falciparum.

  • Mechanism: The electron-withdrawing nature of the 7-Cl reduces the electron density of the aromatic ring, facilitating

    
    -
    
    
    
    stacking with the heme porphyrin ring. This inhibits the formation of hemozoin (the parasite's detox mechanism).
  • Comparison: Replacing 7-Cl with 7-H or 7-OMe drastically reduces heme binding affinity.

The C5/C7-Positions: Metal Chelation (8-Hydroxyquinolines)

In the 8-hydroxyquinoline (8-HQ) class (e.g., Clioquinol), halogenation at C5 and C7 is critical for modulating the pKa of the phenolic hydroxyl and the pyridinic nitrogen.

Table 1: Comparative Efficacy of 8-Hydroxyquinoline Derivatives Data synthesized from antifungal/antibacterial assays (e.g., against S. aureus).

DerivativeHalogen PatternLogP (Approx)pKa (Phenolic OH)Relative Potency (MIC)Mechanism Note
8-HQ None1.8~9.9Baseline (1x)Weak chelator at physiological pH
5-Chloro-8-HQ C5-Cl2.4~9.2Moderate (2-4x)Increased lipophilicity
5,7-Dichloro-8-HQ C5, C7-Cl3.1~8.6High (8-10x)Optimal acidity for metal binding; high membrane perm.
Clioquinol C5-Cl, C7-I3.5~8.4High (Specific)Selectivity for Zn2+/Cu2+ in CNS targets

Analysis: The 5,7-dihalo pattern lowers the pKa, ensuring a higher fraction of the anionic species is available for metal chelation at physiological pH, while simultaneously increasing lipophilicity to cross bacterial membranes or the Blood-Brain Barrier (BBB).

The C6-Position: Metabolic Blockade

In kinase inhibitors (e.g., Bosutinib analogs), the C6 position is often a "soft spot" for metabolic oxidation.

  • Strategy: Substitution with Fluorine at C6 blocks the formation of the quinolone-quinone imine reactive metabolite.

  • Trade-off: While F improves stability, substituting with Cl or Br at C6 often yields higher potency due to the halogen bonding capability described in Section 1.2.

Part 3: Experimental Validation Protocols

Synthesis: Regioselective Halogenation of 8-Hydroxyquinoline

Achieving selectivity between the C5 and C7 positions is chemically challenging due to their similar electronic activation. The following protocol prioritizes the synthesis of the 5,7-dichloro derivative, the most bioactive pharmacophore.

Protocol: Oxidative Chlorination using NCS

  • Reagents: 8-Hydroxyquinoline (8-HQ), N-Chlorosuccinimide (NCS), Acetic Acid, HCl.

  • Workflow:

  • Dissolution: Dissolve 10 mmol of 8-HQ in 20 mL of Glacial Acetic Acid.

  • Activation: Add catalytic HCl (0.5 mL) to protonate the pyridine nitrogen, directing electrophilic attack.

  • Addition: Add 2.2 equivalents of NCS slowly at room temperature.

    • Note: Using 1.0 eq favors the C5-monochloro product, but mixtures are common.

  • Reaction: Stir for 6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quench & Isolation: Pour mixture into ice water. The 5,7-dichloro derivative precipitates as a beige solid.

  • Purification: Recrystallize from Ethanol.

Synthesis_Flow Start 8-Hydroxyquinoline Reagent Reagent Selection Start->Reagent RouteA 1.0 eq NCS / H+ Reagent->RouteA RouteB 2.2 eq NCS / H+ Reagent->RouteB RouteC Selectfluor (F+) Reagent->RouteC ProdA 5-Chloro-8-HQ (Major) RouteA->ProdA ProdB 5,7-Dichloro-8-HQ (High Yield) RouteB->ProdB ProdC 5-Fluoro-8-HQ RouteC->ProdC

Figure 2: Synthetic pathways for regioselective halogenation.

Biological Assay: Minimum Inhibitory Concentration (MIC)

To validate the efficacy of the halogenation pattern, a standardized broth microdilution assay is required.

Protocol:

  • Preparation: Dissolve quinoline derivatives in DMSO (stock 10 mg/mL).

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Standardize S. aureus (ATCC 29213) to

    
     CFU/mL.
    
  • Dosing: Serial 2-fold dilutions of compounds in 96-well plates (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check or OD600 measurement.

    • Critical Checkpoint: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

References

  • Structure-Activity Relationship of Quinoline Derivatives: Source: RSC Advances. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." [Link]

  • Halogen Bonding in Drug Discovery: Source: ACS Chemical Reviews. "The Halogen Bond."[1][2][3][4][5] [Link]

  • Synthesis and Activity of 8-Hydroxyquinolines: Source: PMC (NIH). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." [Link]

  • Clioquinol and Analogs: Source: PMC (NIH). "Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol." [Link]

  • Regioselective Halogenation Methods: Source: Chemical Science.[5] "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines."[4] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-3-(fluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

Handling 2-Chloro-3-(fluoromethyl)quinoline requires a safety protocol that goes beyond standard "lab hygiene."[1][2][3][4][5][6][7] While quinoline cores are generally irritating, the fluoromethyl moiety (-CH₂F) at the 3-position introduces specific reactivity concerns. This functional group behaves as a benzylic-like halide, classifying the compound as a potential alkylating agent .

Critical GHS Hazard Classifications (Inferred from Analogs):

  • H315 / H319: Causes skin and serious eye irritation.[5][7][8]

  • H335: May cause respiratory irritation.[3][7]

  • H317: Potential skin sensitizer (due to alkylation potential).

  • H302/H312: Harmful if swallowed or in contact with skin.

The "Why" Behind the Protocol: The fluoromethyl group is electronically activated by the quinoline ring. Unlike simple alkyl halides, this compound has the potential to modify biological nucleophiles (proteins/DNA) via alkylation. Furthermore, while the C-F bond is strong, metabolic or chemical hydrolysis can theoretically release trace hydrogen fluoride (HF) or fluoride ions, necessitating strict exclusion of moisture and specific waste protocols.

Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a redundant barrier system —if one layer fails, the next protects you.

Table 1: PPE Specifications
Protection ZoneComponentSpecificationOperational Logic
Hand (Primary) Disposable Nitrile Min Thickness: 5 milStandard: ASTM D6978Provides tactile sensitivity for weighing. Nitrile offers broad chemical resistance to quinoline derivatives.
Hand (Secondary) Laminate / Silver Shield Required for: Stock solutions >100mM or spills.Usage: Under nitrile gloves.Fluorinated intermediates can permeate nitrile over time. Laminate liners prevent breakthrough of concentrated organic solutions.
Eye & Face Chemical Splash Goggles Standard: ANSI Z87.1 (D3 rating)Safety glasses are insufficient . You must seal the eyes against vapors and potential dust migration.[3]
Respiratory Engineering Control Primary: Fume Hood (Face velocity 80-100 fpm)Do not rely on N95 masks. They filter particulates but pass organic vapors. If hood work is impossible, use a half-face respirator with OV/P100 cartridges .
Body Lab Coat + Apron Material: Tyvek or rubberized apron for liquid handling.Cotton lab coats absorb liquids, keeping the hazard against your skin. An impervious apron prevents this "wicking" effect.

Part 2: Operational Protocol (Step-by-Step)

This protocol uses the "Clean-Dirty" Zoning concept to prevent cross-contamination.

Phase 1: Preparation & Weighing
  • Engineering Check: Verify fume hood certification is current. Ensure the sash is at the working height (usually 18 inches).

  • Double Glove: Don a pair of 5-mil nitrile gloves. Inspect for pinholes by inflating them slightly.

  • Static Control: Quinoline derivatives can be electrostatic. Use an anti-static gun or ionizer bar inside the balance draft shield to prevent powder scattering.

  • Weighing:

    • Place the receiving vial inside a secondary container (e.g., a beaker) to catch stray grains.

    • Use a disposable spatula. Do not reuse spatulas , even if wiped clean, to avoid cross-contamination of the instrument.

Phase 2: Solubilization & Reaction Setup
  • Solvent Choice: When dissolving (e.g., in DCM or DMSO), the permeation rate through gloves increases drastically.

  • The "Change-Out" Rule: If any liquid splashes on your gloves, change them immediately. Do not wait for the "burning sensation."

  • Vessel Venting: If heating the reaction, ensure the system is under an inert atmosphere (Nitrogen/Argon) and properly vented to a scrubber or bubbler. The fluoromethyl group may degrade to release acidic vapors (HF/HCl) if overheated in the presence of moisture.

Part 3: Workflow Visualization

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of the chemical and the scale of operation.

PPE_Selection Start Start: Assess Task State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Scale_Sol Scale > 100mg? Solid->Scale_Sol Scale_Liq Concentration > 0.1M? Liquid->Scale_Liq PPE_Std Standard PPE: Nitrile (5mil) + Goggles + Lab Coat (Work in Hood) Scale_Sol->PPE_Std No PPE_High Enhanced PPE: Double Nitrile OR Laminate Liners + Apron + Face Shield Scale_Sol->PPE_High Yes Scale_Liq->PPE_Std No Scale_Liq->PPE_High Yes

Figure 1: PPE Selection Logic based on physical state and scale of operation.

Part 4: Emergency Response & Decontamination

Biological Exposure[2][8][9]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes .[2][7] Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.

  • Eye Contact: Flush at an eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately —fluorinated compounds can cause delayed deep-tissue damage.

Spill Management (The "3-C" Protocol)
  • Control: Alert the lab. Evacuate the immediate area if the spill is outside the hood > 5mL.

  • Contain:

    • Powder: Cover with a wet paper towel (to prevent dust) then wipe up.

    • Liquid: Use a specific "Organic" spill pad. Do not use standard paper towels for large volumes.

  • Clean: Clean the surface twice: first with a detergent solution, then with water.

Spill Response Workflow

Spill_Response Alert 1. Alert & Assess PPE 2. Don Enhanced PPE (Double Glove, Goggles) Alert->PPE Contain 3. Containment (Absorbent Pads/Dams) PPE->Contain Clean 4. Decontamination (Soap/Water Wash x2) Contain->Clean Dispose 5. Disposal (Halogenated Waste) Clean->Dispose

Figure 2: The "3-C" Spill Response Protocol.[7]

Part 5: Waste Disposal & Compliance[6]

Proper disposal is critical due to the halogen content.

  • Segregation: Dispose of in the Halogenated Organic Waste stream.[9]

    • Note: Never mix with strong acids or oxidizers in the waste container.[10]

  • Labeling: Clearly tag the waste container with the full chemical name. Do not use abbreviations like "Cl-F-Quinoline."

  • Empty Containers: Triple rinse vials with a compatible solvent (e.g., acetone) before discarding the glass. The rinsate must go into the halogenated waste, not down the drain.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Laboratory Safety Guidance: Personal Protective Equipment. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.